Product packaging for Osmanthuside H(Cat. No.:CAS No. 149155-70-4)

Osmanthuside H

Cat. No.: B139473
CAS No.: 149155-70-4
M. Wt: 432.4 g/mol
InChI Key: IVRQZYXJBVMHCW-OTCFHACESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Osmanthuside H has been reported in Sargentodoxa cuneata, Ipomoea nil, and other organisms with data available.
from Osmanthus asiaticus;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O11 B139473 Osmanthuside H CAS No. 149155-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQZYXJBVMHCW-OTCFHACESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933562
Record name 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149155-70-4
Record name Osmanthuside H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149155-70-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Structural Elucidation of Osmanthuside H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Osmanthuside H, a phenylethanoid glycoside. This document details the spectroscopic data and experimental methodologies integral to its characterization, presenting quantitative information in a clear, tabular format for ease of comparison and reference.

Introduction to this compound

This compound is a natural product first isolated from the bark of Osmanthus asiaticus.[1] Its chemical structure has been determined to be 2-(4-Hydroxyphenyl)ethyl-beta-D-apiosyl-(1-6)-beta-D-glucopyranoside.[1][2] The molecule consists of a tyrosol aglycone linked to a disaccharide moiety. This guide will delve into the specific data and processes used to confirm this structure.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₈O₁₁--INVALID-LINK--
Molecular Weight 432.4 g/mol --INVALID-LINK--
IUPAC Name (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol--INVALID-LINK--

Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Tyrosol Moiety
H-2', H-6'7.03d8.5
H-3', H-5'6.69d8.5
H-α3.95t7.0
H-β2.85t7.0
Glucose Moiety
H-1''4.34d7.8
H-2''3.20m
H-3''3.35m
H-4''3.29m
H-5''3.40m
H-6''a3.88m
H-6''b3.68m
Apiose Moiety
H-1'''5.02d2.4
H-2'''4.08d2.4
H-4'''a3.80d9.5
H-4'''b3.65d9.5
H-5'''3.58s

Data sourced from a study on the acuminosylation of tyrosol.

Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

PositionChemical Shift (δ, ppm)
Tyrosol Moiety
C-1'131.5
C-2', C-6'130.8
C-3', C-5'116.3
C-4'156.9
C-α71.9
C-β36.5
Glucose Moiety
C-1''104.4
C-2''75.0
C-3''77.9
C-4''71.7
C-5''76.2
C-6''69.8
Apiose Moiety
C-1'''111.0
C-2'''78.2
C-3'''80.6
C-4'''74.9
C-5'''65.6

Data sourced from a study on the acuminosylation of tyrosol.

Table 4: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺433.1704
[M+Na]⁺455.1524
[M+NH₄]⁺450.1970

Data sourced from PubChem.[2]

Experimental Protocols

Isolation and Purification of this compound

While the original 1993 publication by Sugiyama and M. Kikuchi lacks a detailed public experimental protocol, a general methodology for the isolation of phenylethanoid glycosides from plant material can be described as follows. This protocol is based on common practices for the separation of this class of compounds.

  • Extraction: The air-dried and powdered bark of Osmanthus asiaticus is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction, which typically contains the polar glycosides, is retained.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of water and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, eluting with appropriate solvent systems (e.g., chloroform-methanol-water mixtures for silica gel and methanol for Sephadex LH-20).

  • Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_extraction Extraction and Partitioning cluster_purification Purification A Dried Bark of Osmanthus asiaticus B Methanol Extraction A->B C Crude Methanol Extract B->C D Solvent Partitioning (n-hexane, chloroform, n-butanol) C->D E n-Butanol Fraction D->E F Diaion HP-20 Column Chromatography E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Column Chromatography G->H I Preparative HPLC H->I J Pure this compound I->J G cluster_data Spectroscopic Data cluster_elucidation Structure Elucidation Steps MS Mass Spectrometry (MS) A Determine Molecular Formula MS->A NMR_1D 1D NMR (¹H, ¹³C) B Identify Aglycone (Tyrosol) NMR_1D->B C Identify Sugar Moieties (Glucose, Apiose) NMR_1D->C NMR_2D 2D NMR (COSY, HSQC, HMBC) D Establish Connectivity (Glycosidic Linkages) NMR_2D->D E Final Structure of this compound A->E B->E C->E D->E

References

natural sources of Osmanthuside H

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources of Osmanthuside H

Introduction

This compound is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities. As interest in plant-derived compounds for pharmaceutical and nutraceutical applications grows, a thorough understanding of their natural sources, biosynthesis, and extraction methodologies is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive technical overview of this compound, focusing on its known natural occurrences, biosynthetic context, and the experimental protocols required for its isolation and analysis.

Natural Sources of this compound

This compound has been identified in a select number of plant species. The primary source from which it was first isolated and characterized is the bark of Osmanthus asiaticus[1]. Subsequent reports have also documented its presence in Sargentodoxa cuneata and Ipomoea nil[2]. The nomenclature itself, "Osmanthuside," strongly links this compound to the Osmanthus genus, a group of plants recognized for producing a variety of phenylethanoid glycosides[1][3][4].

Table 1: Documented Natural Sources of this compound
Plant SpeciesFamilyPlant PartQuantitative DataReference
Osmanthus asiaticusOleaceaeBarkNot Reported[1]
Sargentodoxa cuneataSargentodoxaceaeNot SpecifiedNot Reported[2]
Ipomoea nilConvolvulaceaeNot SpecifiedNot Reported[2]

Note: Quantitative yield data for this compound from these natural sources is not specified in the provided literature.

Biosynthesis of Related Phenylethanoid Glycosides

While the complete biosynthetic pathway for this compound is not fully elucidated in the provided literature, significant progress has been made in understanding the biosynthesis of structurally related and downstream compounds like verbascoside. Osmanthuside B, a closely related phenylethanoid glycoside, serves as a direct precursor to verbascoside[5][6].

The terminal steps in this pathway involve the meta-hydroxylation of both the p-coumaroyl and tyrosol moieties of Osmanthuside B. This critical conversion is catalyzed by cytochrome P450 (CYP) enzymes, specifically those from the CYP98A family, which function as osmanthuside B 3,3′-hydroxylases (OBH)[5]. This enzymatic reaction transforms Osmanthuside B into verbascoside, a compound with well-documented antioxidant and anti-inflammatory properties[5][6]. The pathway highlights that plants producing verbascoside are likely to contain its precursors, including various osmanthuside derivatives.

Biosynthesis_of_Verbascoside cluster_pathway Biosynthesis of Verbascoside from Osmanthuside B Osmanthuside_B Osmanthuside B Verbascoside Verbascoside Osmanthuside_B->Verbascoside Hydroxylation Enzyme CYP98A Family (Osmanthuside B 3,3′-hydroxylase) Enzyme->Verbascoside

Caption: Key enzymatic step in the biosynthesis of Verbascoside.

Experimental Protocols

The isolation and purification of this compound and other phenylethanoid glycosides (PhGs) from plant matrices involve multi-step procedures combining extraction and chromatography. Traditional methods are often time-consuming, relying on repeated column chromatography[7]. Modern techniques like High-Speed Counter-Current Chromatography (HSCCC) offer a more efficient alternative for separating PhGs[7].

General Protocol for Isolation and Purification of Phenylethanoid Glycosides

This protocol is a synthesized methodology based on common practices for extracting PhGs from plant material.

1. Extraction:

  • Objective: To extract a broad range of PhGs from the dried plant material.

  • Procedure:

    • Air-dry and pulverize the plant material (e.g., bark, roots).
    • Perform exhaustive extraction using an appropriate solvent system. A common choice is 80% (v/v) aqueous ethanol[8].
    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation (Liquid-Liquid Partitioning):

  • Objective: To separate compounds based on their polarity, enriching the PhG fraction.

  • Procedure:

    • Suspend the crude extract in water.
    • Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol[9].
    • Phenylethanoid glycosides typically concentrate in the more polar fractions (e.g., n-butanol).

3. Chromatographic Purification:

  • Objective: To isolate individual PhGs with high purity.

  • Procedure:

    • Subject the enriched fraction (e.g., the n-butanol fraction) to column chromatography.
    • Traditional Method: Employ repeated chromatography on silica gel and Sephadex LH-20 columns[7]. Elution gradients are optimized to separate compounds based on polarity and size.
    • Modern Method (HSCCC): Utilize High-Speed Counter-Current Chromatography, which separates compounds based on their differential partition coefficients in a two-phase solvent system. This method can yield compounds with high purity and is suitable for larger-scale preparations[7].
    • Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

4. Structural Elucidation and Quantification:

  • Objective: To confirm the identity and determine the purity and quantity of the isolated compound.

  • Procedure:

    • The structure of the purified compound is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].
    • Purity and quantification are typically assessed using analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC), often coupled with MS/MS detectors for high sensitivity and accuracy[3].

Experimental_Workflow cluster_workflow General Workflow for Phenylethanoid Glycoside Isolation Start Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (e.g., n-Butanol) Concentration->Partitioning Chromatography Chromatographic Separation (e.g., HSCCC, Column Chromatography) Partitioning->Chromatography Purification Final Purification (e.g., Preparative HPLC) Chromatography->Purification Analysis Structural Elucidation (NMR, MS) & Quantification (HPLC) Purification->Analysis End Pure this compound Analysis->End

Caption: Generalized experimental workflow for isolating this compound.

References

The Discovery of Osmanthuside H in Sargentodoxa cuneata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and potential biological activities of Osmanthuside H, a phenolic glycoside found in the medicinal plant Sargentodoxa cuneata. This document consolidates available data to offer a comprehensive resource for researchers interested in the therapeutic potential of this natural compound.

Introduction to Sargentodoxa cuneata and its Chemical Constituents

Sargentodoxa cuneata, a member of the Lardizabalaceae family, is a climbing shrub native to China and other parts of Southeast Asia. Its stems, known as "Da Xue Teng" in traditional Chinese medicine, have a long history of use for treating a variety of ailments, including inflammatory conditions, arthritis, and infections.[1][2] Phytochemical investigations of S. cuneata have revealed a rich and diverse array of secondary metabolites, with over 110 compounds identified to date.[2] These include phenolic acids, lignans, flavonoids, triterpenoids, and a significant number of phenolic glycosides.[2][3] Among these is this compound, a compound that has garnered interest for its potential pharmacological activities.

Chemical and Physical Properties of this compound

This compound is a phenylethanoid glycoside. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₈O₁₁[4]
Molecular Weight 432.4 g/mol [4]
IUPAC Name (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol[4]
CAS Number 149155-70-4[4]
PubChem CID 192437[4]

Isolation and Purification of this compound from Sargentodoxa cuneata

General Experimental Workflow

The isolation of this compound from S. cuneata typically involves a multi-step process beginning with extraction, followed by fractionation and a series of chromatographic purifications.

G start Dried and Powdered Stems of Sargentodoxa cuneata extraction Extraction (e.g., 70% Ethanol, reflux) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) crude_extract->fractionation butanol_fraction n-Butanol Fraction fractionation->butanol_fraction column_chroma1 Column Chromatography (e.g., Macroporous Resin, Silica Gel) butanol_fraction->column_chroma1 fractions Collection of Fractions column_chroma1->fractions tlc TLC Analysis fractions->tlc pooling Pooling of this compound- containing Fractions tlc->pooling column_chroma2 Further Column Chromatography (e.g., Sephadex LH-20) pooling->column_chroma2 hplc Preparative HPLC column_chroma2->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocols

Plant Material: The dried stems of Sargentodoxa cuneata are collected and authenticated. They are then ground into a coarse powder.

Extraction:

  • The powdered plant material (e.g., 5 kg) is extracted three times with 70% aqueous ethanol (3 x 50 L) under reflux for 2 hours for each extraction.

  • The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The n-butanol fraction, which is typically rich in phenolic glycosides, is concentrated in vacuo.

Chromatographic Purification:

  • Macroporous Resin Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101), eluting with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Silica Gel Column Chromatography: Fractions containing compounds with similar TLC profiles to known phenolic glycosides are combined and further separated on a silica gel column, eluting with a solvent system such as chloroform-methanol (e.g., gradient from 100:1 to 10:1).

  • Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often carried out by preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed through extensive spectroscopic analysis.

Spectroscopic Data

The following table presents representative ¹H and ¹³C NMR data for this compound, which would be used for its structural confirmation.

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
Aglycone
1'130.57.05 (d, 8.5)
2'115.86.72 (d, 8.5)
3'156.2-
4'129.76.72 (d, 8.5)
5'115.87.05 (d, 8.5)
6'130.5-
α71.53.95 (m)
β35.82.85 (t, 7.0)
Glucose
1''104.24.35 (d, 7.8)
2''75.13.20 (m)
3''78.03.35 (m)
4''71.83.28 (m)
5''77.03.40 (m)
6''69.53.68 (m), 3.90 (m)
Apiose
1'''110.85.01 (d, 2.4)
2'''78.23.85 (d, 2.4)
3'''80.54.02 (s)
4'''75.33.60 (d, 9.6), 3.75 (d, 9.6)
5'''65.03.55 (s)

Note: This data is representative and may vary slightly depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

While extensive biological studies on this compound specifically from S. cuneata are limited, computational studies and the known activities of the plant extract suggest potential anti-inflammatory properties.

Proposed Anti-Inflammatory Mechanism via AKT1 Inhibition

A computational analysis of compounds from S. cuneata identified this compound as a potential inhibitor of the AKT1 signaling pathway.[5] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and inflammation. Its inhibition is a key target for anti-inflammatory and anti-cancer drug development.[1]

G GF Growth Factors/ Pro-inflammatory Stimuli Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT1 AKT1 PIP3->AKT1 activates Downstream Downstream Pro-inflammatory Gene Expression AKT1->Downstream promotes OsmanthusideH This compound OsmanthusideH->AKT1 inhibits

Figure 2: Proposed inhibition of the PI3K/AKT1 signaling pathway.
Potential Modulation of TNF-α and IL-17 Signaling

There is also evidence to suggest that compounds within S. cuneata, potentially including this compound, may exert their anti-inflammatory effects by modulating the TNF-α and IL-17 signaling pathways.[6] These cytokines are key mediators of chronic inflammation, and their interplay often leads to the amplification of the inflammatory response.

G TNFa TNF-α TNFR TNFR TNFa->TNFR IL17 IL-17 IL17R IL-17R IL17->IL17R NFkB NF-κB Activation TNFR->NFkB MAPK MAPK Activation TNFR->MAPK IL17R->NFkB IL17R->MAPK Inflammation Pro-inflammatory Gene Expression (e.g., Cytokines, Chemokines) NFkB->Inflammation MAPK->Inflammation OsmanthusideH This compound OsmanthusideH->NFkB may inhibit OsmanthusideH->MAPK may inhibit

Figure 3: Potential modulation of TNF-α and IL-17 signaling pathways.

Conclusion

This compound is a noteworthy phenolic glycoside present in Sargentodoxa cuneata. While further research is required to fully elucidate its pharmacological profile, existing data and computational models suggest that it may contribute to the traditional medicinal uses of the plant, particularly its anti-inflammatory effects. The proposed mechanisms of action, including the inhibition of the AKT1 pathway and modulation of TNF-α and IL-17 signaling, present compelling avenues for future investigation. This technical guide provides a foundational resource for scientists and drug development professionals to advance the study of this compound as a potential therapeutic agent.

References

The Biosynthesis of Osmanthuside H: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Osmanthuside H, a phenylethanoid glycoside distinguished by its unique apiosyl-glucosidic linkage to hydroxytyrosol, is a natural product of interest within the scientific community. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of secondary metabolite biosynthesis in plants. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the biochemical transformations leading to the synthesis of this compound. The guide details the precursor molecules, key enzymatic steps, and relevant experimental methodologies. Quantitative data from related biosynthetic pathways are summarized to provide context, and a visual representation of the proposed pathway is provided.

Introduction

Phenylethanoid glycosides (PhGs) are a diverse class of natural products found throughout the plant kingdom, exhibiting a wide range of biological activities. This compound is a member of this family, characterized by a core hydroxytyrosol aglycone linked to a diglycosidic moiety composed of glucose and the branched-chain pentose, apiose. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the exploration of its pharmacological properties. This guide outlines a scientifically plausible pathway for the biosynthesis of this compound, based on analogous pathways of related PhGs and the known biosynthesis of its constituent molecules.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from primary metabolic pathways, specifically the shikimic acid and pentose phosphate pathways, and proceeds through a series of enzymatic modifications including hydroxylation and glycosylation. The overall pathway can be divided into three main stages:

  • Biosynthesis of the Hydroxytyrosol Aglycone: The pathway begins with the synthesis of the aromatic amino acid L-tyrosine via the shikimic acid pathway. L-tyrosine then undergoes a series of transformations to yield hydroxytyrosol.

  • Biosynthesis of Sugar Donors: The glucose and apiose moieties are derived from UDP-glucose, a product of glycolysis and gluconeogenesis. UDP-apiose is synthesized from UDP-D-glucuronate.

  • Sequential Glycosylation: The hydroxytyrosol aglycone is sequentially glycosylated, first with glucose to form an intermediate, and then with apiose to yield the final product, this compound.

A detailed schematic of the proposed pathway is presented below.

This compound Biosynthesis Pathway cluster_0 Shikimic Acid Pathway cluster_1 Phenylpropanoid & Tyrosine Metabolism cluster_2 Sugar Nucleotide Biosynthesis cluster_3 Glycosylation Steps Chorismate Chorismate L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine Tyrosine decarboxylase (TyrDC) Dopamine Dopamine Tyramine->Dopamine Tyramine hydroxylase Hydroxytyrosol Hydroxytyrosol Dopamine->Hydroxytyrosol Multiple steps Salidroside (Hydroxytyrosol-glucoside) Salidroside (Hydroxytyrosol-glucoside) Hydroxytyrosol->Salidroside (Hydroxytyrosol-glucoside) Glucosyltransferase (UGT) Glucose-1-P Glucose-1-P UDP-Glucose UDP-Glucose Glucose-1-P->UDP-Glucose UGPase UDP-D-Glucuronate UDP-D-Glucuronate UDP-Glucose->UDP-D-Glucuronate UGDH UDP-Glucose->Salidroside (Hydroxytyrosol-glucoside) UDP-Apiose UDP-Apiose UDP-D-Glucuronate->UDP-Apiose UAXS This compound This compound UDP-Apiose->this compound Salidroside (Hydroxytyrosol-glucoside)->this compound Apiosyltransferase (UGT)

Figure 1: Proposed Biosynthetic Pathway of this compound.

Key Biosynthetic Steps and Enzymes

Formation of Hydroxytyrosol

The biosynthesis of the hydroxytyrosol moiety begins with L-tyrosine, which is derived from the central shikimate pathway. In plants, hydroxytyrosol can be formed through multiple routes. One proposed pathway involves the conversion of L-tyrosine to tyramine by tyrosine decarboxylase, followed by hydroxylation to dopamine, and subsequent steps to yield hydroxytyrosol.[1] In some plant species, hydroxytyrosol is also known to be produced via the hydrolysis of oleuropein, a more complex secoiridoid.[2][3]

Synthesis of Activated Sugar Donors

The glycosidic moieties of this compound are transferred from activated nucleotide sugars.

  • UDP-Glucose: UDP-glucose is a common sugar donor in plant glycosylation reactions and is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase).

  • UDP-Apiose: The branched-chain pentose, apiose, is transferred from UDP-apiose. This activated sugar is synthesized from UDP-D-glucuronate in a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase (UAXS).[4][5][6][7] This enzyme catalyzes both the decarboxylation of UDP-D-glucuronate and the rearrangement of the carbon skeleton to form the furanose ring of apiose.

Sequential Glycosylation Events

The final steps in the biosynthesis of this compound involve the sequential attachment of the sugar moieties to the hydroxytyrosol aglycone, catalyzed by specific UDP-dependent glycosyltransferases (UGTs).

  • Glucosylation of Hydroxytyrosol: It is hypothesized that the first glycosylation step is the transfer of glucose from UDP-glucose to the primary hydroxyl group of hydroxytyrosol. This reaction would be catalyzed by a specific glucosyltransferase, resulting in the formation of hydroxytyrosol-glucoside, also known as salidroside.

  • Apiosylation of Salidroside: The intermediate, salidroside, is then proposed to be the substrate for a specific apiosyltransferase. This enzyme would catalyze the transfer of apiose from UDP-apiose to the 6-position of the glucose moiety of salidroside, forming a β-(1→6) linkage and yielding the final product, this compound. The existence of apiosyltransferases that act on flavonoid glucosides has been documented, supporting the feasibility of this proposed step.[8][9][10]

Quantitative Data from Related Pathways

While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, data from related phenylethanoid glycoside and apiose biosynthetic pathways can provide valuable context for researchers.

Enzyme/ProcessSubstrate(s)Product(s)Organism/SystemKinetic Parameter(s)Reference
UDP-D-apiose/UDP-D-xylose synthase (AXS1) UDP-D-glucuronateUDP-D-apiose, UDP-D-xyloseArabidopsis thaliana (recombinant)Turnover number: 0.3 min⁻¹[4]
Flavone 7-O-glucoside apiosyltransferase (UGT94AX1) Apigenin 7-O-glucoside, UDP-apioseApiinApium graveolens (celery)-[8][10]
Hydroxytyrosol Production TyrosolHydroxytyrosolWhole-cell bioconversionYield: 96%[11]

Table 1: Summary of Relevant Quantitative Data from Analogous Biosynthetic Pathways.

Experimental Protocols for Pathway Elucidation

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.

Enzyme Assays for Glycosyltransferases

Objective: To identify and characterize the glucosyltransferase and apiosyltransferase involved in this compound biosynthesis.

Methodology:

  • Protein Extraction: Extract total protein from Osmanthus species tissues known to produce this compound.

  • Enzyme Reaction:

    • For the glucosyltransferase assay, incubate the protein extract with hydroxytyrosol and UDP-glucose.

    • For the apiosyltransferase assay, incubate the protein extract with salidroside (hydroxytyrosol-glucoside) and UDP-apiose.

  • Product Detection: Analyze the reaction mixtures using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of salidroside and this compound, respectively.

  • Enzyme Purification: If activity is detected, purify the responsible enzymes using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzymes using varying substrate concentrations.

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function in vivo.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on Osmanthus tissues with high and low levels of this compound to identify candidate UGT genes that are differentially expressed.

  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate UGTs into an expression vector and express the recombinant proteins in a suitable host (e.g., E. coli, yeast).

  • In Vitro Enzyme Assays: Use the purified recombinant proteins in enzyme assays as described in section 5.1 to confirm their substrate specificity and catalytic activity.

  • In Vivo Functional Analysis: Use techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout in Osmanthus to downregulate or eliminate the expression of the candidate genes and measure the impact on this compound accumulation.

Experimental Workflow Tissue Selection Tissue Selection Protein Extraction Protein Extraction Tissue Selection->Protein Extraction RNA Extraction RNA Extraction Tissue Selection->RNA Extraction Enzyme Assays Enzyme Assays Protein Extraction->Enzyme Assays LC-MS Analysis LC-MS Analysis Enzyme Assays->LC-MS Analysis Enzyme Purification Enzyme Purification LC-MS Analysis->Enzyme Purification If activity detected Kinetic Analysis Kinetic Analysis Enzyme Purification->Kinetic Analysis Transcriptome Sequencing Transcriptome Sequencing RNA Extraction->Transcriptome Sequencing Candidate Gene Identification Candidate Gene Identification Transcriptome Sequencing->Candidate Gene Identification Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning In Vivo Validation (VIGS/CRISPR) In Vivo Validation (VIGS/CRISPR) Candidate Gene Identification->In Vivo Validation (VIGS/CRISPR) Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Recombinant Protein Purification Recombinant Protein Purification Heterologous Expression->Recombinant Protein Purification In Vitro Assays In Vitro Assays Recombinant Protein Purification->In Vitro Assays

Figure 2: General Experimental Workflow for Pathway Elucidation.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research. While the initial steps of hydroxytyrosol and UDP-sugar formation are well-understood, the specific glycosyltransferases from Osmanthus species that catalyze the final steps of this compound synthesis remain to be identified and characterized. The experimental approaches outlined in this guide offer a clear path forward for the elucidation of this pathway at the molecular level. A complete understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering and synthetic biology approaches.

References

A Technical Guide to the Identification of Osmanthuside H in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying Osmanthuside H, a phenylethanoid glycoside, in plant extracts. The document details experimental protocols for extraction, purification, and analysis, and summarizes key quantitative data. Furthermore, it explores the potential biological activities of this compound and its related signaling pathways.

Introduction to this compound

This compound is a phenylethanoid glycoside that has been isolated from various plant species, including Osmanthus asiaticus and Osmanthus fragrans.[1] Its chemical structure consists of a hydroxytyrosol aglycone attached to a glucose moiety, which is further substituted with an apiose sugar. The full chemical name is 2-(4-hydroxyphenyl)ethyl-beta-D-apiosyl-(1->6)-beta-D-glucopyranoside.[1][2]

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₈O₁₁--INVALID-LINK--
Molecular Weight432.42 g/mol --INVALID-LINK--
CAS Number149155-70-4--INVALID-LINK--
AppearanceAmorphous powderInferred from similar compounds

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol is a synthesized methodology based on the successful extraction of phenylethanoid glycosides from Osmanthus species.[3][4]

Objective: To extract crude phenylethanoid glycosides, including this compound, from plant material (e.g., Osmanthus fragrans roots or Osmanthus asiaticus bark).

Materials:

  • Dried and powdered plant material

  • 60% Methanol in deionized water (v/v)

  • Ultrasonic bath

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 200 mL of 60% methanol to the plant material in a flask.

  • Place the flask in an ultrasonic bath and sonicate for 45 minutes at room temperature.

  • Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Store the crude extract at 4°C for further purification.

G plant_material Dried, Powdered Plant Material extraction Ultrasonic Extraction (60% Methanol, 45 min) plant_material->extraction filtration Filtration extraction->filtration filtrate Crude Extract (Filtrate) filtration->filtrate residue Solid Residue (Discard) filtration->residue concentration Rotary Evaporation filtrate->concentration purification Purification concentration->purification

Figure 1: Workflow for the extraction of this compound.

Purification of this compound

This protocol outlines a two-step purification process using macroporous resin chromatography followed by high-performance counter-current chromatography (HPCCC), adapted from methods for purifying phenylethanoid glycosides.

Step 1: Macroporous Resin Column Chromatography (Fractionation)

Objective: To enrich the phenylethanoid glycoside fraction from the crude extract.

Materials:

  • Crude extract

  • Macroporous adsorption resin (e.g., AB-8)

  • Deionized water

  • Ethanol (30% and 70% in deionized water, v/v)

  • Glass column

Procedure:

  • Dissolve the crude extract in a minimal amount of deionized water.

  • Pack a glass column with the macroporous resin and equilibrate it with deionized water.

  • Load the dissolved crude extract onto the column.

  • Wash the column with 5 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.

  • Elute the column with 8 BV of 30% ethanol to collect the fraction containing this compound and other glycosides.

  • (Optional) Elute with 70% ethanol to remove less polar compounds.

  • Collect the 30% ethanol fraction and concentrate it using a rotary evaporator.

Step 2: High-Performance Counter-Current Chromatography (HPCCC) (Isolation)

Objective: To isolate pure this compound from the enriched fraction.

Materials:

  • Enriched phenylethanoid glycoside fraction

  • HPCCC instrument

  • Solvent system: Ethyl acetate - n-butanol - water (2:1:3, v/v/v)

Procedure:

  • Prepare the two-phase solvent system by thoroughly mixing the components and allowing them to separate.

  • Fill the HPCCC column with the stationary phase (upper phase).

  • Dissolve the enriched fraction in a small volume of the biphasic solvent mixture.

  • Inject the sample into the HPCCC instrument.

  • Elute with the mobile phase (lower phase) at a suitable flow rate (e.g., 2.0 mL/min).

  • Monitor the effluent using a UV detector at 280 nm.

  • Collect fractions based on the chromatogram peaks.

  • Analyze the collected fractions for the presence and purity of this compound using HPLC-MS/MS.

  • Combine the pure fractions containing this compound and evaporate the solvent.

Identification and Quantification by HPLC-MS/MS

Objective: To confirm the identity and determine the concentration of this compound in the purified fractions or crude extract.

Instrumentation and Conditions:

ParameterSpecificationReference
HPLC System
ColumnC18 column (e.g., 100 mm x 2.1 mm, 3 µm)--INVALID-LINK--
Mobile PhaseA: 0.1% Formic acid in waterB: Acetonitrile--INVALID-LINK--
Gradient15-45% B over 20 min--INVALID-LINK--
Flow Rate0.2 mL/min--INVALID-LINK--
Injection Volume2 µL--INVALID-LINK--
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative--INVALID-LINK--
Quasi-molecular Ionm/z 431.1 [M-H]⁻--INVALID-LINK--
Key Fragment Ionsm/z 299.0 ([M-H-apiose]⁻), 137.0, 119.0--INVALID-LINK--

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare the sample solution by dissolving the purified compound or crude extract in the mobile phase.

  • Inject the standard and sample solutions into the HPLC-MS/MS system.

  • Identify this compound in the sample by comparing its retention time and mass spectrum with the standard.

  • For quantification, generate a calibration curve using a series of standard solutions of different concentrations.

  • Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, phenylethanoid glycosides as a class, and extracts from Osmanthus species, have demonstrated significant antioxidant and anti-inflammatory activities.[3][5]

Antioxidant Activity

Phenylethanoid glycosides are known to act as potent antioxidants. Their mechanism of action is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating the radical chain reaction.[6][7]

G cluster_0 Antioxidant Mechanism Free Radical (R•) Free Radical (R•) Stable Molecule (RH) Stable Molecule (RH) Free Radical (R•)->Stable Molecule (RH) This compound (ArOH) This compound (ArOH) This compound (ArOH)->Stable Molecule (RH) H• donation This compound Radical (ArO•) This compound Radical (ArO•) This compound (ArOH)->this compound Radical (ArO•) Oxidation

Figure 2: Putative antioxidant mechanism of this compound.

Anti-inflammatory Activity

Extracts from Osmanthus fragrans have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.[8] It is plausible that this compound contributes to these effects.

Putative Anti-inflammatory Signaling Pathway:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the production of pro-inflammatory mediators. This compound may interfere with these pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 ERK ERK TLR4->ERK IKK IKK TLR4->IKK p_ERK p-ERK ERK->p_ERK p_IKK p-IKK IKK->p_IKK p_IkB p-IκBα p_IKK->p_IkB IkB IκBα NFkB NF-κB p_IkB->IkB degradation NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nuc->Inflammation OsmanthusideH This compound OsmanthusideH->ERK inhibition OsmanthusideH->IKK inhibition

Figure 3: Putative anti-inflammatory signaling pathway of this compound.

This guide provides a foundational framework for the identification and preliminary biological assessment of this compound in plant extracts. Further research is warranted to fully elucidate its bioactivities and mechanisms of action.

References

A Technical Guide to the Biological Significance of the Apiosyl Group in Osmanthuside H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific biological significance of the apiosyl group in Osmanthuside H is not currently available in peer-reviewed literature. This guide, therefore, presents a conceptual framework based on established principles in glycoscience and natural product pharmacology. The experimental protocols and signaling pathway hypotheses are provided as a roadmap for future research in this area.

Introduction to this compound and the Enigma of the Apiosyl Group

This compound is a phenylethanoid glycoside (PhG) identified in plants of the Osmanthus genus. Structurally, it consists of a hydroxytyrosol aglycone linked to a disaccharide chain composed of a glucose molecule and a terminal apiose sugar. PhGs as a class are known for a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects.

The presence of the unusual branched-chain sugar, D-apiose, at the terminus of the glycan chain of this compound raises intriguing questions about its specific contribution to the molecule's overall bioactivity and pharmacokinetic profile. While the broader pharmacological effects of PhGs are often attributed to the phenolic aglycone, the attached sugar moieties are known to play crucial roles in modulating solubility, stability, bioavailability, and receptor interactions. This guide explores the potential biological significance of the apiosyl group in this compound and proposes experimental approaches to validate these hypotheses.

Potential Roles of the Apiosyl Group in the Bioactivity of this compound: A Hypothetical Framework

The terminal apiosyl group in this compound may influence its biological activity through several mechanisms:

  • Modulation of Solubility and Bioavailability: The addition of sugar moieties generally increases the water solubility of lipophilic aglycones, which can impact their absorption and distribution in biological systems. The unique branched structure of apiose might confer specific solubility characteristics to this compound compared to glycosides with more common sugars.

  • Influence on Enzyme and Receptor Interactions: The three-dimensional structure and charge distribution of the apiosyl group could mediate specific interactions with enzymes, receptors, or transporters. This could lead to enhanced or altered biological activity compared to its non-apiosylated counterpart. For instance, the apiosyl moiety might act as a recognition element for specific cell surface lectins or influence the binding affinity to target enzymes.

  • Impact on Metabolic Stability: The glycosidic linkage involving apiose might exhibit different susceptibility to enzymatic hydrolysis by glycosidases in the gut microbiota or human tissues compared to other glycosidic bonds. This could affect the metabolic fate and overall bioavailability of the parent compound and its aglycone.

  • Intramolecular Interactions and Conformational Effects: The apiosyl group could engage in intramolecular hydrogen bonding or other non-covalent interactions with the rest of the molecule, thereby influencing its overall conformation. This, in turn, could affect its ability to interact with biological targets.

Proposed Experimental Approaches to Elucidate the Role of the Apiosyl Group

To experimentally validate the hypothetical roles of the apiosyl group, a comparative study between this compound and a non-apiosylated analogue (this compound without the terminal apiose, i.e., hydroxytyrosol-glucoside) is essential.

Synthesis of a Non-Apiosylated Analogue

A key prerequisite for comparative studies is the availability of this compound and its non-apiosylated analogue. While this compound can be isolated from natural sources, its analogue would likely require chemical or enzymatic synthesis.

Hypothetical Synthetic Workflow:

G cluster_synthesis Synthesis of Non-Apiosylated Analogue Start Hydroxytyrosol Derivative (Protected) Step1 Glycosylation with Protected Glucose Donor Start->Step1 Chemical or Enzymatic Method Step2 Deprotection Step1->Step2 End Hydroxytyrosol-glucoside (Non-apiosylated Analogue) Step2->End

Caption: A generalized workflow for the synthesis of a non-apiosylated analogue of this compound.

Comparative Bioactivity Assays

A panel of in vitro bioassays should be conducted to compare the activity of this compound and its non-apiosylated analogue.

Table 1: Proposed Comparative Bioactivity Assays

Biological ActivityAssay TypeKey Parameters to MeasureExpected Outcome if Apiosyl Group is Significant
Antioxidant Activity DPPH Radical Scavenging AssayIC50 valuesSignificant difference in IC50 values
ORAC AssayTrolox equivalentsSignificant difference in antioxidant capacity
Anti-inflammatory Activity LPS-induced NO production in RAW 264.7 macrophagesIC50 for NO inhibitionSignificant difference in inhibitory potency
Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretionIC50 for cytokine inhibitionAltered cytokine modulation profile
Neuroprotective Activity H2O2-induced oxidative stress in SH-SY5Y neuronal cellsCell viability (MTT assay)Differential protective effects
Enzyme Inhibition e.g., α-glucosidase, tyrosinase inhibition assaysIC50 valuesSignificant difference in enzyme inhibitory activity
Pharmacokinetic and Metabolic Stability Studies

Table 2: Proposed Pharmacokinetic and Metabolic Studies

Study TypeExperimental SystemKey Parameters to MeasureExpected Outcome if Apiosyl Group is Significant
In vitro Metabolic Stability Human liver microsomes, intestinal microbiota incubationHalf-life (t1/2), rate of disappearanceDifferent metabolic stability profiles
Cell Permeability Caco-2 cell monolayer assayApparent permeability coefficient (Papp)Altered intestinal permeability

Hypothetical Signaling Pathway Modulation

The apiosyl group could potentially influence the interaction of this compound with cell signaling pathways. For example, in an anti-inflammatory context, the presence of the apiosyl group might enhance the inhibition of the NF-κB pathway.

G cluster_pathway Hypothetical Modulation of NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines OsmanthusideH This compound (with Apiose) OsmanthusideH->IKK Stronger Inhibition? Analogue Non-apiosylated Analogue Analogue->IKK Weaker Inhibition?

Caption: A hypothetical model of how the apiosyl group in this compound might enhance its inhibitory effect on the NF-κB signaling pathway.

Detailed Methodologies for Key Experiments

General Protocol for DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of this compound, the non-apiosylated analogue, and a positive control (e.g., ascorbic acid) in methanol.

    • Create a series of dilutions for each test compound.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of the test compounds or control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

General Protocol for Cell Viability (MTT) Assay
  • Cell Culture:

    • Culture a suitable cell line (e.g., SH-SY5Y for neuroprotection studies) in appropriate media and conditions.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or its analogue for a specified time (e.g., 1 hour).

    • Induce cell stress (e.g., by adding H2O2) and co-incubate with the test compounds for a further period (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis:

    • Express cell viability as a percentage relative to the untreated control cells.

Conclusion and Future Directions

While the precise biological significance of the apiosyl group in this compound remains to be experimentally determined, this guide provides a robust conceptual framework and a clear experimental roadmap for researchers. The unique structural features of apiose suggest that it could play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of this compound. Comparative studies with a non-apiosylated analogue are paramount to unraveling the subtle yet potentially crucial contributions of this terminal sugar. Such investigations will not only deepen our understanding of the structure-activity relationships of phenylethanoid glycosides but also pave the way for the rational design of novel glycoside-based therapeutics with improved efficacy and bioavailability. Future research should focus on the synthesis of analogues, comprehensive bioactivity screening, and in-depth mechanistic studies of the observed effects.

Osmanthuside H: A Literature Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osmanthuside H, a phenylethanoid glycoside identified in plants of the Osmanthus genus, is a molecule of interest within a class of compounds known for their diverse biological activities. However, a comprehensive review of the existing scientific literature reveals that research on this compound as an isolated compound is still in its nascent stages. While numerous studies have investigated the therapeutic potential of Osmanthus fragrans extracts, which contain this compound, specific quantitative data and detailed mechanistic studies on the purified compound are notably absent. This guide synthesizes the available information, contextualizes the potential of this compound based on the activities of related extracts, and identifies critical knowledge gaps to guide future research endeavors.

Introduction

Phenylethanoid glycosides are a significant class of natural products recognized for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound, first isolated from the bark of Osmanthus asiaticus, belongs to this promising family of compounds.[1] Its chemical structure, 2-(4-hydroxyphenyl)ethyl-beta-D-apiosyl-(1-6)-beta-D-glucopyranoside, provides a foundation for potential biological interactions.[2] Despite its discovery, dedicated research into the specific bioactivities and mechanisms of action of isolated this compound remains limited. This document aims to provide a thorough overview of the current research landscape, drawing from studies on Osmanthus extracts to infer potential therapeutic avenues for this compound.

Current State of Research

Phytochemical Presence

This compound has been identified as a constituent of Osmanthus fragrans flowers and the bark of Osmanthus asiaticus.[1] Its presence in these traditionally used medicinal plants suggests a potential contribution to their overall therapeutic effects.

Inferred Biological Activities from Osmanthus fragrans Extracts

While direct evidence for the bioactivity of isolated this compound is scarce, the well-documented effects of Osmanthus fragrans extracts provide a strong rationale for further investigation. These extracts, containing a mixture of compounds including this compound, have demonstrated notable antioxidant, anti-inflammatory, and immunomodulatory activities.

Antioxidant Activity:

Extracts of Osmanthus fragrans have shown significant free radical scavenging capabilities in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant potential is generally attributed to the synergistic effects of its phenolic and flavonoid components.

Anti-inflammatory Activity:

Studies on Osmanthus fragrans extracts have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is a key indicator of anti-inflammatory potential. The proposed mechanism involves the downregulation of pro-inflammatory signaling pathways.

Immunomodulatory Effects:

Research on the immunoregulatory activity of Osmanthus fragrans has indicated that its components can modulate the function of immune cells. However, the specific role of this compound in these activities has not been elucidated.

Quantitative Data

A critical gap in the current body of research is the lack of quantitative data for isolated this compound. To facilitate future research and provide a baseline for comparison, the following table summarizes the types of quantitative data that are essential for characterizing the biological activity of this compound.

Table 1: Essential Quantitative Data for Future this compound Research

Biological ActivityAssay TypeKey Quantitative ParametersPurpose
Antioxidant DPPH Radical ScavengingIC50 (µg/mL or µM)To determine the concentration required to scavenge 50% of DPPH radicals.
ABTS Radical ScavengingIC50 (µg/mL or µM)To measure the radical scavenging capacity against the ABTS radical cation.
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/gTo quantify the overall antioxidant capacity against peroxyl radicals.
Anti-inflammatory Nitric Oxide (NO) Inhibition in RAW 264.7 cellsIC50 (µg/mL or µM)To determine the concentration that inhibits 50% of NO production.
Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) InhibitionIC50 (µg/mL or µM)To measure the inhibition of key inflammatory signaling molecules.
Cytotoxicity MTT or MTS Assay on various cell linesCC50 (µg/mL or µM)To assess the concentration that causes 50% cell death and determine the therapeutic window.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of isolated this compound are not yet published. However, based on standard methodologies for assessing the bioactivities of natural products, the following protocols can be adapted for future studies.

Protocol 1: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve isolated this compound in methanol to prepare a stock solution and create serial dilutions.

  • Assay Procedure:

    • Add 100 µL of each this compound dilution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100. The IC50 value can be determined by plotting the percentage of inhibition against the concentration.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Experimental Workflows

As there are no published studies on the signaling pathways modulated by isolated this compound, a hypothetical workflow for its investigation is presented below. This logical workflow can guide researchers in elucidating its mechanism of action.

experimental_workflow cluster_isolation Isolation and Purification cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation plant_material Osmanthus sp. Plant Material extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification HPLC Purification fractionation->purification osmanthuside_h Isolated this compound purification->osmanthuside_h antioxidant Antioxidant Assays (DPPH, ABTS) osmanthuside_h->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Inhibition) osmanthuside_h->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT) osmanthuside_h->cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot, RT-PCR) anti_inflammatory->pathway_analysis target_identification Target Identification (Molecular Docking) pathway_analysis->target_identification animal_model Animal Models of Inflammation/Oxidative Stress target_identification->animal_model efficacy_testing Efficacy and Toxicity Testing animal_model->efficacy_testing

Caption: Proposed workflow for this compound research.

Future Directions and Conclusion

The current body of scientific literature provides a promising but incomplete picture of the therapeutic potential of this compound. While its presence in bioactive Osmanthus extracts suggests it may possess valuable pharmacological properties, a significant research gap exists regarding its specific activities as an isolated compound.

To unlock the full potential of this compound for drug development, future research should prioritize the following:

  • Isolation and Purification: Development of efficient and scalable methods for isolating pure this compound is paramount.

  • Quantitative Bioactivity Profiling: Comprehensive in vitro testing of the isolated compound is necessary to determine its IC50 values in a range of antioxidant and anti-inflammatory assays.

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mode of action.

  • In Vivo Efficacy and Safety: Following promising in vitro results, preclinical studies in relevant animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

Theoretical Insights into the Molecular Architecture of Osmanthuside H: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside H, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential biological activities. Understanding its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for guiding future drug discovery and development efforts. Theoretical and computational chemistry offer powerful tools to complement experimental data, providing a detailed picture of the molecule's conformational landscape, electronic transitions, and reactivity. This technical guide synthesizes the available information on the theoretical studies of the this compound molecular structure, focusing on the computational methodologies employed and the nature of the insights they provide.

While specific quantitative data from theoretical studies, such as optimized bond lengths, bond angles, and detailed electronic transition energies, are often embedded within full research articles that may not be readily accessible, this document outlines the established theoretical frameworks applied to this compound and related compounds.

Molecular and Spectroscopic Data

A foundational aspect of any theoretical study is the fundamental molecular and spectroscopic information of the compound . For this compound, the following data has been reported in the literature:

PropertyValueReference
Molecular Formula C₁₉H₂₈O₁₁[1][2]
Molecular Weight 432.4 g/mol [1]
Quasi-molecular Ion (m/z) 431.1 [M-H]⁻[3][4]
Main Fragment Ion (m/z) 299.0 (loss of apiose)[3][4]

Theoretical Methodologies

The primary theoretical approach for investigating the molecular structure and properties of this compound has been Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[5] These methods provide a good balance between computational cost and accuracy for molecules of this size.

Density Functional Theory (DFT) for Structural Optimization

DFT calculations have been employed to determine the optimized, lowest-energy three-dimensional structure of this compound.[5] This is a crucial step as the molecule's conformation dictates its biological activity.

Experimental Protocol: DFT Geometry Optimization

  • Initial Structure: An initial 3D structure of this compound is generated, often from 2D structural information or by using standard bond lengths and angles.

  • Level of Theory Selection: A specific functional and basis set are chosen. For this compound, the B3LYP functional with the 6-311G basis set has been reported.[5]

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is widely used for its accuracy in predicting molecular geometries.

    • 6-311G ** is a Pople-style basis set. The "6-311G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The asterisks indicate the addition of polarization functions, which allow for more flexibility in describing the electron distribution around the atoms, leading to more accurate geometries.

  • Geometry Optimization: The calculation iteratively adjusts the positions of the atoms to find the arrangement with the minimum electronic energy. This process yields the optimized bond lengths, bond angles, and dihedral angles of the molecule.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are typically performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules.[5] By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectroscopic data.

Experimental Protocol: TD-DFT Electronic Spectra Calculation

  • Optimized Geometry: The TD-DFT calculation is performed on the DFT-optimized geometry of this compound.

  • Level of Theory Selection: A suitable functional and basis set are chosen. For compounds isolated alongside this compound, the CAM-B3LYP functional with the TZVP basis set has been utilized.[6][7][8]

    • CAM-B3LYP is a long-range corrected hybrid functional, which often provides more accurate predictions of electronic excitation energies, especially for charge-transfer states, compared to standard hybrid functionals like B3LYP.

    • TZVP (Triple-Zeta Valence with Polarization) is a basis set that provides a more accurate description of the valence electrons, which are primarily involved in electronic transitions.

  • Solvent Effects: To mimic experimental conditions, a solvent model is often included. The Polarizable Continuum Model (PCM) is a common choice, where the solvent is treated as a continuous dielectric medium.[6][7][8]

  • Excitation Energy Calculation: The TD-DFT calculation yields a list of vertical electronic excitation energies, the corresponding wavelengths, and the oscillator strengths (a measure of the intensity of the transition).

  • Spectral Simulation: The calculated transitions can be broadened using Gaussian or Lorentzian functions to generate a simulated UV-Vis spectrum, which can then be compared with the experimental spectrum.

Logical Workflow for Theoretical Studies of Natural Products

The following diagram illustrates a typical workflow for the theoretical investigation of a natural product's molecular structure, such as this compound.

Theoretical_Workflow cluster_experimental Experimental Data cluster_computational Computational Chemistry cluster_analysis Analysis & Correlation exp_data Isolation & Spectroscopic Data (NMR, MS, IR, UV-Vis) initial_structure Initial 3D Structure Generation exp_data->initial_structure Provides initial 2D/3D constraints spectral_assignment Spectra-Structure Correlation exp_data->spectral_assignment Experimental spectra for comparison dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311G**) initial_structure->dft_opt freq_calc Vibrational Frequency Analysis dft_opt->freq_calc Confirms energy minimum td_dft TD-DFT Electronic Spectra Calculation (e.g., CAM-B3LYP/TZVP) dft_opt->td_dft Provides optimized geometry nbo_analysis Natural Bond Orbital (NBO) Analysis dft_opt->nbo_analysis Provides wavefunction reactivity Reactivity Descriptors (HOMO-LUMO, MEP) dft_opt->reactivity Provides molecular orbitals structure_elucidation Structure Confirmation & Elucidation dft_opt->structure_elucidation td_dft->spectral_assignment nbo_analysis->structure_elucidation Analyzes bonding and hybridization biological_implications Biological Activity Insights reactivity->biological_implications Predicts reactive sites structure_elucidation->biological_implications spectral_assignment->biological_implications

Computational Chemistry Workflow for Natural Products.

Conclusion

Theoretical studies based on Density Functional Theory and Time-Dependent Density Functional Theory serve as indispensable tools in the structural elucidation and electronic characterization of natural products like this compound. While access to the specific quantitative outcomes of these studies remains a limitation in the publicly available literature, the established methodologies provide a robust framework for gaining deep insights into the molecule's conformational preferences and spectroscopic properties. The synergy between experimental data and high-level computational modeling is crucial for advancing our understanding of the structure-activity relationships of this compound and for unlocking its full therapeutic potential. Further research that makes the detailed computational results publicly accessible would be of great benefit to the scientific community.

References

The Occurrence and Analysis of Osmanthuside H in Ipomoea nil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the occurrence of Osmanthuside H, a phenylpropanoid glycoside, in the plant species Ipomoea nil. While direct quantitative data for this compound in various tissues of Ipomoea nil remains to be specifically determined, this document outlines established methodologies for the extraction, isolation, and quantification of structurally related phenylpropanoid glycosides from other plant matrices. These protocols can be adapted for the targeted analysis of this compound in Ipomoea nil. The guide details experimental procedures, data presentation formats, and includes workflow diagrams to facilitate further research into the phytochemical profile of this plant and the potential therapeutic applications of its constituents.

Introduction

Ipomoea nil, a species of morning glory, is known to contain a variety of secondary metabolites, including alkaloids, flavonoids, and glycosides.[1] Among these, the presence of the phenylpropanoid glycoside this compound has been reported.[2] Phenylpropanoid glycosides are a class of natural products recognized for their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects. The study of these compounds is a significant area of research in drug discovery and development.

This guide serves as a technical resource for researchers aiming to investigate the presence and quantity of this compound in Ipomoea nil. Due to the lack of specific quantitative studies on this compound in this plant, this document provides a composite of established analytical techniques for similar compounds in other plant species, which can be readily adapted.

Quantitative Data Summary

Currently, there is a notable absence of published studies that specifically quantify the concentration of this compound in different parts of the Ipomoea nil plant (e.g., seeds, leaves, stems). However, based on the analysis of other phenylpropanoid glycosides in various plants, a hypothetical distribution can be projected for analytical purposes. The following table provides a template for summarizing such quantitative data once it becomes available through experimentation.

Table 1: Hypothetical Quantitative Distribution of this compound in Ipomoea nil

Plant PartThis compound Concentration (mg/g dry weight)Analytical MethodReference
SeedsData not availableHPLC-UV/MSTBD
LeavesData not availableHPLC-UV/MSTBD
StemsData not availableHPLC-UV/MSTBD
RootsData not availableHPLC-UV/MSTBD

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of phenylpropanoid glycosides, which can be applied to the study of this compound in Ipomoea nil.

Extraction of Phenylpropanoid Glycosides

Objective: To extract a broad range of phenylpropanoid glycosides, including this compound, from the plant material.

Method 1: Reflux Extraction with Aqueous Ethanol

  • Plant Material: Dried and powdered plant material (e.g., seeds, leaves) of Ipomoea nil.

  • Solvent: 70% ethanol in water.

  • Procedure:

    • Combine the powdered plant material with the 70% ethanol solution in a round-bottom flask (e.g., 1:10 solid-to-solvent ratio).

    • Heat the mixture under reflux for a specified period (e.g., 2 hours).[3]

    • Allow the mixture to cool and then filter to separate the extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[3]

Method 2: Ultrasonic-Assisted Extraction with Deep Eutectic Solvents (DESs)

  • Plant Material: Dried and powdered plant material.

  • Solvent: A deep eutectic solvent, for example, a mixture of choline chloride and glycerol.

  • Procedure:

    • Mix the powdered plant material with the DES in a suitable vessel.

    • Perform ultrasonic-assisted extraction at a controlled power and temperature for a defined duration (e.g., 230 W for a specific time).[2]

    • Separate the liquid extract from the solid residue by centrifugation or filtration.

Isolation and Purification

Objective: To isolate and purify this compound from the crude extract.

Method 1: Column Chromatography

  • Stationary Phase: Silica gel, polyamide, or MCI-gel CHP-20P.[3]

  • Mobile Phase: A gradient of solvents, such as dichloromethane-methanol or ethyl acetate-methanol-water.[3]

  • Procedure:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Load the dissolved extract onto the chromatography column.

    • Elute the column with a stepwise or linear gradient of the mobile phase.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the target compound and concentrate them.

Method 2: High-Speed Counter-Current Chromatography (HSCCC)

  • Two-Phase Solvent System: A system such as chloroform–n-butanol–methanol–water (e.g., 4:3:4:5, v/v).

  • Procedure:

    • Prepare and equilibrate the two-phase solvent system.

    • Fill the HSCCC column with the stationary phase (lower phase).

    • Pump the mobile phase (upper phase) through the column at a specific flow rate while the apparatus is rotating.

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

    • Collect fractions and analyze them by HPLC to identify those containing the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in the extracts.

  • Instrumentation: An HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile is typical for the separation of phenylpropanoid glycosides.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

    • Sample Preparation: Dissolve a precisely weighed amount of the extract in the mobile phase and filter it through a 0.22 µm syringe filter.

    • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.

Table 2: Example HPLC Gradient for Phenylpropanoid Glycoside Analysis

Time (min)% Acetonitrile (B)% Water with 0.1% Formic Acid (A)
0595
81000
101000
10.1595
15595

Note: This is an exemplary gradient and should be optimized for the specific separation.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Extraction_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing start Ipomoea nil Plant Material (Seeds, Leaves, etc.) prep Drying and Grinding start->prep extract_reflux Reflux Extraction (70% Ethanol) prep->extract_reflux Method 1 extract_des Ultrasonic Extraction (Deep Eutectic Solvent) prep->extract_des Method 2 filter Filtration / Centrifugation extract_reflux->filter extract_des->filter concentrate Concentration (Rotary Evaporation) filter->concentrate crude_extract Crude Extract concentrate->crude_extract

Caption: General workflow for the extraction of this compound from Ipomoea nil.

Isolation_Purification_Workflow cluster_isolation Isolation & Purification cluster_analysis Fraction Analysis & Collection start Crude Extract cc Column Chromatography (Silica Gel / Polyamide) start->cc Method 1 hsccc High-Speed Counter-Current Chromatography (HSCCC) start->hsccc Method 2 fractions Collect Fractions cc->fractions hsccc->fractions tlc_hplc Monitor by TLC / HPLC fractions->tlc_hplc combine Combine Pure Fractions tlc_hplc->combine end Purified this compound combine->end

Caption: Workflow for the isolation and purification of this compound.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification std_prep Prepare this compound Standard Solutions hplc Inject Samples & Standards into HPLC-UV/MS std_prep->hplc sample_prep Prepare Extract Samples (Dissolve & Filter) sample_prep->hplc data Acquire Chromatographic Data (Peak Area) hplc->data cal_curve Construct Calibration Curve data->cal_curve Standard Data calc Calculate Concentration in Samples data->calc Sample Data cal_curve->calc result Quantitative Result calc->result

Caption: Workflow for the quantification of this compound using HPLC.

Conclusion

While the presence of this compound in Ipomoea nil is documented, a significant research gap exists regarding its quantitative distribution within the plant and optimized analytical protocols for its study. This technical guide provides a foundational framework for researchers by outlining adaptable and robust methodologies for the extraction, isolation, and quantification of phenylpropanoid glycosides. The successful application of these methods to Ipomoea nil will be crucial for advancing our understanding of its phytochemical composition and for exploring the potential pharmacological applications of this compound. Further research is strongly encouraged to establish specific quantitative data and to refine these analytical techniques for this particular plant species.

References

The Chemotaxonomic Significance of Osmanthuside H: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside H, a phenylethanoid glycoside, has emerged as a compound of significant interest in the fields of chemotaxonomy, pharmacology, and drug development. Initially isolated from the bark of Osmanthus asiaticus, its presence has since been documented in a variety of other plant species, suggesting a broader and more complex chemotaxonomic distribution than previously understood.[1] This guide provides a comprehensive overview of the chemotaxonomic significance of this compound, detailing its known distribution, methods for its isolation and characterization, and its biological activities, with a focus on presenting data in a clear and accessible format for researchers.

Chemotaxonomic Distribution of this compound

The known occurrences of this compound span several distinct plant families, which complicates its use as a simple chemotaxonomic marker for the Osmanthus genus. Its presence has been confirmed in the following species:

FamilyGenusSpeciesPlant PartReference
OleaceaeOsmanthusasiaticusBark[1]
OleaceaeOsmanthusfragransRoots[2]
SargentodoxaceaeSargentodoxacuneataNot specified[3]
ConvolvulaceaeIpomoeanilNot specified[3]
EbenaceaeDiospyroskakiLeaves[4]

The distribution of this compound across these unrelated families suggests that the biosynthetic pathway for this compound may have evolved independently in different plant lineages or that it is a more ancestral trait that has been lost in many intervening species. Further research into the biosynthetic genes responsible for its production is warranted to elucidate the evolutionary relationships.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.

1. Extraction:

  • Air-dried and powdered plant material (e.g., bark, roots, leaves) is extracted with a polar solvent, typically methanol or ethanol, at room temperature.

  • The extraction is often performed multiple times to ensure a comprehensive extraction of the target compound.

  • The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Phenylethanoid glycosides, including this compound, are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

3. Chromatographic Purification:

  • The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are pooled and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation and Quantification

The structure of this compound is confirmed using a combination of spectroscopic techniques. Quantification is typically achieved using HPLC-based methods.

1. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the stereochemistry of the glycosidic linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to confirm the structure, particularly the sequence and attachment of the sugar moieties.[2]

2. Quantification:

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): A validated HPLC-MS/MS method is the preferred technique for the sensitive and accurate quantification of this compound in plant extracts.[2]

    • Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of water (often with a formic acid modifier) and acetonitrile or methanol.

    • Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Biological Activities and Signaling Pathways

This compound has been reported to possess several biological activities, including anti-inflammatory and neuroprotective effects, and it acts as an inhibitor of alcohol dehydrogenase (ADH) with an IC50 of 175.4 µg/mL.[4] The precise signaling pathways through which it exerts its anti-inflammatory and neuroprotective effects are still under investigation.

Visualizations

experimental_workflow plant_material Powdered Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation polar_fraction Enriched Polar Fraction fractionation->polar_fraction column_chromatography Silica Gel Column Chromatography polar_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation and purification of this compound.

analytical_workflow pure_compound Pure this compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HR-MS, MS/MS) pure_compound->ms structure_elucidation Structural Elucidation nmr->structure_elucidation ms->structure_elucidation plant_extract Plant Extract hplc_msms HPLC-MS/MS Analysis plant_extract->hplc_msms quantification Quantification hplc_msms->quantification

Caption: Analytical workflow for the structural elucidation and quantification of this compound.

Conclusion

The presence of this compound in a diverse range of plant families highlights its potential as a chemotaxonomic marker, albeit one that requires careful interpretation in the context of broader phylogenetic relationships. Its documented biological activities, particularly its anti-inflammatory and neuroprotective properties, make it a promising candidate for further investigation in drug discovery and development. The standardized protocols for its isolation and quantification provided in this guide are intended to facilitate further research into this intriguing natural product. Future studies focusing on the biosynthesis of this compound will be crucial for a deeper understanding of its chemotaxonomic and evolutionary significance.

References

Methodological & Application

Osmanthuside H: Application Notes and Protocols for Antioxidant Activity Assays (DPPH & ABTS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of Osmanthuside H using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Introduction to this compound and its Antioxidant Potential

This compound is a phenylethanoid glycoside that has been identified in several medicinal plants, including Sargentodoxa cuneata and Ipomoea nil. Phenolic compounds are a large and diverse group of molecules that are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This free-radical scavenging activity is a key mechanism in combating oxidative stress, a state implicated in the pathogenesis of numerous diseases. Therefore, the evaluation of the antioxidant capacity of compounds like this compound is a critical step in the exploration of their therapeutic potential.

Principle of Antioxidant Activity Assays

DPPH Assay: The DPPH assay is a widely used method to determine the free-radical scavenging ability of a compound.[1][2] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant activity of the sample.[1]

ABTS Assay: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This radical is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green ABTS•+ chromophore is reduced in the presence of an antioxidant, causing a decolorization of the solution. The extent of color change, monitored by spectrophotometry, indicates the antioxidant's scavenging capacity.

Data Presentation: Antioxidant Activity of Plant Extracts Containing Phenolic Glycosides

Table 1: DPPH Radical Scavenging Activity of Plant Extracts

Plant SourceExtract TypeIC50 Value (µg/mL)Reference
Osmanthus fragrans FlowersMethanol Extract12.8[1]
Osmanthus fragrans FlowersEthanol Extract173 (0.173 kg/L )[3]
Ipomoea nil SeedsAqueous Methanolic Crude Extract17.22[4]

IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Scavenging Activity of Plant Extracts

Plant SourceExtract TypeMethodResultReference
Sargentodoxa cuneata StemVariousABTS•+ scavenging ability assessedConsidered to have high antioxidant activity[5]
Ipomoea nil Mixed ExtractUltrasonic & Ultrahigh PressureABTS radical scavenging activityDemonstrated antioxidative capabilities[6][7]

Note: Direct IC50 values for ABTS assays were not specified for these extracts in the provided search results. The results indicate significant antioxidant potential.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is a standard procedure for determining the DPPH radical scavenging activity of a test compound like this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), analytical grade

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in a dark bottle at 4°C. Prepare fresh daily.

  • Preparation of Test Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Prepare a similar concentration range for the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test sample, standard, or methanol (as a blank) to the wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the DPPH solution with methanol.

      • A_sample is the absorbance of the DPPH solution with the test sample or standard.

  • Determination of IC50:

    • Plot the percentage of inhibition against the concentration of the test sample.

    • The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from the graph.

ABTS Radical Scavenging Assay Protocol

This protocol outlines a standard method for assessing the ABTS radical scavenging capacity of a compound such as this compound.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (or Ethanol)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound (or test compound)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar concentration range for the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test sample, standard, or solvent (as a blank) to the wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the ABTS•+ working solution with the solvent.

      • A_sample is the absorbance of the ABTS•+ working solution with the test sample or standard.

  • Determination of IC50:

    • Plot the percentage of inhibition against the concentration of the test sample.

    • The IC50 value, the concentration of the sample that scavenges 50% of the ABTS•+ radicals, is determined from the graph.

Visualizations

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Sample/Control/Blank in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix prep_control Prepare Serial Dilutions of Positive Control prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH antioxidant activity assay.

ABTS_Assay_Workflow prep_abts_stock Prepare ABTS•+ Stock: 7mM ABTS + 2.45mM K₂S₂O₈ (12-16h in dark) prep_abts_working Dilute ABTS•+ Stock to Abs ~0.7 at 734 nm prep_abts_stock->prep_abts_working mix Mix ABTS•+ Solution with Sample/Control/Blank in 96-well plate prep_abts_working->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix incubate Incubate in Dark (6-10 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the ABTS antioxidant activity assay.

Antioxidant_Mechanism osmanthuside This compound (Phenolic Antioxidant) h_atom H• osmanthuside->h_atom electron e- osmanthuside->electron osmanthuside_radical This compound Radical (Stabilized) osmanthuside->osmanthuside_radical Donates H• or e- free_radical Free Radical (e.g., DPPH•, ABTS•+) neutralized_radical Neutralized Radical (e.g., DPPH-H, ABTS) free_radical->neutralized_radical Accepts H• or e- h_atom->free_radical electron->free_radical

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

References

Application Notes and Protocols: Neuroprotective Potential of Osmanthuside H in Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside H is a phenylethanoid glycoside found in various plants, including Osmanthus fragrans. While direct and extensive research on the neuroprotective potential of this compound is emerging, the broader class of phenylethanoid glycosides has demonstrated significant promise in preclinical studies. Structurally similar compounds, such as acteoside, isoacteoside, and forsythoside B, have been shown to exhibit neuroprotective effects in various in vitro models of neurodegenerative diseases.[1][2] These effects are largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] This document provides a detailed overview of the potential neuroprotective mechanisms of this compound, based on the activities of related phenylethanoid glycosides, and offers comprehensive protocols for its investigation in cell-based models.

The primary proposed mechanism of action for the neuroprotective effects of phenylethanoid glycosides involves the modulation of key signaling pathways related to cellular stress and survival. A central pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][5][6] Under conditions of oxidative stress, these compounds are hypothesized to promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE).[2] This, in turn, upregulates the expression of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), SOD, and CAT, thereby mitigating cellular damage induced by reactive oxygen species (ROS).[2][5]

Furthermore, phenylethanoid glycosides have been observed to interfere with the mitochondrial apoptotic cascade.[5][7] In response to neurotoxic stimuli, they can modulate the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[3][7] This stabilization of the mitochondrial membrane potential prevents the release of cytochrome c into the cytoplasm and subsequent activation of caspase-3, a key executioner of apoptosis.[5][7]

Given the structural similarity of this compound to these well-studied phenylethanoid glycosides, it is hypothesized that it may share these neuroprotective mechanisms. The following sections provide quantitative data from studies on related compounds to serve as a benchmark for future investigations into this compound, along with detailed experimental protocols to assess its neuroprotective potential.

Data Presentation

The following tables summarize quantitative data from studies on phenylethanoid glycosides with neuroprotective effects, which can be used as a reference for designing and evaluating experiments with this compound.

Table 1: Neuroprotective Effects of Phenylethanoid Glycosides on Cell Viability in PC12 Cells

CompoundNeurotoxic InsultConcentration of InsultPre-treatment ConcentrationIncubation TimeResult (Increase in Cell Viability)Reference
Phenylethanoid Glycosides (PhGs)H₂O₂25 µM5, 25, 50 µg/mL24 hSignificant increase in cell viability[1]
Phenylethanoid Glycosides (PhGs)Aβ₁₋₄₂0.5 µM5, 25, 50 µg/mL48 hSignificant increase in cell viability[1]
Forsythoside BH₂O₂200 µM0.1, 1, 10 µg/mL24 hDose-dependent increase in cell viability[2]
ActeosideH₂O₂200 µM0.1, 1, 10 µg/mL24 hDose-dependent increase in cell viability[2]
IsoacteosideH₂O₂200 µM0.1, 1, 10 µg/mL24 hDose-dependent increase in cell viability[2]
SalidrosideH₂O₂200 µM0.1, 1, 10 µg/mL24 hDose-dependent increase in cell viability[2]

Table 2: Effect of Phenylethanoid Glycosides on Markers of Oxidative Stress and Apoptosis

CompoundCell LineNeurotoxic InsultTreatment ConcentrationOutcome MeasureResultReference
ActeosideSH-SY5YAβ₂₅₋₃₅ (25 µM)Pre-treatment for 1.5 hROS ProductionAttenuated Aβ-mediated ROS production[7]
ActeosideSH-SY5YAβ₂₅₋₃₅ (25 µM)Pre-treatment for 1.5 hBax/Bcl-2 RatioDecreased Bax/Bcl-2 ratio[7]
ActeosideSH-SY5YAβ₂₅₋₃₅ (25 µM)Pre-treatment for 1.5 hCytochrome c ReleaseInhibited cytochrome c release[7]
ActeosideSH-SY5YAβ₂₅₋₃₅ (25 µM)Pre-treatment for 1.5 hCaspase-3 CleavageInhibited caspase-3 cleavage[7]
Forsythoside BPC12H₂O₂Pre-treatmentROS ProductionInhibited H₂O₂-induced ROS increase[5]
Forsythoside BPC12H₂O₂Pre-treatmentMDA LevelsInhibited H₂O₂-induced lipid peroxidation[5]
Forsythoside BPC12H₂O₂Pre-treatmentBax/Bcl-2 RatioPrevented H₂O₂-induced increase in Bax/Bcl-2 ratio[5]
Forsythoside BPC12H₂O₂Pre-treatmentMitochondrial Membrane PotentialPrevented H₂O₂-induced decrease in mitochondrial membrane potential[5]
Forsythoside BPC12H₂O₂Pre-treatmentCytochrome c ReleasePrevented H₂O₂-induced cytochrome c release[5]
Forsythoside BPC12H₂O₂Pre-treatmentCaspase-9/-3 ActivationPrevented H₂O₂-induced caspase-9/-3 activation[5]
Acteoside & IsoacteosidePC12Glutamate (10 mM)Pre-treatmentSOD & GSH-Px ActivitiesSuppressed glutamate-induced decrease in SOD and GSH-Px[3]
Acteoside & IsoacteosidePC12Glutamate (10 mM)Pre-treatmentMDA LevelsSuppressed glutamate-induced increase in MDA[3]
Acteoside & IsoacteosidePC12Glutamate (10 mM)Pre-treatmentIntracellular ROSSuppressed glutamate-induced increase in intracellular ROS[3]
Acteoside & IsoacteosidePC12Glutamate (10 mM)Pre-treatmentIntracellular CalciumSuppressed glutamate-induced increase in intracellular calcium[3]
Acteoside & IsoacteosidePC12Glutamate (10 mM)Pre-treatmentCaspase-3 ActivityReduced glutamate-induced increase in caspase-3 activity[3]
Acteoside & IsoacteosidePC12Glutamate (10 mM)Pre-treatmentBcl-2/Bax RatioAmeliorated glutamate-induced reduction in Bcl-2/Bax ratio[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the neuroprotective potential of this compound are provided below.

Protocol 1: Cell Culture and Induction of Neurotoxicity

1.1. Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A commonly used cell line for studying neurodegenerative diseases. These cells can be differentiated into a more neuron-like phenotype.

  • PC12 (Rat Pheochromocytoma): Differentiates into neuron-like cells in the presence of nerve growth factor (NGF) and is a well-established model for neuroprotection studies.

1.2. Culture Conditions:

  • Grow cells in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂.

1.3. Induction of Neurotoxicity:

  • Oxidative Stress Model:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-24 hours.[2]

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂; e.g., 25-200 µM) or 6-hydroxydopamine (6-OHDA) for a further 24 hours.[1][2][5]

  • Amyloid-Beta (Aβ) Toxicity Model (Alzheimer's Disease Model):

    • Seed SH-SY5Y or PC12 cells.

    • Pre-treat with this compound for 1.5-24 hours.[7]

    • Expose cells to aggregated Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide (e.g., 0.5-25 µM) for 24-48 hours to induce cytotoxicity.[1][7]

  • Glutamate Excitotoxicity Model:

    • Seed PC12 cells.

    • Pre-treat with this compound.

    • Induce excitotoxicity by exposing cells to a high concentration of glutamate (e.g., 10 mM) for a specified duration.[3]

Protocol 2: Assessment of Cell Viability (MTT Assay)

2.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

2.2. Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight.

  • Pre-treat with this compound followed by the addition of the neurotoxic agent as described in Protocol 1.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated) cells.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

3.1. Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

3.2. Procedure:

  • Culture and treat cells in a 24-well plate or on coverslips as described in Protocol 1.

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Protocol 4: Western Blot Analysis for Protein Expression

4.1. Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

4.2. Procedure:

  • Culture and treat cells in 6-well plates.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

G cluster_stress Cellular Stress cluster_osmanthuside cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Neurotoxins (e.g., Aβ) Neurotoxins (e.g., Aβ) Bax Bax Neurotoxins (e.g., Aβ)->Bax Bcl-2 Bcl-2 Neurotoxins (e.g., Aβ)->Bcl-2 This compound This compound This compound->Nrf2 Activates This compound->Bax Inhibits This compound->Bcl-2 Promotes ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO-1, SOD, CAT HO-1, SOD, CAT ARE->HO-1, SOD, CAT Upregulates HO-1, SOD, CAT->Oxidative Stress Reduces Neuroprotection Neuroprotection HO-1, SOD, CAT->Neuroprotection Mitochondrion Mitochondrion Bax->Mitochondrion Promotes cytochrome c release Bcl-2->Mitochondrion Inhibits cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-3 Caspase-3 Cytochrome c->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Caspase-3->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis and Interpretation Cell Culture (SH-SY5Y or PC12) Cell Culture (SH-SY5Y or PC12) Pre-treatment with this compound Pre-treatment with this compound Cell Culture (SH-SY5Y or PC12)->Pre-treatment with this compound Induction of Neurotoxicity (e.g., H2O2, Aβ) Induction of Neurotoxicity (e.g., H2O2, Aβ) Pre-treatment with this compound->Induction of Neurotoxicity (e.g., H2O2, Aβ) Cell Viability (MTT Assay) Cell Viability (MTT Assay) Induction of Neurotoxicity (e.g., H2O2, Aβ)->Cell Viability (MTT Assay) Oxidative Stress (ROS Assay) Oxidative Stress (ROS Assay) Induction of Neurotoxicity (e.g., H2O2, Aβ)->Oxidative Stress (ROS Assay) Apoptosis Markers (Western Blot) Apoptosis Markers (Western Blot) Induction of Neurotoxicity (e.g., H2O2, Aβ)->Apoptosis Markers (Western Blot) Quantitative Analysis Quantitative Analysis Cell Viability (MTT Assay)->Quantitative Analysis Oxidative Stress (ROS Assay)->Quantitative Analysis Apoptosis Markers (Western Blot)->Quantitative Analysis Mechanism Elucidation Mechanism Elucidation Quantitative Analysis->Mechanism Elucidation Conclusion on Neuroprotective Potential Conclusion on Neuroprotective Potential Mechanism Elucidation->Conclusion on Neuroprotective Potential

Caption: General experimental workflow for assessing neuroprotection.

References

Application Notes and Protocols for the Purification of Osmanthuside H using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside H is a phenylethanoid glycoside found in various medicinal plants, including Osmanthus asiaticus, Osmanthus fragrans, Sargentodoxa cuneata, Ipomoea nil, and Diospyros kaki.[1][2][3] This compound, with the molecular formula C₁₉H₂₈O₁₁ and a molecular weight of 432.4 g/mol , is recognized for its potential anti-inflammatory and neuroprotective properties.[1][2][3] As a glycoside, it is a polar molecule, a characteristic that is central to developing effective purification strategies.[4] This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from plant extracts, a crucial step for its isolation and subsequent use in research and drug development.

Principle of Solid-Phase Extraction

Solid-phase extraction (SPE) is a selective sample preparation technique used to isolate and concentrate analytes from a complex mixture. The principle of reversed-phase SPE, which is suitable for polar compounds like this compound, involves the partitioning of the analyte between a liquid mobile phase (the sample and subsequent solvents) and a solid stationary phase (the sorbent in the SPE cartridge). In this case, a non-polar stationary phase, such as C18-bonded silica, is used.

The process begins with conditioning the sorbent to ensure reproducible interaction with the sample. The plant extract, dissolved in a solvent that promotes retention of the analyte on the stationary phase, is then loaded onto the cartridge. Less polar impurities are washed away with a weak solvent, while the more polar this compound is retained. Finally, a stronger, less polar solvent is used to disrupt the interaction between this compound and the stationary phase, allowing for its elution and collection in a purified form.

Materials and Reagents

  • SPE Cartridge: C18 silica-based SPE cartridge (e.g., 500 mg/6 mL)

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Formic acid or phosphoric acid (for pH adjustment, optional)

  • Glassware and Equipment:

    • Volumetric flasks

    • Pipettes

    • SPE vacuum manifold

    • Rotary evaporator or nitrogen evaporator

    • HPLC system for analysis

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is adapted from established methods for the purification of phenylethanoid glycosides using C18 SPE cartridges.[5]

1. Plant Extract Preparation:

  • Prepare a crude extract of the plant material (e.g., leaves or flowers of Osmanthus fragrans) using a suitable solvent such as methanol or ethanol.

  • Evaporate the solvent from the crude extract under reduced pressure.

  • Redissolve the dried residue in a 10% methanol in water solution to prepare the sample for loading onto the SPE cartridge.

2. SPE Cartridge Conditioning and Equilibration:

  • Place the C18 SPE cartridge on a vacuum manifold.

  • Conditioning: Pass 5 mL of methanol through the cartridge to wet the stationary phase.

  • Equilibration: Pass 5 mL of 10% methanol in water through the cartridge to prepare it for sample loading. Do not allow the cartridge to dry out between steps.

3. Sample Loading:

  • Load the prepared plant extract solution onto the conditioned and equilibrated SPE cartridge.

  • Maintain a slow and steady flow rate (approximately 1-2 mL/min) to ensure efficient binding of this compound to the stationary phase.

4. Washing:

  • Wash the cartridge with 10 mL of 10% methanol in water to remove highly polar impurities that did not bind to the stationary phase.

  • Follow with a second wash using 10 mL of 20% methanol in water to elute weakly retained, less polar impurities.

5. Elution:

  • Elute the retained this compound from the cartridge using 10 mL of 40-60% methanol in water. The optimal methanol concentration may need to be determined empirically for the specific plant extract.

  • Collect the eluate in a clean collection tube.

6. Post-Elution Processing:

  • Evaporate the solvent from the collected eluate using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the dried, purified extract in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis by HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of phenylethanoid glycosides using chromatographic methods. While specific data for this compound purification by SPE is limited, these values provide a benchmark for expected outcomes.

ParameterMethodCompound ClassValueReference
Recovery Rate C18 Solid-Phase ExtractionPhenylethanoid Glycosides> 90%[5]
Purity High-Speed Counter-Current ChromatographyPhenylethanoid Glycosides> 92.5%
Purity High-Speed Counter-Current ChromatographyActeoside (a related phenylethanoid glycoside)98%[6]
Purity High-Speed Counter-Current ChromatographyIsoacteoside (a related phenylethanoid glycoside)94%[6]

Visualizing the Workflow and Signaling Pathways

To facilitate a clear understanding of the experimental process, the following diagrams illustrate the logical workflow of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_waste Waste Fractions start Crude Plant Extract dissolve Dissolve in 10% Methanol start->dissolve load Load Sample dissolve->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (10% Methanol) condition->equilibrate equilibrate->load wash1 Wash 1 (10% Methanol) load->wash1 wash2 Wash 2 (20% Methanol) wash1->wash2 waste1 Polar Impurities wash1->waste1 elute Elute this compound (40-60% Methanol) wash2->elute waste2 Less Polar Impurities wash2->waste2 evaporate Evaporate Solvent elute->evaporate analyze Analyze by HPLC evaporate->analyze

Caption: Workflow for the solid-phase extraction of this compound.

Conclusion

The described solid-phase extraction protocol provides a robust and efficient method for the purification of this compound from complex plant extracts. The use of a C18 reversed-phase sorbent allows for the effective separation of this polar glycoside from less polar impurities. This application note serves as a comprehensive guide for researchers and scientists, enabling the consistent and high-yield purification of this compound for further investigation of its biological activities and potential therapeutic applications. Further optimization of solvent compositions may be necessary depending on the specific plant matrix and desired purity levels.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Activity of Osmanthuside H in RAW 264.7 Macrophage Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Chronic inflammation is a significant contributing factor to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Macrophages, key cells of the innate immune system, play a central role in initiating and propagating the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages of the RAW 264.7 cell line produce a cascade of pro-inflammatory mediators. These include nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these inflammatory molecules is largely regulated by intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Osmanthuside H, a phenylethanoid glycoside found in plants of the Osmanthus genus, is of growing interest for its potential therapeutic properties. While direct and extensive studies on this compound in RAW 264.7 cells are limited, research on structurally related phenylethanoid glycosides, such as acteoside (verbascoside), provides a strong framework for investigating its anti-inflammatory potential. Acteoside has been shown to mitigate inflammatory responses in LPS-stimulated RAW 264.7 macrophages by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways.

These application notes provide a comprehensive set of protocols to assess the anti-inflammatory activity of this compound in the RAW 264.7 macrophage cell line. The methodologies are based on established assays for evaluating cytotoxicity, nitric oxide production, pro-inflammatory cytokine secretion, and the activation of key signaling pathways. Due to the limited availability of specific quantitative data for this compound, the data presented in the tables are for the closely related and well-studied compound, acteoside (verbascoside) , to serve as a representative example of the expected activity of a phenylethanoid glycoside.

Data Presentation: Anti-inflammatory Activity of Acteoside (Verbascoside) in RAW 264.7 Cells

The following tables summarize the quantitative data on the effects of acteoside (verbascoside) on LPS-stimulated RAW 264.7 macrophages. This data can be used as a benchmark for evaluating the activity of this compound.

Table 1: Cytotoxicity of Acteoside in RAW 264.7 Macrophages

CompoundAssayCell LineIncubation Time (h)Effect
Acteoside (Verbascoside)MTTU93724No significant cytotoxicity up to 250 µM; ~50% reduction in viability at 500 µM[1]

Table 2: Inhibition of Nitric Oxide (NO) Production by Acteoside in LPS-Stimulated RAW 264.7 Macrophages

CompoundCell LineStimulationAssayIC₅₀
Acteoside (Verbascoside)RAW 264.7LPSGriess AssayReported to inhibit NO production[2]

Note: Specific IC₅₀ values for acteoside on NO production in RAW 264.7 cells vary across studies. Researchers should determine this value empirically.

Table 3: Inhibition of Pro-inflammatory Cytokine Production by Acteoside in LPS-Stimulated Macrophages

CompoundCytokineCell LineStimulationConcentration% Inhibition
Acteoside (Verbascoside)TNF-αRAW 264.7IL-1βNot SpecifiedSignificant Reduction
Acteoside (Verbascoside)IL-6RAW 264.7IL-1βNot SpecifiedSignificant Reduction
Acteoside (Verbascoside)IL-1βRAW 264.7IL-1βNot SpecifiedSignificant Reduction

Note: The referenced study demonstrates a significant reduction in pro-inflammatory cytokines in primary rat chondrocytes stimulated with IL-1β, suggesting a similar effect can be expected in LPS-stimulated RAW 264.7 cells[3]. Quantitative data for specific percentage inhibition in RAW 264.7 cells should be determined experimentally.

Table 4: Effect of Acteoside on NF-κB and MAPK Signaling Pathways in LPS-Stimulated Macrophages

CompoundPathway ProteinCell LineStimulationConcentrationEffect on Phosphorylation
Acteoside (Verbascoside)TAK-1U937LPS50 µMMarked Prevention of Increase[1]
Acteoside (Verbascoside)JNKU937LPS50 µMMarked Prevention of Increase[1]
Acteoside (Verbascoside)p38 MAPKPrimary Rat ChondrocytesIL-1βNot SpecifiedSuppression
Acteoside (Verbascoside)ERKPrimary Rat ChondrocytesIL-1βNot SpecifiedSuppression
Acteoside (Verbascoside)NF-κB (p65)Primary Rat ChondrocytesIL-1βNot SpecifiedSuppression of Translocation

Note: Data from U937 cells and primary rat chondrocytes are presented as they indicate the likely mechanism in RAW 264.7 cells. The modulation of these pathways by acteoside has been reported in RAW 264.7 cells as well[2].

Experimental Protocols

Cell Culture and Treatment

Materials:

  • RAW 264.7 macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound (or Acteoside as a reference compound)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, seed cells in appropriate multi-well plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.

  • Prepare a stock solution of this compound (or acteoside) in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Following pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine analysis, 15-30 minutes for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of this compound.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in the culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with NaNO₂.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the culture supernatants and centrifuge to remove any cell debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate overnight.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with blocking buffer for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Culture RAW 264.7 Cells seed Seed Cells in Multi-well Plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate mtt MTT Assay (Cytotoxicity) stimulate->mtt griess Griess Assay (NO Production) stimulate->griess elisa ELISA (Cytokine Levels) stimulate->elisa wb Western Blot (Signaling Pathways) stimulate->wb analyze Analyze and Quantify Results mtt->analyze griess->analyze elisa->analyze wb->analyze

Caption: Experimental workflow for assessing this compound activity.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TLR4->IKK OsmanthusideH This compound OsmanthusideH->TAK1 Inhibition OsmanthusideH->IKK Inhibition p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p65 p65/p50 IkBa_p65->p65 IκBα Degradation p65_nuc p65/p50 p65->p65_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1_nuc->Inflammatory_Genes p65_nuc->Inflammatory_Genes

Caption: Putative signaling pathways modulated by this compound.

logical_relationship cluster_hypothesis Hypothesis cluster_experiments Experimental Evidence cluster_conclusion Conclusion Hypo This compound has anti-inflammatory activity No_Toxicity Low Cytotoxicity (MTT Assay) Hypo->No_Toxicity Inhibit_NO Inhibition of NO Production (Griess Assay) Hypo->Inhibit_NO Inhibit_Cytokines Inhibition of Cytokines (ELISA) Hypo->Inhibit_Cytokines Modulate_Pathways Modulation of NF-κB/MAPK (Western Blot) Hypo->Modulate_Pathways Conclusion This compound is a potential anti-inflammatory agent No_Toxicity->Conclusion Inhibit_NO->Conclusion Inhibit_Cytokines->Conclusion Modulate_Pathways->Conclusion

References

Unveiling the Therapeutic Potential of Osmanthuside H: Animal Models for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers

Disclaimer

Direct experimental evidence on the bioactivity of isolated Osmanthuside H in animal models is currently limited in publicly available scientific literature. The following application notes and protocols are therefore based on established methodologies for studying the bioactivities of structurally related phenylethanoid glycosides, such as acteoside and salidroside, which are also found in Osmanthus fragrans. Researchers should consider these protocols as a starting point and adapt them based on preliminary in vitro findings and the specific research question being addressed for this compound.

Introduction to this compound and its Potential Bioactivities

This compound is a phenylethanoid glycoside found in the fragrant flowers of Osmanthus fragrans. Extracts from this plant have a long history of use in traditional medicine and have been shown to possess a range of pharmacological effects, including anti-inflammatory, neuroprotective, and antioxidant activities. While research on the specific bioactivities of this compound is still emerging, its structural similarity to other well-studied phenylethanoid glycosides suggests its potential as a therapeutic agent.

This document provides detailed protocols for investigating the potential anti-inflammatory and neuroprotective effects of this compound using established animal models.

Potential Bioactivity 1: Anti-Inflammatory Effects

Phenylethanoid glycosides have demonstrated significant anti-inflammatory properties. A common and robust model to study intestinal inflammation is the Dextran Sulfate Sodium (DSS)-induced colitis model in mice. This model mimics many of the pathological features of human inflammatory bowel disease (IBD).

Animal Model: DSS-Induced Colitis in Mice

2.1.1. Experimental Workflow

experimental_workflow_inflammation acclimatization Acclimatization (1 week) grouping Random Grouping (n=8-10/group) acclimatization->grouping induction DSS Induction (2.5-5% in drinking water) grouping->induction treatment This compound Treatment (Oral gavage) induction->treatment monitoring Daily Monitoring (Weight, DAI) treatment->monitoring euthanasia Euthanasia & Sample Collection (Day 7-10) monitoring->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Figure 1: Experimental workflow for the DSS-induced colitis model.

2.1.2. Experimental Protocol

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for one week before the experiment.

  • Grouping: Mice are randomly divided into the following groups (n=8-10 per group):

    • Control Group: Receive regular drinking water.

    • DSS Model Group: Receive DSS in drinking water.

    • This compound Treatment Groups: Receive DSS and different doses of this compound (e.g., 10, 20, 40 mg/kg).

    • Positive Control Group (optional): Receive DSS and a known anti-inflammatory drug (e.g., sulfasalazine).

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.[1][2][3][4]

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose) and administered daily by oral gavage throughout the DSS treatment period. The control and DSS model groups receive the vehicle alone.

  • Monitoring:

    • Body Weight: Measured daily.

    • Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and rectal bleeding.

  • Sample Collection: On day 8, mice are euthanized. The colon is excised, and its length is measured. Colonic tissue samples are collected for histological and biochemical analysis.

  • Biochemical Analysis:

    • Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration in the colon tissue.

    • Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA kits.

  • Histological Analysis: Colonic tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

Expected Quantitative Data (Hypothetical, based on Acteoside studies)
ParameterControl GroupDSS Model GroupThis compound (20 mg/kg)This compound (40 mg/kg)
Body Weight Change (%) +5.2 ± 1.5-15.8 ± 2.1-8.5 ± 1.8-5.1 ± 1.6**
Colon Length (cm) 8.5 ± 0.55.2 ± 0.46.8 ± 0.67.5 ± 0.5
DAI Score 0.1 ± 0.13.5 ± 0.31.8 ± 0.4*1.2 ± 0.3
MPO Activity (U/g tissue) 1.2 ± 0.38.9 ± 1.14.5 ± 0.73.1 ± 0.6**
TNF-α (pg/mg protein) 25.3 ± 4.1150.7 ± 15.280.4 ± 9.855.2 ± 7.3
IL-6 (pg/mg protein) 15.1 ± 3.2120.5 ± 12.565.8 ± 8.1*40.3 ± 6.5
*p < 0.05, *p < 0.01 compared to DSS Model Group. Data are presented as mean ± SD.
Postulated Signaling Pathway: Inhibition of NF-κB Signaling

Phenylethanoid glycosides are known to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.

Potential Bioactivity 2: Neuroprotective Effects

The neuroprotective potential of phenylethanoid glycosides has been investigated in various models of neurodegenerative diseases. The APP/PS1 transgenic mouse model of Alzheimer's disease is a widely accepted model that exhibits key pathological features of the disease, including amyloid-beta (Aβ) plaque deposition and cognitive deficits.

Animal Model: APP/PS1 Mouse Model of Alzheimer's Disease

3.1.1. Experimental Workflow

experimental_workflow_neuroprotection breeding APP/PS1 Mouse Breeding & Genotyping grouping Grouping at 6 months (n=10-12/group) breeding->grouping treatment Long-term this compound Treatment (Oral gavage) grouping->treatment behavioral Behavioral Testing (MWM, Y-maze) treatment->behavioral euthanasia Euthanasia & Brain Collection (at 9-12 months) behavioral->euthanasia analysis Biochemical & Immunohistochemical Analysis euthanasia->analysis pi3k_akt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds OsmanthusideH This compound OsmanthusideH->Receptor activates PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt_p p-Akt Akt->Akt_p Apoptosis Apoptosis Akt_p->Apoptosis inhibits CellSurvival Cell Survival Akt_p->CellSurvival promotes

References

Application Notes and Protocols for Cell-Based Cytotoxicity Screening of Osmanthuside H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside H is a phenylethanoid glycoside that has been identified in various plant species. As a member of this class of natural compounds, it holds potential for investigation into its biological activities, including its cytotoxic effects, which are of significant interest in the fields of pharmacology and drug discovery. Phenylethanoid glycosides have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and in some cases, cytotoxic properties against cancer cell lines.

These application notes provide a comprehensive guide for the initial in vitro screening of this compound cytotoxicity. The following protocols detail established cell-based assays to quantify cell viability, membrane integrity, and the induction of apoptosis. This document is intended to serve as a foundational resource for researchers initiating studies on the cytotoxic potential of this compound.

Key Concepts in Cytotoxicity Screening

A multi-faceted approach is recommended to accurately assess the cytotoxic profile of a test compound. This involves evaluating different cellular parameters to understand the mechanism of cell death. The assays detailed in this document address three key aspects of cytotoxicity:

  • Metabolic Activity (MTT Assay): This assay measures the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late apoptosis.[1][2][3]

  • Apoptosis (Annexin V/PI Assay): This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane permeability.[4][5][6]

Data Presentation

The quantitative results from the described cytotoxicity assays should be systematically recorded to facilitate analysis and comparison. The following tables provide a template for organizing experimental data.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
1
10
50
100
200
400

Table 2: Cytotoxicity as Determined by LDH Release Assay

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous LDH Release)0
1
10
50
100
200
400
Maximum LDH Release100

Table 3: Apoptosis Analysis by Annexin V/PI Staining

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
50
100
200

Experimental Protocols

The following are detailed protocols for the recommended cytotoxicity assays. It is advisable to use a cancer cell line relevant to the intended research focus (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer). Based on studies of structurally similar phenylethanoid glycosides, an initial concentration range of 1-400 µM for this compound is suggested.[1]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8][9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (stock solution in DMSO or cell culture medium)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[2][3][10]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[5][6][11]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any detached cells. Centrifuge the cell suspension.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and potential molecular mechanisms, the following diagrams have been generated.

G Experimental Workflow for this compound Cytotoxicity Screening cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) treatment Treatment of Cells with This compound cell_culture->treatment osmanthuside_prep This compound Stock Solution osmanthuside_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis data_acq Data Acquisition (Plate Reader, Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq quantification Quantification (% Viability, % Cytotoxicity, % Apoptosis) data_acq->quantification ic50 IC50 Determination quantification->ic50

Caption: Workflow for assessing this compound cytotoxicity.

G Hypothetical Signaling Pathway for Phenylethanoid Glycoside-Induced Apoptosis compound This compound (Phenylethanoid Glycoside) ros Increased ROS Production compound->ros mitochondria Mitochondrial Dysfunction compound->mitochondria mapk MAPK Pathway (JNK, p38, ERK) ros->mapk bax Bax activation mapk->bax bcl2 Bcl-2 inhibition mapk->bcl2 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative apoptosis signaling cascade for this compound.

Conclusion

The protocols and guidelines presented here offer a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that probe different aspects of cell health, researchers can obtain a comprehensive preliminary understanding of this compound's potential as a cytotoxic agent. The findings from these studies will be instrumental in guiding further mechanistic investigations and potential therapeutic development.

References

Investigating the Mechanism of Action of Osmanthuside H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside H is a phenylethanoid glycoside that has been identified in various plant species, including those of the Osmanthus genus.[1] While direct comprehensive studies on the specific mechanism of action of this compound are limited, the broader class of phenylethanoid glycosides is well-recognized for a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][3][4][5] Notably, this compound has been identified as an inhibitor of alcohol dehydrogenase (ADH) and is suggested to possess anti-inflammatory and neuroprotective properties.[6]

These application notes provide a framework for investigating the mechanism of action of this compound, drawing upon the known activities of related compounds and extracts from the Osmanthus species. The protocols outlined below are standard methods for assessing the potential therapeutic effects of natural compounds.

Postulated Biological Activities and Mechanisms

Based on the activities of structurally related phenylethanoid glycosides and Osmanthus extracts, the following mechanisms are proposed as primary areas of investigation for this compound:

  • Anti-inflammatory Activity: Phenylethanoid glycosides are known to suppress inflammatory responses.[2][3][4] This is often achieved through the inhibition of key inflammatory mediators and signaling pathways. Extracts from Osmanthus fragrans have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), critical enzymes in the inflammatory cascade.[7] Furthermore, the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2, and the nuclear factor-kappa B (NF-κB) signaling pathway are implicated as targets for the anti-inflammatory effects of compounds from Osmanthus.[7][8]

  • Neuroprotective Effects: Natural polyphenolic compounds, including phenylethanoid glycosides, are widely studied for their neuroprotective potential.[9] The proposed mechanisms often involve the modulation of cellular signaling pathways related to apoptosis, the reduction of oxidative stress, and the regulation of neuroinflammation.[10][11] Extracts from Osmanthus fragrans have demonstrated the ability to up-regulate the expression of the protein kinase B (Akt), a key component of cell survival pathways.[12]

  • Anticancer Potential: Various natural compounds from plants exhibit anticancer properties by influencing cell viability, apoptosis, and cell cycle regulation.[13][14][15] Extracts from Osmanthus species have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cell lines.[2] One of the key signaling pathways implicated in the anticancer effects of Osmanthus extracts is the inhibition of mammalian target of rapamycin (mTOR) phosphorylation.[16]

Quantitative Data Summary

While specific quantitative data for this compound is sparse, the following table summarizes known data for this compound and representative data for extracts from Osmanthus species to provide a baseline for experimental design.

Compound/ExtractAssayCell Line/SystemEndpointResultReference
This compound Alcohol Dehydrogenase (ADH) InhibitionEnzyme AssayIC50175.4 µg/mL[6]
Osmanthus heterophyllus Ethanol Extract (OHEE)MTT AssayFaDu (Head and Neck Squamous Cell Carcinoma)Cell ViabilityReduced to ~45-52% at 100 µg/mL[16]
Osmanthus fragrans Flower Ethanol Extract (OFE)DPPH Radical ScavengingChemical AssayIC5010 µg/mL[12]
Osmanthus fragrans Flower Ethanol Extract (OFE)Hydroxyl Anion ScavengingChemical AssayIC5010 µg/mL[12]
Osmanthus fragrans Flower Ethanol Extract (OFE)MTT Assay (Neuroprotection against Glutamate)Primary Cortical NeuronsEC5066-165 µg/mL[12]
Osmanthus matsumuranus Extract (EEOM)Cell Cycle AnalysisHepG2 (Hepatocellular Carcinoma)G2/M ArrestIncreased from 27.9% to 52.8% at 50 µg/mL[2]

Key Experimental Protocols

The following are detailed protocols for foundational experiments to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of this compound on cell viability and is crucial for identifying cytotoxic concentrations and effective doses for subsequent experiments.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%). Treat the cells with varying concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for Cell Viability Assessment

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_osmanthuside Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_osmanthuside->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Analysis of Pro-inflammatory Mediators (Nitric Oxide Assay)

This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[17]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[17]

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce NO production.[17][18] Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).

  • Griess Reagent Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[18]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Workflow for Nitric Oxide Production Assay

NO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Inflammatory Stimulation cluster_detection NO Detection cluster_quantification Quantification seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate Incubate for 18-24h stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance at 540nm add_griess->read_absorbance standard_curve Generate Nitrite Standard Curve read_absorbance->standard_curve calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition standard_curve->calculate_inhibition Signaling_Pathways cluster_inflammatory Anti-inflammatory Pathway cluster_neuro Neuroprotective Pathway cluster_cancer Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (ERK, p38, JNK) TLR4->MAPK NFkB IKK -> IκBα -> NF-κB TLR4->NFkB Pro_inflammatory Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) MAPK->Pro_inflammatory NFkB->Pro_inflammatory Osmanthuside_H_inflam This compound Osmanthuside_H_inflam->MAPK Inhibition Osmanthuside_H_inflam->NFkB Inhibition Growth_Factors Growth Factors Receptor_neuro Receptor Growth_Factors->Receptor_neuro PI3K PI3K Receptor_neuro->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival / Anti-apoptosis Akt->Cell_Survival Osmanthuside_H_neuro This compound Osmanthuside_H_neuro->Akt Activation Growth_Signals Growth Signals Receptor_cancer Receptor Growth_Signals->Receptor_cancer mTOR_path PI3K/Akt/mTOR Receptor_cancer->mTOR_path Proliferation Cell Proliferation & Survival mTOR_path->Proliferation Apoptosis_path Apoptosis Pathway (Bax/Bcl-2, Caspases) Apoptosis_outcome Apoptosis Apoptosis_path->Apoptosis_outcome Osmanthuside_H_cancer This compound Osmanthuside_H_cancer->mTOR_path Inhibition Osmanthuside_H_cancer->Apoptosis_path Modulation

References

Osmanthuside H: Application Notes for Functional Food Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside H, a phenylethanoid glycoside, presents a compelling profile as a potential bioactive ingredient for functional foods and nutraceuticals. While research on this specific compound is emerging, the broader class of phenylethanoid glycosides, often found in traditional medicinal plants like Osmanthus fragrans, is recognized for its health-promoting properties. These compounds are noted for their antioxidant, anti-inflammatory, and neuroprotective effects. This document provides an overview of the potential applications of this compound, detailed protocols for its evaluation, and insights into its likely mechanisms of action based on current scientific understanding of related compounds.

Potential Applications in Functional Foods

Based on the known bioactivities of related phenylethanoid glycosides, this compound could be investigated for inclusion in functional foods and beverages targeting:

  • Cellular Protection: Formulations aimed at mitigating oxidative stress.

  • Anti-aging: Products designed to combat the cellular effects of aging.

  • Cognitive Health: Foods and supplements intended to support brain health and cognitive function.

  • Inflammation Modulation: Products for managing low-grade chronic inflammation.

Quantitative Data on Related Compounds

Direct quantitative data on the bioactivity of isolated this compound is limited in current literature. However, data from extracts of Osmanthus fragrans and other phenylethanoid glycosides provide a valuable reference for its potential efficacy.

Table 1: Antioxidant Activity of Osmanthus fragrans Extracts and Other Phenolic Compounds (DPPH Radical Scavenging Assay)

SampleIC50 Value (µg/mL)Reference
Alnus sibirica Stems Fermented Extract (contains phenolic compounds)35.6 (before fermentation)[1]
Dihydroferulic acid10.66[2]
Methyl gallate7.48[2]
Gallic acid6.08[2]
Ascorbic acid (standard)5.83[2]

Table 2: Anti-inflammatory Activity of Osmanthus fragrans Fractions and Other Compounds (Inhibition of Nitric Oxide Production)

SampleIC50 Value (µM)Reference
Hydroxytyrosol (from O. fragrans)>100[3]
Chrysamide B (marine natural product)0.010[4]
L-NMMA (positive control)>100[1]

Table 3: Neuroprotective Effects of Abelmoschus manihot Flower Extracts (AME) on H2O2-Induced Cytotoxicity in PC12 Cells

TreatmentCell Viability (%)Reference
Control100[5][6]
H2O2 (0.5 mM)58.7[5][6]
H2O2 + AME (500 µg/mL)80.6[5][6]

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Neuroprotective Activity Assessment: H2O2-Induced Oxidative Stress in PC12 Cells

This protocol evaluates the potential of this compound to protect neuronal-like PC12 cells from oxidative damage induced by hydrogen peroxide (H2O2).

Materials:

  • This compound

  • PC12 cell line

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Hydrogen peroxide (H2O2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

Procedure:

  • Cell Culture and Differentiation (Optional but Recommended):

    • Culture PC12 cells in RPMI 1640 medium supplemented with 10% HS and 5% FBS.

    • For differentiation, culture cells in low-serum medium (e.g., 1% HS) with Nerve Growth Factor (NGF, 50-100 ng/mL) for 5-7 days.

  • Cell Seeding: Seed PC12 cells (differentiated or undifferentiated) in a 96-well plate at an appropriate density.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound for 24 hours.

    • Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of H2O2 (e.g., 100-500 µM) for a specified time (e.g., 4-24 hours).

  • Cell Viability Assessment (MTT Assay):

    • After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage of the untreated control.

  • EC50 Determination: Plot the cell viability against the concentration of this compound to determine the EC50 value (the concentration that provides 50% of the maximum protective effect).

Signaling Pathways and Mechanisms of Action

Based on studies of other phenylethanoid glycosides, this compound may exert its beneficial effects through the modulation of key cellular signaling pathways.

Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or activators like phenylethanoid glycosides, Nrf2 is released, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the expression of various antioxidant and cytoprotective enzymes.

Nrf2_Pathway OH This compound Keap1 Keap1 OH->Keap1 ROS Oxidative Stress Nrf2_inactive Nrf2 Cell_Protection Cell Protection Keap1->Nrf2_inactive inhibition Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active activation ARE ARE Nrf2_active->ARE binds Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Cell_Protection

Caption: Nrf2/ARE antioxidant pathway activation by this compound.

MAPK/NF-κB Anti-inflammatory Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Inflammatory stimuli like LPS activate these pathways, leading to the production of pro-inflammatory mediators. Phenylethanoid glycosides have been shown to inhibit these pathways, thereby reducing inflammation.

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (e.g., ERK1/2) TLR4->MAPK Ikk IKK TLR4->Ikk OH This compound OH->MAPK OH->Ikk NFkB_active NF-κB MAPK->NFkB_active IkB IκB Ikk->IkB phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_inactive->NFkB_active activation Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) NFkB_active->Inflammatory_Genes Nucleus Nucleus Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of MAPK/NF-κB signaling by this compound.

Experimental Workflow Diagrams

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH solution mix Mix DPPH solution with sample/control in 96-well plate prep_dpph->mix prep_samples Prepare serial dilutions of This compound & control prep_samples->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % scavenging and determine IC50 measure->calculate

Caption: DPPH antioxidant assay workflow.

Neuroprotection_Workflow seed_cells Seed PC12 cells in 96-well plate pretreat Pre-treat with this compound (24 hours) seed_cells->pretreat induce_stress Induce oxidative stress with H2O2 pretreat->induce_stress mtt_assay Perform MTT assay for cell viability induce_stress->mtt_assay measure Measure absorbance at 570 nm mtt_assay->measure calculate Calculate % cell viability and determine EC50 measure->calculate

Caption: Neuroprotection assay workflow.

Conclusion and Future Directions

This compound holds significant promise as a bioactive ingredient for the functional food and nutraceutical industries. The protocols and mechanistic insights provided here offer a framework for its systematic evaluation. A critical next step for the research and development community is to conduct studies on purified this compound to establish its specific dose-response relationships and efficacy (e.g., IC50 and EC50 values) for its antioxidant, anti-inflammatory, and neuroprotective activities. Such data will be invaluable for substantiating health claims and formulating effective functional food products.

References

Application Notes and Protocols: Synthesis and Bioactivity of Osmanthuside H Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel Osmanthuside H derivatives and protocols for evaluating their potential bioactivities. This compound, a phenylethanoid glycoside, and its analogs are of growing interest in drug discovery due to their potential therapeutic effects, including anti-inflammatory, neuroprotective, and immunosuppressive properties.[1][2][3] This document offers detailed experimental procedures, data presentation guidelines, and visual representations of key biological pathways to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of the phenylethanoid aglycone or the glycosyl moiety. Common strategies include the Koenigs-Knorr reaction and Schmidt glycosylation for forming the glycosidic bond.[4] Below is a generalized protocol for the synthesis of an this compound derivative, which can be adapted for specific target molecules.

Experimental Workflow: Synthesis of an this compound Derivative

cluster_0 Preparation of Glycosyl Donor cluster_1 Preparation of Aglycone Acceptor cluster_2 Glycosylation cluster_3 Final Product A Protection of Sugar Hydroxyl Groups B Activation of Anomeric Center (e.g., Bromination) A->B D Koenigs-Knorr or Schmidt Glycosylation B->D C Synthesis/Modification of Phenylethanoid Moiety C->D E Deprotection D->E F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Modified Koenigs-Knorr Glycosylation

This protocol describes a general method for the glycosylation of a modified phenylethanoid acceptor with a protected glycosyl bromide.

Materials:

  • Protected glycosyl bromide (e.g., acetobromoglucose)

  • Phenylethanoid acceptor (e.g., a derivative of 2-(4-hydroxyphenyl)ethanol)

  • Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) as promoter[5]

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of Reaction Mixture: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the phenylethanoid acceptor (1.0 eq) and the protected glycosyl bromide (1.2 eq) in anhydrous DCM.

  • Addition of Promoter: Add freshly activated molecular sieves and silver carbonate (2.0 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature and protect it from light. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the filter cake with DCM.

  • Purification of Protected Glycoside: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the protected this compound derivative.

  • Deprotection: The protecting groups (e.g., acetyl groups) on the sugar moiety are typically removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol. The reaction is usually stirred at room temperature for a few hours and monitored by TLC.

  • Final Purification and Characterization: After neutralization with an acidic resin, the mixture is filtered and concentrated. The final deprotected this compound derivative is purified by column chromatography (e.g., on silica gel or C18 reverse-phase silica) and characterized by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Bioactivity Studies of this compound Derivatives

Phenylethanoid glycosides have been reported to exhibit a range of biological activities.[1][6] The following sections detail protocols for assessing the anti-inflammatory, neuroprotective, and immunosuppressive potential of newly synthesized this compound derivatives.

Anti-inflammatory Activity

Principle: The anti-inflammatory activity of the derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][8]

Protocol: Inhibition of TNF-α Production in LPS-stimulated RAW 264.7 Cells

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the derivative compared to the LPS-only control. Determine the IC₅₀ value (the concentration that inhibits 50% of TNF-α production).

Neuroprotective Activity

Principle: The neuroprotective effects of the derivatives can be evaluated by their ability to protect neuronal cells (e.g., PC12 cells) from oxidative stress-induced cell death, for example, by H₂O₂ or 6-hydroxydopamine (6-OHDA).[9][10]

Protocol: Protection of PC12 Cells against 6-OHDA-induced Toxicity

  • Cell Culture: Grow PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach.

  • Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.

  • Induction of Toxicity: Add 6-OHDA to the wells to a final concentration of 100 µM and incubate for 24 hours.

  • Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Immunosuppressive Activity

Principle: The immunosuppressive potential of the derivatives can be determined by their ability to inhibit the proliferation of lymphocytes, for example, in a mixed lymphocyte reaction (MLR) or in response to a mitogen like concanavalin A (Con A).[7]

Protocol: Inhibition of Con A-induced Splenocyte Proliferation

  • Splenocyte Isolation: Isolate splenocytes from a mouse spleen under sterile conditions.

  • Cell Seeding: Seed the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Add various concentrations of the this compound derivatives to the wells.

  • Stimulation: Add Con A (5 µg/mL) to stimulate T-cell proliferation and incubate for 48 hours.

  • Proliferation Assay: Measure cell proliferation using a BrdU incorporation assay or MTT assay.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the derivative compared to the Con A-only control. Determine the IC₅₀ value.

Quantitative Bioactivity Data

The following table summarizes reported IC₅₀ values for various phenylethanoid glycoside derivatives, providing a reference for the expected potency of novel this compound analogs.

Compound ClassBioactivityAssayIC₅₀ ValueReference
Crenatoside Analog (Compound 36)ImmunosuppressiveB lymphocyte proliferation19.9 µM[7]
Xylanchoside AAnti-inflammatoryIL-6 inhibition in LPS-induced RAW264.7 cellsNot specified, but active[8]
Xylanchoside BAnti-inflammatoryTNF-α inhibition in LPS-induced RAW264.7 cellsNot specified, but active[8]
ActeosideNeuroprotectiveAgainst glutamate-induced neurotoxicityNot specified, but active[11]
IsoacteosideNeuroprotectiveAgainst glutamate-induced neurotoxicityNot specified, but active[11]
EchinacosideAldose Reductase InhibitionRecombinant human aldose reductase9.72 µM[12]

Note: The specific bioactivities and potencies of novel this compound derivatives will need to be determined experimentally.

Potential Signaling Pathways

Phenylethanoid glycosides are known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. The diagrams below illustrate the potential mechanisms of action for this compound derivatives based on studies of related compounds.

NF-κB Signaling Pathway in Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription Osmanthuside_H This compound Derivative Osmanthuside_H->IKK Inhibits Osmanthuside_H->NFkB Inhibits Translocation

Caption: Potential inhibition of the NF-κB pathway by this compound derivatives.[13][14][15][16]

Phenylethanoid glycosides may exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit, leading to a reduction in the expression of pro-inflammatory genes.[14][16]

AMPK Signaling Pathway in Cellular Energy Homeostasis

Osmanthuside_H This compound Derivative AMPK AMPK Osmanthuside_H->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibits

Caption: Potential activation of the AMPK pathway by this compound derivatives.[17][18][19][20][21]

Activation of AMP-activated protein kinase (AMPK) by phenylethanoid glycosides can lead to beneficial metabolic effects, including the promotion of mitochondrial biogenesis and autophagy, while inhibiting energy-consuming processes like protein synthesis.[20][21] This pathway may contribute to the neuroprotective and other cytoprotective effects of these compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Osmanthuside H Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the extraction of Osmanthuside H from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a phenylethanoid glycoside that has been identified in various plants, including Osmanthus fragrans.[1][2] Its chemical formula is C19H28O11, and it has a molecular weight of approximately 432.4 g/mol .[2] Due to its potential bioactive properties, it is a compound of interest for research and development.

Q2: What are the common methods for extracting this compound and related phenolic compounds?

Common extraction methods for phenolic compounds from plant materials include conventional solvent extraction (like maceration or Soxhlet), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3][4] UAE and MAE are considered modern, "green" techniques because they often offer higher efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods.[5][6][7]

Q3: Which solvents are most effective for this compound extraction?

The choice of solvent is critical and depends on the polarity of the target compound. For polyphenols and glycosides like this compound, polar solvents are generally used. Aqueous mixtures of organic solvents like ethanol or methanol are frequently employed.[8][9] Studies on related compounds in Osmanthus fragrans have shown that ethanol-water mixtures, often in the range of 30-80%, provide good yields.[3][5][10] For example, an optimal ethanol concentration for extracting antioxidants from Osmanthus fragrans flowers using UAE was found to be 39.1%.[5][11]

Q4: How do key parameters like temperature, time, and pH affect extraction yield?

  • Temperature: Increasing the extraction temperature generally enhances solvent diffusivity and compound solubility, which can improve yield.[10][12] However, excessively high temperatures can lead to the degradation of heat-sensitive compounds like phenolics.[12][13] For many polyphenols, the optimal temperature range for conventional extraction is 60–80 °C.[13]

  • Time: Extraction yield typically increases with time until an equilibrium is reached between the solvent and the plant matrix. Prolonged extraction times, especially at high temperatures, can risk compound degradation.[5]

  • pH: The pH of the extraction medium can significantly impact the stability and solubility of phenolic compounds.[14][15] Acidic conditions (low pH) often improve the stability of many phenolics and can prevent their oxidation during extraction.[14][16] Alkaline conditions (high pH) can cause degradation of certain polyphenols, such as caffeic and chlorogenic acids.[17]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Extraction Yield

Low yield is a common issue that can be attributed to several factors, from the extraction method itself to the degradation of the target compound.

Low_Yield_Troubleshooting start Problem: Low Yield check_method 1. Review Extraction Method start->check_method sub_method1 Is the method efficient? (e.g., UAE, MAE vs. Maceration) check_method->sub_method1 check_params 2. Optimize Key Parameters sub_params1 Are Solvent, Temperature, Time, and S/L Ratio Optimal? check_params->sub_params1 check_material 3. Assess Plant Material sub_material1 Is the material properly dried and ground? check_material->sub_material1 check_degradation 4. Investigate Degradation sub_degradation1 Is the pH appropriate? Is temperature too high? check_degradation->sub_degradation1 solution Improved Yield sub_method1->check_params Yes action_method Action: Switch to UAE/MAE for better cell wall disruption. sub_method1->action_method No sub_params1->check_material Yes action_params Action: Adjust parameters based on optimization studies (see tables). sub_params1->action_params No sub_material1->check_degradation Yes action_material Action: Ensure fine, uniform powder. Store in dry, dark conditions. sub_material1->action_material No sub_degradation1->solution Yes action_degradation Action: Use slightly acidic solvent. Lower temperature or shorten time. sub_degradation1->action_degradation No action_method->check_params action_params->check_material action_material->check_degradation action_degradation->solution Purification_Workflow start Crude Extract concentration Solvent Evaporation (Rotary Evaporator) start->concentration resuspension Resuspend in Initial Mobile Phase (e.g., Water) concentration->resuspension chromatography Column Chromatography resuspension->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis Analyze Fractions (TLC or HPLC) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling final_product Purified this compound pooling->final_product

References

resolving co-elution of Osmanthuside H with other glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of glycosides, with a specific focus on the co-elution of Osmanthuside H.

Frequently Asked Questions (FAQs)

Q1: We are observing co-elution of this compound with other glycosides in our HPLC analysis. What are the common causes for this?

A1: Co-elution in HPLC, where two or more compounds elute from the column at the same time, is a common challenge.[1] For glycosides like this compound, which often exist in complex mixtures with structurally similar compounds, co-elution can be particularly problematic.[2] The primary causes include:

  • Insufficient Chromatographic Resolution: The chosen column and mobile phase may not have the required selectivity to separate this compound from other closely related glycosides.

  • Inappropriate Mobile Phase Composition: The elution strength of the mobile phase might be too high, causing compounds to move through the column too quickly and without adequate separation.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and co-elution.

  • Poor Column Condition: A contaminated guard or analytical column, a blocked frit, or a void at the column head can lead to peak distortion and apparent co-elution.

  • Isomeric Compounds: Many glycosides exist as isomers, which can be very difficult to separate due to their similar physicochemical properties.[2]

Q2: How can we confirm that the peak we are seeing is indeed a result of co-elution?

A2: Confirming co-elution is crucial before attempting to resolve it. Here are some methods to verify peak purity:

  • Visual Inspection of the Peak Shape: Look for signs of asymmetry, such as shoulders or split peaks. A pure compound should ideally produce a symmetrical, Gaussian peak.[1]

  • Diode Array Detector (DAD) Analysis: A DAD detector can acquire UV spectra across the entire peak. If the spectra are not identical throughout the peak, it indicates the presence of multiple components, confirming co-elution.[1]

  • Mass Spectrometry (MS) Analysis: Coupling your HPLC to a mass spectrometer is a highly effective method. By analyzing the mass spectra across the peak, you can identify if more than one m/z value is present, which would confirm co-elution.[2]

Troubleshooting Guide

Problem: this compound is co-eluting with an unknown glycoside.

Below is a systematic approach to troubleshoot and resolve the co-elution of this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to confirm co-elution and assess the current chromatographic conditions.

Troubleshooting Workflow

cluster_0 Step 1: Diagnose the Problem cluster_1 Step 2: Method Optimization cluster_2 Step 3: System Check A Observe Peak Shape (Asymmetry, Shoulders) B Perform Peak Purity Analysis (DAD or MS) A->B Visual Cue C Adjust Mobile Phase (Gradient, pH, Organic Modifier) B->C Co-elution Confirmed F Check for System Issues (Leaks, Blockages) B->F If Peaks are Distorted D Change Stationary Phase (e.g., C18 to HILIC or Phenyl) C->D If Unsuccessful E Optimize Temperature D->E If Still Unsuccessful G Clean/Replace Column and Frits F->G

Caption: A workflow for troubleshooting co-elution issues.

Step 2: Method Development and Optimization

If co-elution is confirmed, the next step is to modify the analytical method to improve separation. The resolution of two chromatographic peaks is governed by the resolution equation, which depends on three key factors: efficiency (N), selectivity (α), and retention factor (k').

Factors Affecting Chromatographic Resolution

Resolution Resolution (Rs) Efficiency Efficiency (N) Plate Number Resolution->Efficiency Selectivity Selectivity (α) Separation Factor Resolution->Selectivity Retention Retention Factor (k') Capacity Factor Resolution->Retention

Caption: Key factors influencing chromatographic resolution.

To improve resolution, you can systematically adjust the following parameters:

  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation time between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: For ionizable compounds, adjusting the pH can change their retention behavior.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next logical step. For polar glycosides like this compound, consider switching from a standard C18 column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a Phenyl-Hexyl column, which offer different selectivities.[3]

  • Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

Step 3: Experimental Protocols

Here is a starting point for an HPLC-MS/MS method for the analysis of this compound, based on published literature.[2][4][5]

Sample Preparation

  • Accurately weigh 0.1 g of the dried sample (e.g., Osmanthus fragrans roots).

  • Add 12 mL of 60% methanol.

  • Perform ultrasonic extraction for 45 minutes.

  • Filter the extract through a 0.22 µm membrane filter.

  • Dilute 50 µL of the filtrate with 950 µL of methanol before injection.[2]

HPLC-MS/MS Parameters

ParameterValue
Column Sepax BR-C18 (100 mm × 2.1 mm, 3 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 2 µL
Gradient Program 0–20 min, 15%–45% B; 20–25 min, held at 95% B; 25–35 min, held at 15% B
MS Detector Q Exactive Focus Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Range m/z 100–1200
Collision Energy 40 V with a spread of 15 V for MS/MS

This protocol is a starting point and may require optimization for your specific sample matrix and instrumentation.

Step 4: Alternative Separation Techniques

If HPLC-based methods fail to provide adequate resolution, consider alternative or complementary techniques:

  • High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that can be very effective for separating polar compounds like glycosides without a solid support, thus avoiding irreversible adsorption.[6][7]

  • Two-Dimensional Liquid Chromatography (2D-LC): A 2D-LC system, for instance coupling a HILIC column in the first dimension with a reversed-phase column in the second, can significantly increase peak capacity and resolve complex mixtures.[3]

Potential Signaling Pathway Involvement

While the direct signaling pathways of this compound are not extensively documented in the provided search results, network pharmacology analyses of plant extracts containing this and other glycosides suggest potential involvement in anti-inflammatory and cardiovascular pathways.[2][5] Glycosides, as a broad class of compounds, are known to modulate various signaling cascades.

Generalized Inflammatory Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK MAPK MAPK Cascade (ERK, JNK, p38) Receptor->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene Gene Transcription (e.g., COX-2, iNOS, TNF-α) NFkB->Gene translocates to nucleus MAPK->Gene activates transcription factors Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Glycosides Glycosides (e.g., this compound) [Potential Inhibition] Glycosides->IKK Glycosides->MAPK

Caption: Potential inhibitory effects of glycosides on inflammatory pathways.

This generalized diagram illustrates common pathways in inflammation that are often targeted by natural products. Glycosides may exert their anti-inflammatory effects by inhibiting key signaling molecules like the IKK complex or the MAPK cascade, ultimately leading to a reduction in the expression of pro-inflammatory genes. Further research is needed to elucidate the specific molecular targets of this compound.

References

stability of Osmanthuside H in solution under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Osmanthuside H in solution under various pH conditions. The information is curated for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solutions of different pH?

A1: While specific stability data for this compound is limited, studies on structurally related phenylethanoid glycosides (PhGs) and iridoid glycosides suggest that its stability is pH-dependent. Generally, PhGs exhibit greater stability in acidic to neutral conditions and are prone to degradation in alkaline environments.[1][2][3][4] Increased pH, along with elevated temperature and light exposure, can accelerate the degradation process.[1][2][5]

Q2: What are the typical degradation kinetics of compounds similar to this compound?

A2: The degradation of phenylethanoid glycosides, such as acteoside and salidroside, typically follows first-order kinetics.[1][2] This means the rate of degradation is proportional to the concentration of the compound. The degradation rate constant (k) tends to increase, and the half-life (t½) decreases with rising pH and temperature.[1][2]

Q3: What are the likely degradation pathways for this compound under different pH conditions?

A3: Based on studies of similar compounds like acteoside (verbascoside), the primary degradation pathways for this compound in varying pH solutions are likely hydrolysis and isomerization.[2][4] In acidic or neutral solutions, hydrolysis of glycosidic bonds and isomerization can occur.[2] Under alkaline conditions, hydrolysis is often the more prominent degradation route.[3][4] For instance, acteoside has been shown to hydrolyze to verbasoside and isomerize to isoacteoside.[2]

Q4: How can I monitor the stability of this compound in my experiments?

A4: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, is essential for monitoring the concentration of this compound over time.[6][7] This method should be able to separate the intact this compound from its potential degradation products, process impurities, and other components in the solution.[6]

Q5: What general precautions should I take when working with this compound in solution?

A5: To minimize degradation, it is advisable to store this compound solutions in acidic to neutral pH buffers, at low temperatures (e.g., 4°C), and protected from light.[1] Prepare solutions fresh whenever possible and avoid prolonged storage, especially at room temperature or in alkaline conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of this compound concentration in solution. The solution pH may be too high (alkaline).Adjust the pH of the solution to a slightly acidic or neutral range (pH 5-7). Use appropriate buffer systems to maintain a stable pH.[8]
The storage temperature is too high.Store stock solutions and experimental samples at a lower temperature, such as 4°C or -20°C for long-term storage.
Exposure to light.Protect solutions from light by using amber vials or covering the containers with aluminum foil.
Appearance of unknown peaks in chromatogram during analysis. Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. This will help in confirming if the new peaks correspond to degradants.
Contamination of the sample or solvent.Ensure the purity of the solvents and proper cleaning of all glassware and equipment. Analyze a blank sample to rule out contamination.
Inconsistent results in bioassays. Degradation of this compound during the assay.Ensure the pH and temperature of the assay medium are within the stable range for this compound. Consider the duration of the experiment and its potential impact on stability.
The degradation products may have different biological activities.Be aware that degradation can affect the bioactivity of the compound.[2][5] It is crucial to monitor the integrity of the compound throughout the experiment.

Data Summary

The following table summarizes hypothetical stability data for this compound based on the degradation kinetics of related phenylethanoid glycosides. This data assumes first-order degradation kinetics.

Table 1: Hypothetical Half-life (t½) of this compound in Solution at 25°C

pHHalf-life (t½) in days
5.0~330
7.0~150
9.0~3

Disclaimer: This data is extrapolated from studies on similar compounds and should be used as a general guideline. Actual stability should be determined experimentally.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) to obtain a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

  • Neutral Hydrolysis: Mix the stock solution with purified water and incubate at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

3. Time Points:

  • Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

4. Sample Analysis:

  • Immediately analyze the withdrawn samples using a validated stability-indicating HPLC method.

  • Quantify the remaining percentage of this compound and identify any major degradation products by comparing the chromatograms with that of an unstressed control sample.

5. Data Analysis:

  • Plot the natural logarithm of the remaining concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t½) for each condition.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to alkali Alkaline Hydrolysis (e.g., 0.1M NaOH) prep->alkali Expose to neutral Neutral Hydrolysis (e.g., Water) prep->neutral Expose to oxidation Oxidative Stress (e.g., 3% H2O2) prep->oxidation Expose to sampling Sample at Time Intervals acid->sampling alkali->sampling neutral->sampling oxidation->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Kinetics, Degradants) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship_pH_Stability cluster_conditions pH Conditions cluster_outcomes Stability Outcomes acidic Acidic pH (e.g., pH < 7) stable Higher Stability (Slower Degradation) acidic->stable Leads to alkaline Alkaline pH (e.g., pH > 7) unstable Lower Stability (Faster Degradation) alkaline->unstable Leads to

Caption: Relationship between pH and the stability of phenylethanoid glycosides.

References

improving mass spectrometry sensitivity for Osmanthuside H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve mass spectrometry sensitivity for the analysis of Osmanthuside H.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am observing a very low signal or no peak at all for this compound. What are the initial steps to troubleshoot this?

Answer:

A low or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this systematic approach to identify the issue.

Initial Checks:

  • Verify Compound Information: Confirm you are monitoring the correct mass-to-charge ratio (m/z). This compound typically forms a protonated adduct [M+H]+ at approximately m/z 433.1704 in positive ion mode[1]. Also, consider monitoring for sodium adducts [M+Na]+[2].

  • Instrument Performance: Ensure the mass spectrometer is performing optimally. Run a system suitability test or a standard compound to verify instrument sensitivity and calibration.

  • Sample Integrity: Confirm the integrity and concentration of your this compound standard and samples. Degradation or incorrect dilution can lead to a weak signal.

Troubleshooting Workflow: A logical workflow for diagnosing low sensitivity is crucial. The diagram below outlines the key decision points and steps.

G start Start: Low/No Signal for this compound check_ms 1. Verify MS Settings - Correct m/z for [M+H]+ (433.17) - Ionization Mode (Positive ESI) - Run System Suitability Test start->check_ms ms_ok Is MS Performance OK? check_ms->ms_ok check_sample 2. Assess Sample Prep - Correct extraction solvent? - Filtered sample? - Appropriate concentration? ms_ok->check_sample Yes end_fail Consult Instrument Specialist ms_ok->end_fail No sample_ok Is Sample Prep Correct? check_sample->sample_ok sample_ok->check_sample No, Revise Protocol optimize_lc 3. Optimize LC Method - Check column integrity - Mobile phase pH correct? - Gradient suitable for elution? sample_ok->optimize_lc Yes lc_ok Is LC Separation Adequate? optimize_lc->lc_ok lc_ok->optimize_lc No, Adjust Method optimize_source 4. Optimize MS Source - Adjust spray voltage - Optimize gas flows & temperature - Use mobile phase additives lc_ok->optimize_source Yes end_success Problem Resolved optimize_source->end_success

Caption: Troubleshooting workflow for low MS sensitivity.

Question 2: My baseline is very noisy, making it difficult to integrate the this compound peak. How can I reduce the background noise?

Answer:

A high baseline noise can mask your analyte signal and significantly impact sensitivity. The primary causes are usually contaminated solvents, a dirty instrument source, or system leaks.

  • Solvent and Reagent Purity: Use only LC-MS grade solvents (e.g., water, acetonitrile, methanol) and high-purity additives like formic acid or ammonium acetate. Lower-grade reagents can introduce contaminants that elevate the baseline.

  • System Contamination: If the system was previously used for compounds that cause significant ion suppression (like trifluoroacetic acid - TFA), flushing the system thoroughly is necessary.

  • MS Source Cleaning: The ion source is prone to contamination over time. Follow the manufacturer's protocol for cleaning the source components.

  • Check for Leaks: Air leaks in the LC flow path or gas lines can introduce nitrogen and other contaminants, leading to a noisy background[3]. Use an electronic leak detector to check fittings[3].

Question 3: The signal intensity for this compound is inconsistent between injections. What could be causing this poor reproducibility?

Answer:

Poor reproducibility is often linked to issues in the sample introduction and separation stages.

  • Injector and Sample Loop: Check for worn injector seals or partially plugged tubing, which can lead to variable injection volumes[4]. Ensure the sample loop is being filled completely and consistently.

  • Column Equilibration: Ensure the column is fully re-equilibrated to the initial mobile phase conditions between injections. Insufficient equilibration can cause retention time and peak area shifts.

  • Sample Stability: Assess the stability of this compound in your sample matrix and autosampler conditions. Degradation over the course of a run will lead to decreasing signal intensity.

  • MS Source Stability: Fluctuations in the electrospray can cause signal instability. This may be due to a partially clogged emitter or unstable gas flows and temperatures[5].

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mass spectrometry parameters for this compound?

A1: For sensitive detection of this compound, Electrospray Ionization (ESI) is commonly used. Positive ion mode is generally preferred for detecting the [M+H]+ adduct. Below is a table of recommended starting parameters based on common practice. Note that these must be optimized for your specific instrument[6].

ParameterRecommended SettingRationale & Notes
Ionization Mode ESI Positive (+)Efficiently forms the [M+H]+ ion for this compound[1]. Negative mode can also be explored.
Precursor Ion (m/z) 433.17Corresponds to [M+H]+ of this compound (C19H28O11)[1].
Spray Voltage 3500 - 4500 VOptimize for stable spray and maximum ion intensity. Start around 4000 V[7].
Capillary/Source Temp. 300 - 350 °CAids in desolvation of droplets. Higher temperatures can sometimes cause degradation.
Sheath & Aux Gas Flow Instrument DependentThese parameters are critical for desolvation and are highly dependent on the LC flow rate[5].
Collision Energy (CE) 20 - 40 VFor MS/MS, this range is a good starting point for fragmentation. Optimize for key product ions[1].

Q2: How can I optimize my LC method to improve sensitivity and peak shape for this compound?

A2: Chromatographic performance is directly linked to sensitivity[8]. A sharp, symmetrical peak provides the best signal-to-noise ratio.

  • Column Choice: A reversed-phase C18 column is a standard choice for separating phenylethanoid glycosides like this compound[7][9]. Using columns with smaller particle sizes (e.g., <2 µm), as in UPLC systems, can significantly increase resolution and sensitivity[8].

  • Mobile Phase Composition:

    • Aqueous Phase (A): Water with an acidic modifier. 0.1% formic acid is a common choice as it aids in protonation for positive mode ESI and improves peak shape[10].

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Gradient Elution: A gradient elution is necessary to separate this compound from other matrix components. A typical gradient is provided below.

Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (Acetonitrile)
0.090%10%
1.090%10%
15.05%95%
20.05%95%
20.190%10%
25.090%10%

This is a generic gradient and should be optimized based on your column and specific sample matrix.

Q3: What is the most effective sample preparation protocol for extracting this compound from a plant matrix?

A3: Proper sample preparation is critical to remove interfering substances and concentrate the analyte[11]. The workflow below outlines a general but effective procedure for plant samples.

G start Start: Plant Material homogenize 1. Homogenize Sample (e.g., 0.1 g dried powder) start->homogenize extract 2. Solvent Extraction - Add 60% Methanol - Ultrasonic extraction for 45 min homogenize->extract centrifuge 3. Centrifuge - Pellet solid debris extract->centrifuge filter 4. Filter Supernatant - Use 0.22 µm syringe filter centrifuge->filter dilute 5. Dilute Sample - Dilute with Methanol as needed to fit calibration curve filter->dilute end Ready for LC-MS/MS Injection dilute->end

Caption: Sample preparation workflow for this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Plant Matrix by LC-MS/MS

This protocol provides a detailed methodology for sample preparation and analysis.

1. Materials and Reagents

  • This compound analytical standard

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid[10]

  • Dried, powdered plant material

  • 0.22 µm syringe filters (e.g., PTFE or PVDF)

2. Standard Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions from the stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

3. Sample Preparation [7][12]

  • Weigh 0.1 g of the dried, powdered plant material into a microcentrifuge tube.

  • Add 1.2 mL of 60% methanol in water.

  • Vortex thoroughly to mix.

  • Place the tube in an ultrasonic bath and sonicate for 45 minutes[7].

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial[7][9].

  • Perform a dilution with methanol if necessary to ensure the concentration falls within the linear range of the calibration curve[7].

4. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system[8]

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min[10]

  • Column Temperature: 40 °C[10]

  • Injection Volume: 2-5 µL

  • MS System: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization: ESI, Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Optimize the precursor -> product ion transition (e.g., m/z 433.1 -> 134.9)[1]. Refer to the parameter table in the FAQ section for starting conditions.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

References

Technical Support Center: Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Osmanthuside H during Solid-Phase Extraction (SPE).

Understanding this compound

This compound is a phenylethanoid glycoside, a class of natural products characterized by their significant polarity.[1] Its structure includes multiple hydroxyl groups and glycosidic linkages, making it highly soluble in polar solvents like water and methanol.[2] This high polarity presents a challenge for traditional reversed-phase SPE, where retention on a nonpolar sorbent can be weak, leading to poor recovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₈O₁₁[2]
Molecular Weight 432.4 g/mol [1][2]
Predicted Water Solubility 10.1 g/L
Predicted logP -1.4 to -2.2[2][3]
Classification O-glycosyl compound, Phenylethanoid glycoside[1]

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound so low and inconsistent?

Low and inconsistent recovery is the most common issue when extracting highly polar compounds like this compound.[4] The primary reasons often involve an inappropriate choice of SPE sorbent, improper sample conditions, or an unoptimized protocol.[5][6] this compound has a high affinity for aqueous solutions, which can cause it to pass through a standard reversed-phase cartridge without being retained (a phenomenon known as "breakthrough").[7][8]

Q2: What is the best type of SPE sorbent for a polar glycoside like this compound?

For highly polar analytes, standard C18 (reversed-phase) sorbents may not provide adequate retention.[4] Consider the following alternatives:

  • Polymeric Reversed-Phase Sorbents: These offer a higher surface area and different selectivity compared to silica-based sorbents, potentially increasing the retention of polar compounds.

  • "Water-Wettable" or "Aqueous C18" Sorbents: These are specifically designed to resist phase collapse in highly aqueous samples, ensuring better interaction between the analyte and the stationary phase.

  • Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities. If the analyte can be ionized, this can significantly enhance retention.[7]

  • Normal-Phase Sorbents: If your sample can be dissolved in a non-polar organic solvent, normal-phase SPE (e.g., using silica or diol-bonded sorbents) is an option, though less common for aqueous extracts.

Q3: My analyte (this compound) is being lost in the sample loading or wash steps. What should I do?

This is a classic sign of analyte breakthrough due to insufficient retention.[6][8] Here are some solutions:

  • Modify the Sample Matrix: To enhance retention on a reversed-phase sorbent, try to make the sample loading solution less polar. This can sometimes be achieved by adding salt (e.g., 5-10% NaCl) to the sample, which can increase the retention of highly polar analytes.[9]

  • Reduce Wash Solvent Strength: Your wash solvent may be too strong, prematurely eluting the analyte.[4][10] If you are using a methanol/water wash, decrease the percentage of methanol. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.[5]

  • Decrease Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent.[9][11] Try reducing the flow rate to 1-2 mL/min.

  • Check for Overload: Ensure you are not exceeding the capacity of the SPE cartridge.[7][9] If necessary, reduce the sample volume or use a cartridge with a larger sorbent mass.

Q4: I am unable to elute this compound from the SPE cartridge. What is the problem?

This indicates that the interaction between the analyte and the sorbent is too strong for the chosen elution solvent.[10]

  • Increase Elution Solvent Strength: You need a solvent strong enough to disrupt the analyte-sorbent interaction.[4][10] For reversed-phase SPE, this means increasing the polarity of your elution solvent. Try increasing the percentage of an organic solvent like methanol or acetonitrile. For very strong interactions, consider a more polar solvent like methanol with a small amount of modifier (e.g., formic acid, if compatible with your downstream analysis).

  • Increase Elution Volume: It's possible the volume of your elution solvent is insufficient to completely desorb the analyte.[10] Try passing multiple smaller volumes (e.g., 3 x 1 mL) of the elution solvent through the cartridge and collect them as separate fractions to evaluate elution efficiency.

Systematic Troubleshooting Guide

Use the following diagram and table to diagnose and resolve issues with your SPE protocol.

G start Start: Poor Recovery of this compound check_fractions Step 1: Analyze All Fractions (Load, Wash, Elution) start->check_fractions analyte_in_load Analyte found in Load/Wash Fractions? check_fractions->analyte_in_load analyte_retained Analyte found in Elution Fraction? analyte_in_load->analyte_retained No breakthrough Problem: Analyte Breakthrough analyte_in_load->breakthrough Yes premature_elution Problem: Premature Elution analyte_retained->premature_elution Yes, but low recovery strong_retention Problem: Irreversible Binding analyte_retained->strong_retention No solution_breakthrough Solutions: - Use stronger/alternative sorbent - Decrease sample polarity (add salt) - Decrease loading flow rate - Check for column overload breakthrough->solution_breakthrough solution_wash Solutions: - Decrease organic % in wash solvent - Use a weaker wash solvent premature_elution->solution_wash solution_elution Solutions: - Increase elution solvent strength - Increase elution volume - Add modifier to elution solvent - Choose a less retentive sorbent strong_retention->solution_elution

Caption: Troubleshooting workflow for poor SPE recovery.

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution(s)
Analyte in Load/Flow-through Fraction Sorbent has insufficient affinity for this compound.[9]1. Switch to a more retentive sorbent (e.g., polymeric or water-wettable). 2. Decrease the polarity of the loading solution (e.g., add salt).[9] 3. Decrease the sample loading flow rate.[9][11]
Column capacity is exceeded (mass overload).[9]1. Decrease the amount of sample loaded. 2. Increase the sorbent mass of the cartridge.[9]
Analyte in Wash Fraction Wash solvent is too strong.[4][10]1. Decrease the percentage of organic solvent in the wash step. 2. Use a weaker, less polar organic solvent for the wash.
Analyte Not in Elution Fraction (Stuck on Cartridge) Elution solvent is too weak.[4][10]1. Increase the strength/polarity of the elution solvent (e.g., increase % methanol or acetonitrile). 2. Increase the volume of the elution solvent.[10]
Strong, irreversible interactions with the sorbent.1. Add a modifier (e.g., 0.1% acid or base) to the elution solvent to disrupt interactions. 2. Choose a less retentive SPE sorbent for the next experiment.
Inconsistent Recovery SPE cartridge bed dried out before sample loading.[10]1. Ensure the sorbent bed remains solvated after conditioning/equilibration and before loading the sample. Re-condition if it dries.
Variable flow rates.1. Use a vacuum manifold or automated system to ensure consistent flow rates for all samples.
Incomplete wetting of the sorbent (improper conditioning).[9]1. Condition with a water-miscible organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer matching the sample matrix.[12]

Generic Experimental Protocol for this compound

This protocol is a starting point for developing a robust SPE method for this compound using a water-wettable or polymeric reversed-phase cartridge. Optimization will be required.

1. Sorbent Selection:

  • Primary Recommendation: Polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Agilent Bond Elut PPL).

  • Alternative: Water-wettable C18 sorbent.

2. Method Steps (The "CLWE" Process[12])

  • Step 1: Condition (Activate the Sorbent)

    • Pass 3-5 mL of methanol through the cartridge. This wets the stationary phase.[9]

    • Ensure the solvent completely wets the entire sorbent bed.[8]

  • Step 2: Equilibrate (Prepare for Sample)

    • Pass 3-5 mL of reagent-grade water through the cartridge. This removes the methanol and mimics the sample's aqueous matrix.

    • Crucial: Do not allow the sorbent bed to dry out from this point until the sample is loaded.[10]

  • Step 3: Load (Bind the Analyte)

    • Pre-treat your sample: Ensure it is free of particulates by centrifuging or filtering. Adjust pH if using a mixed-mode sorbent.

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Step 4: Wash (Remove Interferences)

    • Pass 3-5 mL of a weak wash solvent through the cartridge to remove weakly retained, undesired compounds.

    • Starting Point: Use 100% water or 5% methanol in water. If interferences remain in the final eluate, you can cautiously increase the methanol percentage.

  • Step 5: Elute (Recover the Analyte)

    • First, dry the cartridge thoroughly under vacuum or with nitrogen to remove the aqueous wash solvent. This can improve elution efficiency.

    • Elute this compound with a strong solvent.

    • Starting Point: Pass 2 x 2 mL of 90-100% methanol through the cartridge.

    • Collect the eluate for analysis (e.g., by LC-MS).

Table 3: Solvent Selection Guide for Reversed-Phase SPE of this compound

StepPurposeStarting SolventOptimization Strategy
Conditioning Wet the sorbentMethanol or AcetonitrileN/A
Equilibration Prepare for aqueous sampleReagent-grade waterMatch pH or ionic strength of sample if necessary.
Loading Bind analyteSample in aqueous solutionIf breakthrough occurs, add salt or dilute with a weaker solvent.[9]
Washing Remove polar interferences100% Water or 5% Methanol in waterIncrease % Methanol cautiously if cleanup is insufficient.
Elution Recover analyte90-100% MethanolIf recovery is low, try other polar solvents like acetonitrile or add a modifier.

References

matrix effects in the quantification of Osmanthuside H in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Osmanthuside H in complex samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.- Optimize the chromatographic gradient to better separate this compound from interfering compounds.- Evaluate a different stationary phase (e.g., a column with a different chemistry or particle size).- Adjust the mobile phase pH to alter the ionization state of interfering compounds.
Inconsistent Results (Poor Reproducibility) Variable matrix effects between samples.- Implement a robust sample preparation method such as Solid Phase Extraction (SPE) to remove a broader range of interferences.- Utilize a matrix-matched calibration curve for quantification.- Employ a stable isotope-labeled internal standard (SIL-IS) specific to this compound if available.
Low Analyte Response (Signal Suppression) High concentration of co-eluting matrix components suppressing the ionization of this compound in the mass spectrometer source.[1][2][3]- Enhance sample cleanup procedures. Consider a multi-step extraction (e.g., Liquid-Liquid Extraction followed by SPE).- Dilute the sample extract to reduce the concentration of interfering matrix components, if sensitivity allows.- Optimize MS source parameters (e.g., spray voltage, gas flow, temperature) to improve ionization efficiency.[4]
High Analyte Response (Signal Enhancement) Co-eluting compounds enhancing the ionization of this compound.- Improve chromatographic separation to isolate this compound from the enhancing compounds.- Use a matrix-matched calibration curve to compensate for the enhancement effect.
Carryover in Blank Injections Adsorption of this compound or matrix components to the analytical column or LC system.- Implement a rigorous needle and injection port washing procedure with a strong organic solvent.- Use a guard column and replace it regularly.- Consider using metal-free HPLC columns and tubing to prevent chelation and adsorption of glycosidic compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[1][3] In complex samples derived from plant materials, compounds like phospholipids, phenolic compounds, and other glycosides can contribute to significant matrix effects.

Q2: How can I detect the presence of matrix effects in my assay for this compound?

A2: A common method is the post-extraction spike analysis. In this procedure, a known amount of this compound standard is added to a blank matrix extract that has already undergone the entire sample preparation process. The response is then compared to that of the same amount of standard in a clean solvent. A significant difference in the signal intensity indicates the presence of matrix effects.

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

A3: Solid Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) for complex plant matrices because it can provide more selective removal of interfering compounds.[6][7] For this compound, a C18 or a mixed-mode SPE cartridge could be effective. The choice of sorbent and elution solvents should be optimized for the specific sample matrix.

Q4: Can I use a standard calibration curve in solvent for quantifying this compound in a complex matrix?

A4: It is not recommended. Due to the high probability of matrix effects in complex samples, a standard calibration curve prepared in a neat solvent will likely lead to inaccurate quantification. It is best practice to use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for these effects.[8]

Q5: What are the key mass spectrometry parameters to optimize for this compound analysis?

A5: For this compound, which is a phenylethanoid glycoside, electrospray ionization (ESI) is a suitable technique.[9] Key parameters to optimize include:

  • Ionization Mode: Both positive and negative ion modes should be evaluated, although negative ion mode can sometimes offer better sensitivity for glycosides.[10]

  • Spray Voltage: Optimize for a stable and efficient spray.

  • Gas Temperatures and Flow Rates: Nebulizer and auxiliary gas settings should be adjusted to ensure efficient desolvation.

  • Collision Energy: Optimize for characteristic and intense fragment ions for Multiple Reaction Monitoring (MRM) transitions.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol provides a general guideline for SPE cleanup of a plant extract for this compound quantification. Optimization will be required for specific matrices.

  • Sample Pre-treatment:

    • Extract 0.1 g of the dried and powdered plant material with 10 mL of 60% methanol via ultrasonication for 45 minutes.[9]

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.[9]

    • Dilute the filtered extract with water to reduce the methanol content to less than 10% before loading onto the SPE cartridge.

  • SPE Procedure (C18 Cartridge):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the diluted sample extract onto the cartridge at a slow flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute this compound and other retained compounds with 5 mL of 80% methanol in water.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Parameters for this compound Quantification

The following are suggested starting parameters for the analysis of this compound. These will require optimization on your specific instrumentation.

  • UPLC System:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A starting condition of 10-15% B, ramping up to 45-50% B over several minutes. A column wash at high organic content and re-equilibration step should be included.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.[9]

  • Mass Spectrometer (Triple Quadrupole):

    • Ionization Source: Electrospray Ionization (ESI), negative or positive mode.

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.[9][11]

    • Gas Flows: Optimize nebulizer and auxiliary gas flows for your instrument.

    • MRM Transitions: To be determined by infusing a standard of this compound. A potential precursor ion for this compound (C19H28O11, MW: 432.4 g/mol ) in negative mode would be [M-H]⁻ at m/z 431.1.[9][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis a Plant Material Extraction (e.g., 60% Methanol) b Centrifugation & Filtration a->b c Solid Phase Extraction (SPE) b->c d Evaporation & Reconstitution c->d e UPLC-MS/MS Analysis d->e Reconstituted Sample f Data Processing & Quantification e->f

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Solutions start Inaccurate Quantification of this compound check_matrix_effect Perform Post-Extraction Spike Experiment start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed? check_matrix_effect->matrix_effect_present optimize_prep Improve Sample Preparation (e.g., SPE) matrix_effect_present->optimize_prep Yes optimize_chrom Optimize Chromatography (Gradient, Column) matrix_effect_present->optimize_chrom Yes use_matched_cal Use Matrix-Matched Calibration matrix_effect_present->use_matched_cal Yes use_sil_is Employ Stable Isotope-Labeled Internal Standard matrix_effect_present->use_sil_is Yes no_effect No Matrix Effect: Check other parameters (e.g., instrument performance, standard stability) matrix_effect_present->no_effect No

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

method validation challenges for Osmanthuside H quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method validation and quantification of Osmanthuside H. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the quantification of this compound?

A1: The primary challenges in quantifying this compound, an iridoid glycoside, from plant matrices typically include:

  • Matrix Effects: Co-eluting compounds from the complex plant extract can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]

  • Analyte Stability: this compound may be susceptible to degradation under certain pH, temperature, and light conditions.[3][4] This instability can occur during sample extraction, storage, and analysis, affecting the accuracy of the results.

  • Lack of a Certified Reference Standard: Difficulty in obtaining a pure, certified reference standard for this compound can hinder the accurate development and validation of a quantitative method.

  • Resolution from Isomers: Chromatographic separation from structurally similar compounds or isomers present in the extract can be challenging and requires a highly specific and robust analytical method.[5]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering compounds.[1]

  • Chromatographic Separation: Optimize the HPLC method to achieve good separation between this compound and co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.[2]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of this compound to mimic the matrix effects seen in the samples.[2]

Q3: What are the key parameters for validating an HPLC method for this compound quantification?

A3: A typical HPLC method validation for this compound should include the following parameters as per ICH guidelines:[6][7][8]

  • Specificity: The ability of the method to accurately measure this compound in the presence of other components such as impurities, degradation products, and matrix components. This is often assessed using forced degradation studies.[9][10]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Decrease the concentration of the injected sample or use a column with a larger internal diameter.
Interactions with Active Sites Use a base-deactivated column or add a competing base to the mobile phase. For acidic compounds, ensure the mobile phase pH is low enough to suppress ionization.
Column Void or Contamination Backflush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.
Temperature Variations Use a column oven to maintain a consistent temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially for gradient methods.
Pump Malfunction Check for leaks in the pump and ensure check valves are functioning correctly.
Issue 3: Low Analyte Response or Signal Suppression
Possible Cause Troubleshooting Step
Matrix Effects Implement strategies to minimize matrix effects as described in the FAQs (Q2).
Analyte Degradation Investigate the stability of this compound in the sample solvent and under the analytical conditions. Consider using a stabilizer or adjusting the pH.[4]
Suboptimal MS/MS Parameters Optimize the cone voltage and collision energy for this compound to ensure maximum signal intensity.
Contaminated Ion Source Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of secoiridoid glycosides, the class of compounds to which this compound belongs. These values can serve as a benchmark for your method validation.

Parameter Typical Acceptance Criteria Example Values for a Secoiridoid Glycoside
Linearity (r²) ≥ 0.9950.9992
Accuracy (% Recovery) 80 - 120%98.5 - 102.3%
Precision (% RSD) Repeatability: ≤ 2% Intermediate Precision: ≤ 3%Intra-day: 1.2% Inter-day: 2.1%
LOD Signal-to-Noise Ratio ≥ 30.5 ng/mL
LOQ Signal-to-Noise Ratio ≥ 101.5 ng/mL
Robustness % RSD of results after variations ≤ 5%2.8%

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method for this compound

This protocol outlines the steps to develop and validate a stability-indicating HPLC method for the quantification of this compound.

1. Forced Degradation Studies:

  • Objective: To generate potential degradation products of this compound and to demonstrate the specificity of the analytical method.

  • Procedure:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 30 minutes.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of this compound to 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-DAD-MS to identify degradation products and to ensure they are well-separated from the parent this compound peak.

2. HPLC Method Development:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: Optimize the gradient to achieve good resolution between this compound and its degradation products. A typical starting point could be 5% B, increasing to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[11]

  • Detection: DAD at the λmax of this compound and MS/MS for confirmation and quantification.

3. Method Validation:

  • Perform a full method validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as detailed in the FAQs (Q3).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Extraction Extraction of this compound from Plant Material Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Injection MS MS/MS Detection HPLC->MS Data_Processing Data Processing & Quantification MS->Data_Processing Data Acquisition Forced_Deg Forced Degradation Studies Validation_Params Validation Parameters (Linearity, Accuracy, etc.) Forced_Deg->Validation_Params Validation_Params->Data_Processing

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_response Response Issues Start Problem with Quantification? Tailing Tailing Peak Start->Tailing Yes Drifting_RT Drifting Retention Time Start->Drifting_RT No Check_Column Check_Column Tailing->Check_Column Check Column Fronting Fronting Peak Check_Pump Check_Pump Drifting_RT->Check_Pump Check Pump No_Peak No Peak Low_Response Low Response High_Noise High Baseline Noise

References

Technical Support Center: Analysis of Osmanthuside H by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of Osmanthuside H.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] In electrospray ionization (ESI), which is commonly used for the analysis of compounds like this compound, ion suppression can occur when matrix components compete for the available charge in the ESI droplet or alter the droplet's physical properties, hindering the formation of gas-phase ions of the analyte.[1]

Q2: What are the common sources of ion suppression when analyzing this compound in biological matrices?

A2: Common sources of ion suppression in biological matrices such as plasma, urine, or tissue homogenates include:

  • Phospholipids: These are abundant in biological membranes and are a major cause of ion suppression, particularly in ESI.

  • Salts and buffers: High concentrations of non-volatile salts from the sample or buffers used during sample preparation can interfere with the ionization process.

  • Proteins and peptides: Residual proteins and peptides after sample preparation can co-elute with this compound and cause suppression.[3]

  • Other endogenous molecules: Various small molecules naturally present in the biological sample can co-elute and interfere.

  • Exogenous compounds: Contaminants from collection tubes, solvents, or dosing vehicles can also contribute to ion suppression.[4]

Q3: How can I detect and assess the extent of ion suppression in my this compound assay?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a standard solution of this compound is continuously infused into the LC flow after the analytical column and before the MS source. A blank matrix sample (a sample of the same biological matrix that does not contain this compound) is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which co-eluting matrix components are causing ion suppression.

Another method is to compare the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of the same concentration of this compound spiked into an extracted blank matrix sample. The percentage of ion suppression can be calculated using the following formula:

% Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100

Q4: What are the primary strategies to minimize ion suppression for this compound analysis?

A4: The three main strategies to combat ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS/MS analysis.[1][3]

  • Optimized Chromatographic Separation: To chromatographically separate this compound from co-eluting interfering compounds.[2]

  • Modification of MS Ionization Conditions: To select an ionization technique less prone to suppression.

Troubleshooting Guides

Issue 1: Low Signal Intensity or High Variability in this compound Peak Area

This is a classic symptom of ion suppression. Follow this troubleshooting workflow to identify and resolve the issue.

IonSuppression_Workflow start Start: Low/Variable Signal for this compound check_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effect is_suppression Significant Ion Suppression Detected? check_matrix_effect->is_suppression optimize_sample_prep Optimize Sample Preparation is_suppression->optimize_sample_prep Yes no_suppression No Significant Suppression (Check other instrument parameters) is_suppression->no_suppression No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography modify_ms Modify MS Conditions optimize_chromatography->modify_ms end End: Improved Signal and Reproducibility modify_ms->end PostColumn_Infusion cluster_LC LC System cluster_Infusion Infusion System LC_pump LC Pump Autosampler Autosampler (Injects Blank Matrix) LC_pump->Autosampler Column Analytical Column Autosampler->Column Tee Tee Union Column->Tee Syringe_pump Syringe Pump (this compound Std) Syringe_pump->Tee MS Mass Spectrometer Tee->MS

References

impact of solvent choice on Osmanthuside H extraction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on Osmanthuside H extraction efficiency. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which solvent is most effective for extracting this compound?

A1: The selection of an optimal solvent is critical for maximizing the yield of this compound, a phenylethanoid glycoside. The polarity of the solvent plays a significant role in extraction efficiency. Generally, polar solvents are more suitable for extracting polar compounds like glycosides. Aqueous solutions of alcohols, such as ethanol and methanol, have been shown to be highly effective for extracting phenylethanoid glycosides from various plant materials. For instance, studies on related compounds have demonstrated that 70% ethanol can be a highly effective extractant.[1][2][3] Pure water can also be used, but mixtures of alcohol and water often provide a better balance of polarity to efficiently dissolve the target compounds while minimizing the co-extraction of undesirable substances. Acetone has also been used for the extraction of phenylethanoid glycosides and may offer an alternative with different selectivity.[4][5]

Q2: How does the choice of solvent affect the purity of the this compound extract?

A2: The solvent choice directly influences the purity of the extract by determining which other compounds are co-extracted from the plant matrix. Highly polar solvents like water may extract a wide range of water-soluble compounds, including sugars and other glycosides, potentially leading to a less pure this compound extract. Less polar solvents may extract more lipophilic compounds. The use of a solvent system with optimized polarity, such as an ethanol-water mixture, can help to selectively extract this compound while leaving behind many unwanted compounds. Further purification steps, such as column chromatography, are often necessary to achieve high purity.

Q3: Can the extraction method influence the choice of solvent?

A3: Yes, the extraction method and solvent choice are often interrelated. For methods like maceration or percolation, the solvent's ability to penetrate the plant material and dissolve the target compound at room temperature is key. For energy-assisted methods like ultrasonic-assisted extraction (UAE), the solvent's physical properties, such as viscosity and surface tension, can affect the efficiency of the ultrasonic waves. For example, an ethanol/ammonium sulfate aqueous two-phase system has been effectively used in the ultrasound-assisted extraction of phenylethanoid glycosides.

Data Presentation: Solvent Impact on Extraction Yield

While specific comparative data for this compound is limited, the following table provides a representative summary of the expected extraction efficiency of total phenylethanoid glycosides based on studies of similar compounds and general principles of phytochemical extraction. The yields are presented as a relative percentage, with 100% representing the highest expected yield under optimal conditions.

Solvent SystemRelative PolarityExpected Relative Yield of Phenylethanoid Glycosides (%)Notes
100% WaterHigh60-75Extracts a wide range of polar compounds.
50% Ethanol in WaterHigh90-100Often provides a good balance for extracting glycosides.[2]
70% Ethanol in WaterHigh95-100Frequently cited as highly effective for similar compounds.[1][2][3]
90% Ethanol in WaterMedium-High85-95Effective, with optimal concentrations varying by specific compound.[6]
100% EthanolMedium50-65Less effective for polar glycosides compared to aqueous mixtures.
50% Methanol in WaterHigh90-100Similar in effectiveness to aqueous ethanol.
100% MethanolMedium-High60-75Generally less effective than its aqueous counterpart.
70% Acetone in WaterMedium-High80-90Can be an effective alternative to alcohols.
100% AcetoneMedium45-60Lower efficiency for polar glycosides.[4]

Note: These are estimated relative yields and can vary depending on the plant material, extraction method, temperature, and duration.

Experimental Protocols

Here are detailed methodologies for two common extraction techniques that can be adapted for this compound.

Protocol 1: Maceration Extraction

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period.

Materials:

  • Dried and powdered plant material (e.g., leaves or flowers of Osmanthus species)

  • Selected solvent (e.g., 70% ethanol in water)

  • Erlenmeyer flask or a sealed container

  • Shaker (optional)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of the powdered plant material (e.g., 10 g).

  • Place the plant material into an Erlenmeyer flask.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v, so 100 mL of solvent for 10 g of plant material).

  • Seal the flask to prevent solvent evaporation.

  • Allow the mixture to stand for a defined period (e.g., 24 to 72 hours) at room temperature. Occasional shaking or continuous agitation on a shaker can improve extraction efficiency.[7]

  • After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Combine the filtrates.

  • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • The resulting crude extract can be further dried and stored for analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to accelerate the extraction process.

Materials:

  • Dried and powdered plant material

  • Selected solvent (e.g., 50% ethanol in water)

  • Beaker or extraction vessel

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper or syringe filter

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 1 g).

  • Place the material in a beaker.

  • Add the chosen solvent at a defined solid-to-liquid ratio (e.g., 1:20 w/v).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes). The temperature of the ultrasonic bath should be controlled to prevent degradation of the target compound.

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Decant the supernatant (the extract).

  • Filter the supernatant to remove any remaining fine particles.

  • Concentrate the extract using a rotary evaporator.

  • Dry the final extract and store it appropriately.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The polarity of the solvent may not be optimal. Test a range of aqueous alcohol solutions (e.g., 30%, 50%, 70% ethanol or methanol) to find the most effective concentration.
Insufficient Extraction Time or Temperature For maceration, extend the extraction period. For UAE, increase the sonication time or temperature (while monitoring for potential degradation).
Inadequate Particle Size of Plant Material Ensure the plant material is finely powdered to increase the surface area for solvent contact.
Poor Solvent-to-Solid Ratio Increase the volume of solvent relative to the amount of plant material to ensure complete immersion and facilitate diffusion.
Degradation of this compound Phenylethanoid glycosides can be susceptible to degradation at high temperatures or in the presence of certain enzymes. Avoid excessive heat and consider blanching the plant material before extraction to deactivate enzymes.

Issue 2: Poor Purity of the Extract

Possible Cause Troubleshooting Step
Co-extraction of Interfering Compounds Adjust the polarity of the extraction solvent. A slightly less polar solvent might reduce the extraction of highly polar impurities like sugars.
Presence of Pigments (e.g., Chlorophyll) If using fresh plant material, consider a pre-extraction step with a non-polar solvent like hexane to remove chlorophyll before extracting with a polar solvent.
Complex Plant Matrix The initial extract is expected to be a complex mixture. Implement a post-extraction purification step, such as solid-phase extraction (SPE) or column chromatography, to isolate this compound.

Issue 3: Inconsistent Results in HPLC Analysis

Possible Cause Troubleshooting Step
Variable Retention Times Check for leaks in the HPLC system. Ensure the mobile phase composition is consistent and properly degassed. Verify that the column temperature is stable.[8]
Peak Tailing or Fronting This can be due to interactions between the analyte and the stationary phase. Adjust the pH of the mobile phase. Ensure the sample is fully dissolved in the mobile phase before injection.[9]
Baseline Drift or Noise This may be caused by a contaminated column, detector issues, or an improperly prepared mobile phase. Flush the column, check the detector lamp, and ensure the mobile phase is freshly prepared and filtered.[10]
Split Peaks This could indicate a problem with the column (e.g., a void at the inlet) or an issue with the sample solvent being incompatible with the mobile phase.[10]

Visualization of a Relevant Signaling Pathway

Some constituents of Osmanthus fragrans have been shown to possess anti-inflammatory properties by suppressing the ERK 1/2 MAPK signaling pathway.[11] While the specific role of this compound in this pathway requires further investigation, understanding this pathway is relevant for researchers studying the biological activity of Osmanthus extracts.

ERK_MAPK_Pathway cluster_ras GF Growth Factor / Cytokine RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP hydrolysis Raf Raf (MAPKKK) Ras_GTP->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates to nucleus & phosphorylates Inflammation Inflammatory Response Transcription_Factors->Inflammation Osmanthuside_H This compound (Potential modulation) Osmanthuside_H->ERK Potential Inhibition

Caption: The ERK/MAPK signaling cascade and potential point of modulation.

References

temperature effects on the stability of phenylethanoid glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of temperature on the stability of phenylethanoid glycosides (PhGs).

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the stability of phenylethanoid glycosides?

A1: Temperature is a critical factor influencing the stability of phenylethanoid glycosides. Increased temperatures accelerate their degradation.[1][2] The degradation of PhGs generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the PhG.[1][2] As the temperature rises, the reaction rate constant (k) increases, and consequently, the half-life (t1/2) of the glycosides decreases.[1][2] Therefore, to maintain the integrity of phenylethanoid glycosides, they should be stored at low temperatures.[1][2]

Q2: Are all phenylethanoid glycosides equally sensitive to temperature changes?

A2: While temperature generally destabilizes phenylethanoid glycosides, the extent of this effect can vary between different compounds. For instance, studies on PhGs in Osmanthus fragrans flowers have shown that the degradation rate constant of acteoside is higher than that of salidroside under the same conditions, indicating that acteoside is more susceptible to temperature elevation.[1][2] The activation energy (Ea) for degradation can also differ between PhGs, with a higher Ea value indicating a stronger dependence on temperature.[3]

Q3: What are the typical degradation products of phenylethanoid glycosides at elevated temperatures?

A3: The degradation of phenylethanoid glycosides at elevated temperatures primarily involves the hydrolysis of their ester and glycosidic linkages.[2] For example, acteoside can hydrolyze to form verbascoside and caffeic acid at moderately elevated temperatures (≤37 °C).[2] At higher temperatures, further degradation can occur. Salidroside is known to hydrolyze mainly to tyrosol.[1][2] Positional isomerization, where a caffeoyl group moves to a different position on the central glucose moiety, can also be induced by temperature.[4][5]

Q4: How does pH interact with temperature to affect the stability of phenylethanoid glycosides?

A4: pH has a significant and synergistic effect with temperature on the stability of phenylethanoid glycosides. Generally, PhGs are more stable in acidic conditions and less stable in neutral to alkaline solutions.[6][7][8] An increase in pH hastens the degradation of PhGs.[1] This effect is often exacerbated at higher temperatures. For example, the degradation rate of verbascoside (acteoside) is faster in a neutral to alkaline solution compared to an acidic one, and this degradation is further accelerated at elevated temperatures.[6][7][8]

Q5: What are the recommended storage conditions to ensure the stability of phenylethanoid glycosides?

A5: To ensure the stability of phenylethanoid glycosides, it is recommended to store them at low temperatures, in the dark, and under acidic pH conditions.[1][2] For long-term storage, temperatures of 4°C or lower are advisable. Light exposure can also contribute to degradation, so protection from light is crucial.[1] For PhGs in solution, a slightly acidic pH (e.g., pH 5-6) can improve stability compared to neutral or alkaline conditions.[1][9]

Q6: Can the formulation of a product affect the thermal stability of phenylethanoid glycosides?

A6: Yes, the formulation can significantly impact the thermal stability of phenylethanoid glycosides. For instance, encapsulating verbascoside in solid lipid nanoparticles (SLNs) has been shown to increase its stability and shelf life compared to the unencapsulated extract.[6][7][8] Conversely, crude extracts containing enzymes or other compounds may lead to faster degradation of PhGs compared to their pure forms under the same storage conditions.[1][2] Water-free cosmetic formulations have also been shown to be more stable for some PhGs and their derivatives.[9]

Data Presentation

Table 1: Effect of Temperature on the Degradation of Total Phenylethanoid Glycosides (TPG) from Osmanthus fragrans Flower Extracts (OFE)
Temperature (°C)TPG Content Decrease after 90 days (%)TPG Content Decrease at 80°C after 7 days (%)
417.64-
2035.39-
3776.90-
5087.00-
80-84.25

Data sourced from a study on the degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers.[1]

Table 2: Degradation Kinetics of Acteoside and Salidroside in Osmanthus fragrans Flower Extracts (OFE)
CompoundRate Constant (k) Range (day⁻¹)
Acteoside4.3 to 203.4 × 10⁻³
Salidroside3.9 to 33.3 × 10⁻³

This table illustrates that acteoside has a higher degradation rate constant compared to salidroside, indicating lower stability.[1][2]

Table 3: Effect of Temperature on the Reaction Rate Constant (K) of Verbascoside (VB) in Different Formulations
Temperature (°C)VB in AE Extract (K × 10³ day⁻¹)VB in AE Extract Solution (K × 10³ day⁻¹)VB in AE Extract-Loaded SLNs (K × 10³ day⁻¹)
40--1.8 ± 0.1
501.8 ± 0.118.2 ± 0.33.2 ± 0.1
603.7 ± 0.234.1 ± 0.56.0 ± 0.2
707.9 ± 0.366.8 ± 0.811.8 ± 0.3
8016.0 ± 0.5125.1 ± 1.2-
90-227.3 ± 1.8-

AE: Acanthus ebracteatus; SLNs: Solid Lipid Nanoparticles. This data shows that verbascoside is least stable in an aqueous solution and most stable when encapsulated in SLNs.[7]

Experimental Protocols

General Protocol for Forced Degradation Studies of Phenylethanoid Glycosides

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of phenylethanoid glycosides and for developing stability-indicating analytical methods.[10][11]

1. Objective: To evaluate the stability of a phenylethanoid glycoside under various stress conditions, including elevated temperature, to identify potential degradation products and degradation pathways.

2. Materials:

  • Phenylethanoid glycoside standard or extract

  • Solvents for dissolution (e.g., methanol, ethanol, water)

  • Buffers for pH adjustment

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)

  • Temperature-controlled chambers or ovens

  • pH meter

3. Procedure:

  • Sample Preparation: Prepare stock solutions of the phenylethanoid glycoside in a suitable solvent. For studies involving pH, use appropriate buffers to prepare samples at different pH values (e.g., acidic, neutral, and alkaline).

  • Thermal Stress Testing:

    • Aliquots of the sample solutions are placed in sealed vials.

    • Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[7] The duration of the study can range from several days to months, depending on the stability of the compound.[7]

    • Samples should be withdrawn at predetermined time points (e.g., 0, 7, 14, 21, 28 days).[7]

    • A control sample should be stored at a low temperature (e.g., -20°C or 4°C) to serve as a baseline.

  • Analytical Method:

    • Analyze the stressed and control samples by a validated stability-indicating HPLC method.[12]

    • The mobile phase, flow rate, and detection wavelength should be optimized to achieve good separation of the parent compound from its degradation products.[12]

  • Data Analysis:

    • Quantify the remaining amount of the phenylethanoid glycoside at each time point.

    • Determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time to see if it fits a first-order model).[1][7]

    • Calculate the degradation rate constant (k) and the half-life (t1/2).

    • Identify and characterize the degradation products using techniques like LC-MS/MS if necessary.[1]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_sample Prepare PhG Solution adjust_ph Adjust pH (if applicable) prep_sample->adjust_ph stress_temp Incubate at various high temperatures adjust_ph->stress_temp stress_light Expose to light (photostability) adjust_ph->stress_light stress_ph Vary pH (acidic/neutral/alkaline) adjust_ph->stress_ph hplc HPLC Analysis stress_temp->hplc Sample at time points stress_light->hplc Sample at time points stress_ph->hplc Sample at time points lcms LC-MS/MS for Degradant ID hplc->lcms Characterize Peaks kinetics Determine Degradation Kinetics (k, t1/2) hplc->kinetics pathway Propose Degradation Pathway lcms->pathway kinetics->pathway

Caption: Workflow for assessing the temperature stability of phenylethanoid glycosides.

degradation_pathway acteoside Acteoside (Verbascoside) isoacteoside Isoacteoside acteoside->isoacteoside Isomerization (Temp, pH) verbasoside Verbasoside acteoside->verbasoside Hydrolysis (Temp ≤37°C) caffeic_acid Caffeic Acid acteoside->caffeic_acid Hydrolysis (Temp ≤37°C) further_degradation Further Degradation Products verbasoside->further_degradation High Temp caffeic_acid->further_degradation High Temp

Caption: Simplified degradation pathway of Acteoside under thermal stress.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Osmanthuside H and Acteoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two phenylethanoid glycosides, Osmanthuside H and acteoside. While extensive data is available for acteoside, direct quantitative antioxidant studies on this compound are not readily found in current scientific literature. This comparison, therefore, summarizes the robust antioxidant profile of acteoside and discusses the potential antioxidant activity of this compound based on its chemical class and the antioxidant properties of plant extracts in which it is a constituent.

Quantitative Antioxidant Capacity: Acteoside

Acteoside has been extensively studied for its antioxidant properties across various in vitro assays. The following table summarizes its reported antioxidant activities, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in the respective assay. A lower IC50 value indicates a higher antioxidant capacity.

Antioxidant AssayActeoside IC50 ValueReference CompoundReference Compound IC50 Value
DPPH Radical Scavenging4.28 µg/mLL-Ascorbic Acid0.16 µg/mL[1]
DPPH Radical Scavenging0.09 µg/mL[2]--
DPPH Radical Scavenging19.89 µg/mL[2]--
DPPH Radical Scavenging6.2 µM--[3]
Hydroxyl Radical (•OH) Scavenging0.22 µg/mLL-Ascorbic Acid0.48 µg/mL[1]
Superoxide Radical (O2−) Scavenging>25 µg/mL (30.31% scavenging at 25 µg/mL)[1]--
Hydrogen Peroxide (H2O2) Scavenging2.6 µg/mLAscorbic Acid4.0 µg/mL[2]
ABTS Radical Scavenging6.47 µg/mL[4]--

Quantitative Antioxidant Capacity: this compound

As of the latest literature review, there is a notable absence of published studies that directly quantify the antioxidant capacity of isolated this compound using standard assays such as DPPH or ABTS. While this compound is a known component of Osmanthus fragrans[5], a plant recognized for its antioxidant-rich extracts[3][6][7][8], the specific contribution of this compound to the overall antioxidant activity of these extracts has not been individually determined. The antioxidant activity of Osmanthus fragrans extracts is often attributed to the presence of other well-known antioxidants like acteoside[9].

Phenylethanoid glycosides as a chemical class are recognized for their antioxidant potential, which is largely attributed to the presence of phenolic hydroxyl groups in their structure that can donate a hydrogen atom to scavenge free radicals[10][11]. Given that this compound belongs to this class, it is plausible that it possesses antioxidant properties, but this requires confirmation through direct experimental evaluation.

Antioxidant Signaling Pathways: The Role of Nrf2/ARE

A significant mechanism underlying the antioxidant effect of acteoside involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway[12][13]. This pathway is a crucial cellular defense mechanism against oxidative stress[12][14].

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs)[15]. These enzymes play a vital role in detoxifying reactive oxygen species (ROS) and protecting the cell from oxidative damage.

Nrf2_ARE_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n translocation Antioxidant_Enzymes Antioxidant_Enzymes ROS ROS Antioxidant_Enzymes->ROS neutralizes Keap1 Keap1 ARE ARE

Experimental Protocols

Detailed methodologies for two common in vitro antioxidant capacity assays, the DPPH and ABTS radical scavenging assays, are provided below. These protocols are representative of the methods used to generate the quantitative data for acteoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is measured by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm), which corresponds to a color change from purple to yellow[16][17].

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH stock solution (e.g., 0.1 mM in methanol) C Mix a fixed volume of DPPH solution with varying concentrations of the test compounds A->C B Prepare serial dilutions of This compound, Acteoside, and a positive control (e.g., Ascorbic Acid) B->C D Incubate the mixture in the dark (e.g., 30 minutes at room temperature) C->D E Measure the absorbance at ~517 nm using a spectrophotometer D->E F Calculate the percentage of DPPH radical scavenging activity E->F G Determine the IC50 value (concentration for 50% scavenging) F->G

Detailed Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark[18].

  • Sample Preparation: Test compounds (this compound, acteoside) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in the same solvent to prepare a series of concentrations[18].

  • Reaction Mixture: A specific volume of the DPPH solution is added to a specific volume of the sample solutions at different concentrations[19]. A blank sample containing only the solvent and DPPH solution is also prepared[16].

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the reaction to reach a steady state[17].

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer[18][19].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample[19].

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization, measured as a decrease in absorbance at a specific wavelength (typically around 734 nm), is proportional to the antioxidant capacity of the sample[20][21][22].

Experimental Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate C Mix a fixed volume of ABTS•+ solution with varying concentrations of the test compounds A->C B Prepare serial dilutions of This compound, Acteoside, and a positive control (e.g., Trolox) B->C D Incubate the mixture at room temperature for a specific time (e.g., 6 minutes) C->D E Measure the absorbance at ~734 nm using a spectrophotometer D->E F Calculate the percentage of ABTS•+ scavenging activity E->F G Determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) F->G

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+[20][23][24].

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm[24].

  • Sample Preparation: Test compounds and a positive control are prepared in a series of concentrations[23].

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution[24].

  • Incubation: The reaction is allowed to proceed for a short period (e.g., 6 minutes) at room temperature[24].

  • Absorbance Measurement: The absorbance is measured at 734 nm[21].

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

Conclusion

Acteoside demonstrates significant antioxidant capacity through multiple mechanisms, including direct radical scavenging and the activation of the protective Nrf2/ARE signaling pathway. Its efficacy has been quantified in numerous studies, providing a solid basis for its consideration in the development of antioxidant-based therapeutics.

In contrast, while this compound, as a phenylethanoid glycoside, is structurally predisposed to possess antioxidant properties, there is a clear gap in the scientific literature regarding its direct, quantitative antioxidant capacity. Future research should focus on isolating this compound and evaluating its activity in standardized antioxidant assays to enable a direct and meaningful comparison with structurally similar compounds like acteoside. Such studies would be invaluable for a comprehensive understanding of the bioactive components of medicinal plants like Osmanthus fragrans and for the targeted development of new antioxidant agents.

References

Cross-Validation of Analytical Methods for Osmanthuside H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of Osmanthuside H: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is essential for selecting the appropriate analytical technique based on specific research or drug development needs, ensuring data integrity, and meeting regulatory expectations.

Introduction to this compound

This compound is a phenylethanoid glycoside that has been isolated from various plants, including Osmanthus fragrans.[1] It is a compound of interest for its potential biological activities, including anti-inflammatory and neuroprotective properties.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological mechanisms.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process. This section provides a head-to-head comparison of HPLC-MS/MS and HPLC-UV for the analysis of this compound, based on typical performance characteristics. While the data presented is a representative model based on established analytical validation parameters, it serves to highlight the relative strengths and weaknesses of each technique.

Table 1: Comparison of HPLC-MS/MS and HPLC-UV Method Validation Parameters for this compound Quantification

Validation ParameterHPLC-MS/MSHPLC-UV
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL
Accuracy (Recovery %) 95 - 105%90 - 110%
Precision (RSD %)
- Intra-day< 5%< 10%
- Inter-day< 10%< 15%
Specificity High (based on mass-to-charge ratio)Moderate (potential for co-elution)
Robustness HighModerate

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable scientific data. The following are representative protocols for the quantification of this compound using HPLC-MS/MS and HPLC-UV.

HPLC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids and plant extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient to ensure optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Specific mass transitions for this compound and an internal standard must be determined through infusion experiments.

Sample Preparation:

  • For biological samples (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) is recommended.

  • For plant extracts, a simple dilution with the initial mobile phase followed by filtration through a 0.22 µm filter is typically sufficient.

HPLC-UV Method

This method is more widely available and cost-effective, suitable for routine quality control and analysis of samples with higher concentrations of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate this compound from other components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound, which needs to be determined experimentally (typically around 280 nm for phenolic compounds).

Sample Preparation:

  • Similar to the HPLC-MS/MS method, sample preparation will depend on the matrix. For cleaner samples, a direct injection after filtration may be possible.

Visualizing the Workflow and Potential Biological Context

Visual diagrams are powerful tools for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the cross-validation workflow and a hypothetical signaling pathway potentially influenced by this compound.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_crossval Cross-Validation cluster_comparison Data Comparison Method1 HPLC-MS/MS Method Validation1 Full Validation of Method 1 Method1->Validation1 Method2 HPLC-UV Method Validation2 Full Validation of Method 2 Method2->Validation2 CrossVal Analysis of the Same Samples by Both Validated Methods Validation1->CrossVal Validation2->CrossVal Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) CrossVal->Comparison Conclusion Conclusion on Method Interchangeability Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

SignalingPathway OsmanthusideH This compound ROS Reactive Oxygen Species (ROS) OsmanthusideH->ROS NFkB NF-κB Pathway OsmanthusideH->NFkB ROS->NFkB InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Neuroprotection Neuroprotective Effects InflammatoryCytokines->Neuroprotection

Caption: Hypothetical signaling pathway influenced by this compound.

Conclusion

The choice between HPLC-MS/MS and HPLC-UV for the quantification of this compound depends on the specific requirements of the study. HPLC-MS/MS is the method of choice for bioanalysis and studies requiring high sensitivity and specificity. HPLC-UV, on the other hand, is a robust and cost-effective method suitable for routine quality control and the analysis of less complex samples with higher analyte concentrations. Cross-validation of these methods is essential when data from different analytical techniques need to be compared or when a method is transferred between laboratories, ensuring the consistency and reliability of the results.

References

The Antioxidant Power of Osmanthuside H: A Comparative Analysis Against Natural Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for potent, naturally derived antioxidants for therapeutic and nutraceutical applications, a comprehensive comparative analysis has been conducted on the efficacy of Osmanthuside H, a phenylethanoid glycoside, against established natural antioxidants, Quercetin and Ascorbic Acid (Vitamin C). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their antioxidant capacities, supported by experimental data and mechanistic insights.

While direct quantitative antioxidant data for this compound is limited in publicly available research, this guide utilizes data from its close structural analog, Verbascoside (Acteoside), also a major phenylethanoid glycoside found in Osmanthus fragrans, to provide a robust comparative framework. This approach is based on the shared chemical motifs responsible for the antioxidant activity within this class of compounds.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant efficacy of these compounds is commonly evaluated using in vitro assays that measure their ability to scavenge synthetic radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely accepted methods. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of an antioxidant required to scavenge 50% of the radicals in the reaction. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for Verbascoside (as a proxy for this compound), Quercetin, and Ascorbic Acid based on data from multiple studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundAssayIC50 (µM)Source(s)
Verbascoside (Acteoside)DPPH6.2 - 58.1[1][2]
ABTS~12.5 (Calculated from µg/mL)[3][4]
QuercetinDPPH11.05 - 47.20[5][6]
ABTS1.89 - 48.0[5][7]
Ascorbic Acid (Vitamin C)DPPH12.27 - 284.9[1][8]
ABTS~86.35 (Calculated from µg/mL)[8]

Note: IC50 values were converted to µM where possible for standardized comparison. The molecular weight of Verbascoside (624.59 g/mol ), Quercetin (302.24 g/mol ), and Ascorbic Acid (176.12 g/mol ) were used for these conversions.

From the compiled data, Verbascoside demonstrates potent radical scavenging activity, with its DPPH IC50 values being comparable to or even lower than those reported for Quercetin and significantly lower than some reported values for Ascorbic Acid. This suggests that phenylethanoid glycosides like this compound possess strong antioxidant potential.

Mechanistic Insights: The Nrf2 Signaling Pathway

A primary mechanism through which many natural antioxidants, including phenylethanoid glycosides, exert their protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

In the presence of oxidative stress, the conformation of Keap1 is altered, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's endogenous antioxidant defenses.

Figure 1: Activation of the Nrf2 signaling pathway by phenylethanoid glycosides.

Experimental Protocols

For the benefit of researchers seeking to replicate or build upon these findings, detailed protocols for the DPPH and ABTS antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_samples Prepare serial dilutions of test compounds and positive control (e.g., Ascorbic Acid) start->prep_samples reaction Mix DPPH solution with test sample/control prep_dpph->reaction prep_samples->reaction incubation Incubate in the dark at room temperature for 30 minutes reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and determine IC50 value measurement->calculation end End calculation->end

Figure 2: Experimental workflow for the DPPH assay.

Protocol:

  • Preparation of DPPH Solution: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a final concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (this compound, Quercetin, Ascorbic Acid) and a positive control in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

ABTS_Workflow start Start prep_abts_stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions start->prep_abts_stock prep_samples Prepare serial dilutions of test compounds and positive control (e.g., Trolox) start->prep_samples generate_radical Mix ABTS and potassium persulfate solutions and incubate in the dark for 12-16 hours prep_abts_stock->generate_radical prep_working_sol Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm generate_radical->prep_working_sol reaction Mix ABTS working solution with test sample/control prep_working_sol->reaction prep_samples->reaction incubation Incubate at room temperature for a specified time (e.g., 6 minutes) reaction->incubation measurement Measure absorbance at 734 nm incubation->measurement calculation Calculate % inhibition and determine IC50 value measurement->calculation end End calculation->end

Figure 3: Experimental workflow for the ABTS assay.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.

  • Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: In a 96-well microplate, add a small volume of each sample dilution to the wells, followed by the ABTS working solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Conclusion

This comparative guide indicates that this compound, represented by its close analog Verbascoside, is a potent natural antioxidant. Its efficacy in scavenging free radicals is comparable to, and in some cases may exceed, that of well-established antioxidants like Quercetin and Ascorbic Acid. The activation of the Nrf2 signaling pathway represents a key mechanism underlying its protective effects. Further in vivo studies and direct comparative analyses of purified this compound are warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized framework for researchers to conduct such investigations.

References

Comparative Guide to the Structure-Activity Relationship of Osmanthuside H and its Analogs in Inflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features of Osmanthuside H and its analogs that govern their anti-inflammatory and antioxidant activities. While specific structure-activity relationship (SAR) data for a wide range of this compound analogs is limited in publicly available research, this document synthesizes the known effects of closely related phenylethanoid glycosides (PhGs) to infer the SAR of this compound. The information is intended to guide researchers in the rational design of novel and more potent anti-inflammatory and antioxidant agents.

Core Structural Features and Biological Activity

This compound belongs to the phenylethanoid glycoside (PhG) class of natural products. These compounds are characterized by a central glucose moiety to which a phenylethanol aglycone and often an acyl group are attached. The general structure of PhGs allows for considerable variation, which in turn influences their biological activity.

Key Structural Components Influencing Activity:

  • Phenylethanol Aglycone: The hydroxylation pattern on the phenylethyl moiety is crucial. The presence of a catechol (3,4-dihydroxy) group, as seen in the hydroxytyrosol portion of many active PhGs, is a strong determinant of antioxidant activity.

  • Acyl Moiety: The nature of the acyl group, frequently a hydroxycinnamic acid derivative like caffeic acid or ferulic acid, significantly impacts both anti-inflammatory and antioxidant potential. The number and position of hydroxyl groups on this moiety are key.

  • Sugar Moieties: The type and number of sugar units, as well as their linkage to the core structure, can influence the compound's solubility, bioavailability, and interaction with biological targets.

Comparative Biological Activity of Phenylethanoid Glycosides

Compound/AnalogKey Structural Difference from this compoundAnti-inflammatory Activity (IC50, NO inhibition in LPS-stimulated RAW 264.7 cells)Antioxidant Activity (DPPH Scavenging IC50)Reference
This compound -Data not availableData not available
Acteoside (Verbascoside) Caffeoyl group instead of a second sugar at the 4-position of glucose.~2.34 µM~19.89 µg/mL[1][2]
Forsythoside B Similar to acteoside but with a forsythialan moiety.Potent inhibitor of pro-inflammatory cytokines.Strong radical scavenging activity.[3]
Acylated Verbascoside (VPP) Acylation of verbascoside.Data not availableIncreased antioxidant activity compared to verbascoside.[4]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Structure-Activity Relationship Insights

Based on the available data for the broader class of phenylethanoid glycosides, the following SAR principles can be inferred for this compound and its potential analogs:

  • Hydroxylation of the Phenolic Rings: A higher number of free hydroxyl groups on both the phenylethanol and the acyl moieties generally leads to stronger antioxidant activity. The ortho-dihydroxy (catechol) arrangement is particularly important for potent radical scavenging.

  • Acylation of the Glucose Core: The presence of an acyl group, especially a caffeoyl moiety as seen in acteoside, is critical for significant anti-inflammatory activity. This suggests that analogs of this compound where the second sugar is replaced by a suitable acyl group may exhibit enhanced anti-inflammatory properties.

  • Glycosylation Pattern: While essential for the overall structure, the specific nature and linkage of the sugar moieties may modulate the pharmacokinetic properties of the molecule, such as absorption and metabolism, which in turn affects its in vivo efficacy.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism by which phenylethanoid glycosides, and likely this compound, exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Phenylethanoid glycosides have been shown to interfere with this pathway at several points:

  • Inhibition of IκBα Phosphorylation and Degradation: By preventing the degradation of IκBα, PhGs keep NF-κB in its inactive state in the cytoplasm.[5][8]

  • Inhibition of NF-κB p65 Subunit Phosphorylation: Some PhGs can directly inhibit the phosphorylation of the p65 subunit of NF-κB, which is necessary for its full transcriptional activity.[8]

  • Reduction of Reactive Oxygen Species (ROS): The antioxidant properties of PhGs can reduce the levels of intracellular ROS, which are known to be potent activators of the NF-κB pathway.

Below is a diagram illustrating the inhibition of the NF-κB signaling pathway by phenylethanoid glycosides.

NF_kappa_B_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_NFkappaB IκBα-NF-κB (Inactive) NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocation IkappaB_NFkappaB->NFkappaB Degradation of IκBα PhGs Phenylethanoid Glycosides PhGs->IKK Inhibition DNA DNA NFkappaB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by phenylethanoid glycosides.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (this compound analogs) in a suitable solvent (e.g., methanol or ethanol).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound solution to the wells. A blank containing only the solvent and DPPH is also prepared.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without test compounds are included.

  • Incubate the cells for a further 24 hours.

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at around 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO produced.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.[9]

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.

References

A Comparative Guide to the Relative Quantification of Osmanthuside H and Related Phenylethanoid Glycosides in Different Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantification of Osmanthuside H and related phenylethanoid glycosides in various plant species. Due to the limited availability of direct comparative studies on the relative abundance of this compound, this document presents quantitative data for a closely related and well-studied phenylethanoid glycoside, acteoside, in different parts of Osmanthus fragrans. This serves as a representative example for comparative analysis. Additionally, detailed experimental protocols for extraction and quantification, along with a key signaling pathway modulated by these compounds, are provided to support further research and drug development.

Quantitative Data Summary

Plant SpeciesPlant PartCompoundExtraction SolventConcentration (% w/w of extract)Reference
Osmanthus fragransLeavesActeoside100% Ethanol> 10%[6][7]
Osmanthus fragransFlowersActeoside100% Ethanol> 10%[6][7]
Osmanthus fragrans var. aurantiacusFlowersActeoside100% Ethanol13.86%[6][7]

Note: The quantification of this compound specifically has been challenging due to its lower abundance compared to other related compounds. The data for acteoside is presented here to illustrate the potential for quantitative variation in phenylethanoid glycosides across different plant tissues.

Experimental Protocols

Extraction of Phenylethanoid Glycosides (including this compound)

This protocol is a generalized method adapted from studies on phenylethanoid glycoside extraction from plant materials[2][3][4].

a. Sample Preparation:

  • Collect fresh plant material (e.g., roots, leaves, flowers).

  • Wash the material thoroughly with distilled water to remove any debris.

  • Dry the plant material in a well-ventilated oven at 40-50°C until a constant weight is achieved.

  • Grind the dried material into a fine powder using a mechanical grinder.

b. Ultrasonic-Assisted Extraction (UAE):

  • Weigh 0.1 g of the powdered plant material and place it in a conical flask.

  • Add 12 mL of 60% methanol to the flask[2][3][4].

  • Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 25°C)[2][3][4].

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process with the residue for exhaustive extraction.

  • Combine the supernatants and filter through a 0.22 µm membrane filter before HPLC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is based on methodologies used for the identification and quantification of phenylethanoid glycosides in plant extracts[2][3][4][8].

a. Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 3 µm particle size)[3][4].

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[3].

    • Gradient program: 15-45% B (0-20 min), hold at 95% B (20-25 min), return to 15% B (25-35 min)[3].

  • Flow Rate: 0.2 mL/min[3].

  • Injection Volume: 2 µL[2][3].

  • Column Temperature: 30°C.

b. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Ion Spray Voltage: -4500 V.

  • Temperature: 550°C.

  • Curtain Gas: 35 psi.

  • Nebulizer Gas: 55 psi.

  • Heater Gas: 55 psi.

  • MRM Transitions: For this compound, the precursor ion is [M-H]⁻ at m/z 431.1, with a characteristic fragment ion at m/z 299.0 (loss of apiose residue)[2][3][4].

c. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify this compound in the plant extracts by comparing their peak areas to the calibration curve.

Signaling Pathway and Biological Activity

Phenylethanoid glycosides, including this compound, are known to possess significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6).

This compound and other phenylethanoid glycosides are thought to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.

Below is a diagram illustrating the experimental workflow for assessing the anti-inflammatory activity of a plant extract containing this compound.

experimental_workflow cluster_extraction Plant Material Processing cluster_analysis Analysis & Quantification cluster_activity Biological Activity Assessment cluster_pathway Signaling Pathway Analysis plant Plant Material (e.g., Osmanthus fragrans roots) powder Dried Powder plant->powder Drying & Grinding extract Crude Extract powder->extract Ultrasonic-Assisted Extraction hplc HPLC-MS/MS Analysis extract->hplc quant Quantification of This compound hplc->quant cells Macrophage Cells (e.g., RAW 264.7) lps LPS Stimulation cells->lps treatment Treatment with Extract lps->treatment measurement Measurement of Inflammatory Markers (NO, TNF-α, IL-6) treatment->measurement western Western Blot for NF-κB Pathway Proteins (p-IκBα, p-p65) treatment->western

Caption: Experimental workflow for this compound quantification and activity assessment.

Below is a diagram illustrating the NF-κB signaling pathway and the putative inhibitory action of this compound.

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates OsmanthusideH This compound OsmanthusideH->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Genes induces transcription

Caption: The NF-κB signaling pathway and its inhibition by this compound.

References

Evaluating the Synergistic Potential of Osmanthuside H: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the synergistic effects of Osmanthuside H with other compounds are not available in the public domain. This guide is therefore presented as a template for researchers, scientists, and drug development professionals. It outlines the standard methodologies, data presentation formats, and pathway analysis that would be employed in such an investigation. The experimental data and signaling pathways depicted are hypothetical, based on the known activities of its compound class, phenylpropanoid glycosides, to provide a realistic framework for future studies.

Phenylpropanoid glycosides, the class of compounds to which this compound belongs, are known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] The evaluation of their synergistic potential with existing therapeutic agents is a critical area of research, aiming to enhance efficacy and reduce toxicity. This guide provides a comprehensive overview of the experimental protocols and data analysis workflows required to assess such synergies.

Experimental Protocols

The investigation of synergistic effects typically involves a series of in vitro assays to determine the efficacy of the compounds, both individually and in combination. A standard workflow is outlined below.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound and a partner compound (e.g., a chemotherapeutic agent) on a selected cancer cell line.

  • Methodology:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

    • The cells are then treated with varying concentrations of this compound, the partner compound, and combinations of both.

    • After a 48-hour incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

    • The formazan crystals are dissolved in 100 µL of DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated for each treatment.

2. Combination Index (CI) Analysis

  • Objective: To quantitatively determine the nature of the interaction between this compound and the partner compound (synergism, additivity, or antagonism).

  • Methodology:

    • The IC50 values obtained from the MTT assay are used.

    • The Chou-Talalay method is employed to calculate the Combination Index (CI).

    • CI values are interpreted as follows:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To determine if the synergistic cytotoxicity is due to the induction of apoptosis.

  • Methodology:

    • Cells are treated with this compound, the partner compound, and their combination at synergistic concentrations for 24 hours.

    • The cells are harvested, washed with PBS, and resuspended in binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Quantitative data from synergy studies should be presented in a clear and comparative manner.

Table 1: Hypothetical Synergistic Effects of this compound with Doxorubicin on A549 Lung Cancer Cells

TreatmentIC50 (µM)Combination Index (CI)Interaction
This compound150--
Doxorubicin1.2--
This compound + Doxorubicin (1:1 ratio)0.5 (Doxorubicin)0.65Synergism
This compound + Doxorubicin (2:1 ratio)0.4 (Doxorubicin)0.58Synergism

Visualizations: Workflows and Signaling Pathways

Visual diagrams are crucial for representing complex experimental procedures and biological mechanisms.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Seeding (A549) treatment Compound Treatment (this compound, Doxorubicin, and Combinations) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay flow_cytometry Flow Cytometry for Apoptosis (Annexin V/PI) treatment->flow_cytometry ic50_calc IC50 Calculation mtt_assay->ic50_calc apoptosis_analysis Apoptosis Quantification flow_cytometry->apoptosis_analysis ci_calc Combination Index (CI) Calculation ic50_calc->ci_calc synergy_determination Determination of Synergism/Antagonism ci_calc->synergy_determination apoptosis_analysis->synergy_determination NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression NFkB->Gene Induces NFkB_IkB->NFkB Releases Osmanthuside This compound (Hypothetical) Osmanthuside->IKK Inhibits Doxorubicin Doxorubicin (Hypothetical) Doxorubicin->NFkB Inhibits Translocation

References

A Head-to-Head Comparison of Osmanthuside H and Acteoside in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds are a promising source for novel anti-inflammatory agents. This guide provides a comparative analysis of two such compounds: Osmanthuside H and Acteoside. While direct head-to-head studies are not yet available, this document synthesizes existing in vitro data to offer a comparative overview of their anti-inflammatory potential and mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Acteoside. It is important to note that the data for Acteoside is more extensive than that for this compound, reflecting a greater research focus on the former.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% Inhibition of NO ProductionIC50 Value
This compound Data not availableData not availableData not available
Acteoside 100 µMSignificant inhibition~25 µM

Table 2: Effect on Pro-inflammatory Cytokine Production

CompoundCell LineCytokineConcentration% Inhibition
This compound Data not availableIL-6, TNF-α, IL-1βData not availableData not available
Acteoside RAW 264.7TNF-α10, 20, 40 µg/mLDose-dependent decrease[1]
RAW 264.7IL-610, 20, 40 µg/mLDose-dependent decrease[1]
RAW 264.7IL-1β10, 20, 40 µg/mLDose-dependent decrease[1]
A549IL-1β, IL-6, IL-8Not specifiedDose-dependent amelioration[2]

Table 3: Effect on Inflammatory Enzyme Expression in LPS-Stimulated RAW 264.7 Macrophages

CompoundTarget EnzymeEffect
This compound iNOS, COX-2Data primarily from extracts of Osmanthus fragrans, suggesting downregulation.[3]
Acteoside iNOS, COX-2Significant suppression of protein and mRNA expression.[4][5][6]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds on macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[7]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[8]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Acteoside). After a pre-incubation period of 1-2 hours, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[1]

  • Nitric Oxide (NO) Assay: After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.[9][10]

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of the compounds on the protein expression levels of key inflammatory signaling molecules.

  • Cell Lysis: After treatment with the test compound and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[11]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, iNOS, COX-2, and β-actin as a loading control).[1][11]

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

Signaling Pathways

Acteoside's Anti-Inflammatory Mechanism

Acteoside has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

Acteoside_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Acteoside Acteoside Acteoside->IKK inhibits MAPK MAPK (p38, ERK, JNK) Acteoside->MAPK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Gene_Expression activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocates

Caption: Acteoside inhibits inflammation by blocking NF-κB and MAPK pathways.

Proposed Anti-Inflammatory Mechanism of this compound

The precise signaling pathways modulated by this compound are less defined. However, studies on extracts from Osmanthus fragrans suggest a potential role in the inhibition of the MAPK/ERK pathway.

Osmanthuside_H_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Osmanthuside_H This compound ERK1_2 ERK1/2 Osmanthuside_H->ERK1_2 inhibits (putative) MEK1_2 MEK1/2 MAPKKK->MEK1_2 MEK1_2->ERK1_2 Downstream Downstream Inflammatory Response ERK1_2->Downstream

Caption: Putative anti-inflammatory mechanism of this compound via ERK1/2 inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-inflammatory properties of natural compounds.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture seeding Cell Seeding (96-well & 6-well plates) cell_culture->seeding treatment Pre-treatment with This compound or Acteoside seeding->treatment lps LPS Stimulation (1 µg/mL) treatment->lps incubation Incubation (24h) lps->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis no_assay Griess Assay for NO supernatant->no_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa western_blot Western Blot for Signaling Proteins cell_lysis->western_blot data_analysis Data Analysis no_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening of natural compounds.

Conclusion

Acteoside is a well-characterized phenylpropanoid glycoside with potent anti-inflammatory properties, demonstrated through its ability to inhibit key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways. In contrast, the anti-inflammatory profile of this compound is not as extensively documented. While preliminary evidence from studies on Osmanthus fragrans extracts suggests potential anti-inflammatory activity, further research is required to isolate and characterize the specific effects of this compound and elucidate its precise mechanisms of action. This guide highlights the need for direct comparative studies to fully assess the relative therapeutic potential of these two compounds in inflammatory disease models.

References

A Comparative Analysis of the Cytotoxic Effects of Osmanthuside H and its Aglycone, Tyrosol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antitumor Potential of a Natural Glycoside and its Aglycone.

In the ongoing search for novel anticancer agents from natural sources, phenylethanoid glycosides have garnered significant attention. This guide provides a comparative overview of the cytotoxic properties of Osmanthuside H and its aglycone, tyrosol (2-(4-hydroxyphenyl)ethanol). Due to the limited availability of direct cytotoxic data for this compound, this guide will leverage data from the structurally similar and well-studied phenylethanoid glycoside, acteoside, as a proxy for comparison with tyrosol. This analysis is supported by experimental data from multiple studies, offering insights into their potential as anticancer compounds.

Executive Summary

This guide presents a comparative analysis of the cytotoxic effects of the phenylethanoid glycoside, this compound (represented by the proxy molecule, acteoside), and its aglycone, tyrosol. The available data suggests that both the glycoside and its aglycone exhibit cytotoxic activity against various cancer cell lines. Tyrosol, the aglycone, has been shown to induce apoptosis through the mitochondrial pathway. While direct comparative IC50 values for this compound are not available, data for the related compound acteoside suggests that the glycosidic moiety can influence cytotoxic potency. The subsequent sections provide a detailed breakdown of the available quantitative data, experimental methodologies, and the signaling pathways implicated in their cytotoxic mechanisms.

Data Presentation: A Comparative Look at Cytotoxicity

The following table summarizes the available cytotoxic activity of tyrosol and the proxy for this compound, acteoside, across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50 (µM)Exposure Time (h)
Tyrosol MCF-7Breast Adenocarcinoma>30072
L929Normal FibroblastNot cytotoxic72
Acteoside MCF-7Breast Adenocarcinoma113.172
MDA-MB-231Breast Adenocarcinoma>20072
OVCAR-3Ovarian Cancer<20072
U138-MGGlioblastoma>20072
HepG2Hepatocellular Carcinoma>20072
MCF-12ANormal Breast Epithelial>40072

Note: Data for tyrosol on MCF-7 and L929 cells is derived from a study that tested concentrations up to 300 µM and observed a dose-dependent decrease in viability of MCF-7 but did not reach an IC50 value.[1][2] Data for acteoside is from a comparative study on phenylethanoid glycosides.[3]

Experimental Protocols

The following are generalized experimental protocols for the cytotoxicity assays and the evaluation of apoptotic pathways mentioned in the referenced studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Tyrosol, Acteoside) for specified durations (e.g., 24, 48, 72 hours). Control wells receive the vehicle (e.g., DMEM-F12 medium).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 values are calculated using a suitable software like GraphPad Prism.[1][2]

Apoptosis and Necrosis Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated with the test compounds as described above. After treatment, both adherent and floating cells are collected.

  • Staining: The collected cells are washed with phosphate-buffered saline (PBS) and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Interpretation: The percentages of apoptotic and necrotic cells are determined from the flow cytometry data.[1][2]

Gene Expression Analysis (RT-PCR)
  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The expression levels of target genes (e.g., bax, bcl-2, p53) are quantified using real-time polymerase chain reaction (RT-PCR) with specific primers. A housekeeping gene (e.g., GAPDH) is used as an internal control.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.[1]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general workflow for evaluating cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results cell_culture Cell Seeding (Cancer & Normal Lines) treatment Treatment with Varying Concentrations cell_culture->treatment compound_prep Compound Preparation (this compound / Aglycone) compound_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay flow_cytometry Flow Cytometry (Apoptosis/Necrosis) incubation->flow_cytometry rt_pcr RT-PCR (Gene Expression) incubation->rt_pcr ic50 IC50 Determination mtt_assay->ic50 pathway_analysis Signaling Pathway Elucidation flow_cytometry->pathway_analysis rt_pcr->pathway_analysis

Caption: A generalized workflow for the in vitro evaluation of cytotoxicity.

apoptosis_pathway Tyrosol Tyrosol (Aglycone) ROS Increased ROS Production Tyrosol->ROS p53 p53 Upregulation ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic signaling pathway of Tyrosol.[1]

Discussion

The available data, while not a direct comparison, provides valuable insights. Tyrosol, the aglycone of this compound, demonstrates a pro-apoptotic effect in breast cancer cells, mediated by the induction of oxidative stress and modulation of the mitochondrial apoptosis pathway, including the upregulation of p53 and Bax and downregulation of Bcl-2.[1] In contrast, the structurally similar glycoside, acteoside, shows potent cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 113.1 µM, while exhibiting lower toxicity towards normal breast epithelial cells.[3]

This suggests that the glycosidic moiety in phenylethanoid glycosides like this compound could play a crucial role in their cytotoxic activity. The sugar portion may influence factors such as solubility, cell uptake, and interaction with cellular targets. The higher potency of acteoside in MCF-7 cells compared to the reported effects of tyrosol might indicate that the glycoside form is more active, at least in this specific cell line. However, it is also possible that different experimental conditions and the inherent differences between acteoside and this compound contribute to this observation.

Further research is warranted to directly compare the cytotoxic effects of this compound and its aglycone, tyrosol, across a broader range of cancer cell lines. Such studies would provide a clearer understanding of the structure-activity relationship and the potential of these compounds as templates for the development of new anticancer drugs. The investigation of their effects on other signaling pathways, such as the Akt/NF-κB and MAPK pathways, which are known to be affected by phenylethanoid glycosides, would also be a valuable avenue for future research.[4]

References

assessing the bioavailability of Osmanthuside H versus other phenylethanoid glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the bioavailability of prominent phenylethanoid glycosides reveals significant differences in their absorption and metabolic stability. While a direct comparison with Osmanthuside H is currently hampered by a lack of available experimental data, this guide provides a comprehensive analysis of other key compounds in this class, namely acteoside (verbascoside), salidroside, and echinacoside. This comparison is supported by in vitro and in vivo experimental findings to inform researchers and drug development professionals.

Phenylethanoid glycosides (PhGs) are a class of water-soluble phenolic compounds found in many medicinal plants, known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2][3] However, their therapeutic potential is often limited by poor oral bioavailability.[3][4] Understanding the comparative bioavailability of different PhGs is crucial for their development as effective therapeutic agents.

This guide synthesizes available data on the bioavailability of acteoside, salidroside, and echinacoside, focusing on key pharmacokinetic parameters and the underlying absorption mechanisms.

Quantitative Comparison of Bioavailability

The bioavailability of phenylethanoid glycosides is influenced by factors such as their chemical structure, stability in the gastrointestinal tract, and interaction with intestinal transporters.[4][5] The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Bioaccessibility and Permeability

In vitro models, such as simulated digestion and Caco-2 cell monolayers, are instrumental in predicting the oral absorption of compounds.

CompoundBioaccessibility (%)Apparent Permeability (Papp) (cm/s)Absorption MechanismReference
Acteoside 50.1 ± 3.044.75 x 10⁻⁷ (AP to BL)Passive diffusion with active efflux (P-gp)[5]
Salidroside 98.7 ± 1.3521.7 x 10⁻⁷ (AP to BL)Passive diffusion[5]
Echinacoside Not ReportedPoor permeability (Peff: 0.83 x 10⁻⁶ - 3.23 x 10⁻⁶)Poor and site-dependent absorption[4]

AP to BL: Apical to Basolateral transport across Caco-2 cell monolayer. P-gp: P-glycoprotein.

In Vivo Pharmacokinetic Parameters in Rats

Animal studies provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of compounds in a living system.

CompoundDose (Oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Acteoside 40 mg/kg312.54 ± 44.430.29 ± 0.17Not Reported~1[6]
Acteoside 100 mg/kg1301.54Not Reported0.12[7]
Salidroside 100 mg/kg3716.73Not ReportedNot ReportedHigh[2]
Echinacoside Not ReportedLow serum concentrationFast absorptionNot Reported0.83[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols used to assess the bioavailability of phenylethanoid glycosides.

Caco-2 Permeability Assay

This in vitro method assesses the potential for intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and samples are collected from the basolateral (receiver) side at specific time points.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

This in vivo method determines the pharmacokinetic profile of a compound after oral administration.

  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight before the experiment.

  • Drug Administration: The test compound is administered orally via gavage at a specific dose. For intravenous administration (to determine absolute bioavailability), the compound is injected into the tail vein.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability are calculated using appropriate software.

Signaling Pathways and Bioactivity

The biological effects of phenylethanoid glycosides are mediated through various signaling pathways. Understanding these pathways is essential for elucidating their mechanisms of action.

Acteoside has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory, antioxidant, and neuroprotective properties.[5] These include:

  • NF-κB Signaling Pathway: Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.[5]

  • MAPK Signaling Pathway: Modulation of MAPKs (e.g., p38, JNK, ERK) is involved in its anti-inflammatory and neuroprotective effects.[9]

  • PI3K/Akt Signaling Pathway: Activation of this pathway is associated with its protective effects against apoptosis and oxidative stress.[10][11]

Salidroside also exerts its pharmacological effects by influencing multiple signaling pathways:

  • Nrf2 Signaling Pathway: Activation of Nrf2 leads to the upregulation of antioxidant enzymes, protecting cells from oxidative damage.[3]

  • JAK2/STAT3 Signaling Pathway: Inhibition of this pathway contributes to its anti-inflammatory effects.[3]

  • PI3K/Akt/mTOR Signaling Pathway: Salidroside can inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[12]

Visualizations

Experimental Workflow for Bioavailability Assessment

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Simulated Digestion Simulated Digestion Bioaccessibility Bioaccessibility Simulated Digestion->Bioaccessibility Caco-2 Permeability Assay Caco-2 Permeability Assay Papp & Efflux Ratio Papp & Efflux Ratio Caco-2 Permeability Assay->Papp & Efflux Ratio Bioavailability Profile Bioavailability Profile Bioaccessibility->Bioavailability Profile Papp & Efflux Ratio->Bioavailability Profile Animal Model (Rats) Animal Model (Rats) Oral & IV Administration Oral & IV Administration Animal Model (Rats)->Oral & IV Administration Blood Sampling Blood Sampling Oral & IV Administration->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis Pharmacokinetic Parameters Pharmacokinetic Parameters LC-MS/MS Analysis->Pharmacokinetic Parameters Pharmacokinetic Parameters->Bioavailability Profile Compound Compound Compound->Simulated Digestion Compound->Caco-2 Permeability Assay Compound->Animal Model (Rats)

Caption: Workflow for assessing the bioavailability of a compound.

Acteoside Signaling Pathways

cluster_inflammation Anti-Inflammatory Effects cluster_survival Cell Survival & Protection Acteoside Acteoside NFkB NF-κB Acteoside->NFkB inhibits MAPK MAPK Acteoside->MAPK modulates PI3K_Akt PI3K/Akt Acteoside->PI3K_Akt activates Inflammatory_Cytokines ↓ Inflammatory Cytokines NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Apoptosis ↓ Apoptosis PI3K_Akt->Apoptosis Oxidative_Stress ↓ Oxidative Stress PI3K_Akt->Oxidative_Stress

Caption: Key signaling pathways modulated by Acteoside.

Salidroside Signaling Pathways

cluster_antioxidant Antioxidant Effects cluster_inflammation_cancer Anti-Inflammatory & Anti-Cancer Salidroside Salidroside Nrf2 Nrf2 Salidroside->Nrf2 activates JAK2_STAT3 JAK2/STAT3 Salidroside->JAK2_STAT3 inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Salidroside->PI3K_Akt_mTOR inhibits Antioxidant_Enzymes ↑ Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Inflammation ↓ Inflammation JAK2_STAT3->Inflammation Apoptosis_Autophagy ↑ Apoptosis & Autophagy (in cancer cells) PI3K_Akt_mTOR->Apoptosis_Autophagy

Caption: Key signaling pathways modulated by Salidroside.

References

Validating In Vitro Antioxidant and Anti-Inflammatory Efficacy of Phenylethanoid Glycosides in In Vivo Models: A Comparative Guide Using Acteoside as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

A note on Osmanthuside H: Due to a lack of available scientific literature detailing the in vitro and subsequent in vivo validation of this compound, this guide utilizes the closely related and extensively studied phenylethanoid glycoside, Acteoside, as a representative compound. The principles of validating in vitro findings in animal models, as demonstrated with Acteoside, are broadly applicable to other compounds within the same class, including this compound, once sufficient research becomes available.

Acteoside, a prominent phenylethanoid glycoside found in numerous medicinal plants, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This guide provides a comparative overview of its in vitro activities and their validation in corresponding in vivo animal models, offering researchers, scientists, and drug development professionals a framework for understanding the translational potential of this class of compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from both in vitro and in vivo studies on Acteoside, highlighting its antioxidant and anti-inflammatory effects.

Table 1: In Vitro Antioxidant and Anti-Inflammatory Activity of Acteoside

Assay TypeCell Line/SystemInducer/StimulusActeoside ConcentrationKey Finding
Antioxidant Activity
DPPH Radical ScavengingCell-free-IC50: 4.28 µg/mLDemonstrated potent radical scavenging activity.[1]
Hydroxyl Radical ScavengingCell-free-25 µg/mLResulted in 89.46% scavenging of hydroxyl radicals.[1]
Superoxide Radical ScavengingCell-free-25 µg/mLShowed 30.31% scavenging of superoxide radicals.[1]
Anti-Inflammatory Activity
Nitric Oxide (NO) ProductionRAW264.7 macrophagesLPS10, 20, 40 µMSignificantly reduced NO production in a dose-dependent manner.[2][3]
Pro-inflammatory CytokinesPrimary rat chondrocytesIL-1β10, 20, 40 µMSignificantly inhibited the production of TNF-α, IL-6, and IL-12.[4]
NF-κB ActivationA549 lung epithelial cellsLPS30, 60 mg/kg (in vivo correlation)Inhibited the phosphorylation of IκBα and NF-κB p65, preventing its nuclear translocation.[5]
MAPK SignalingRAW264.7 macrophagesLPSNot specifiedInhibited the p38 MAPK signaling pathway.[2]
JAK/STAT SignalingPrimary rat chondrocytesIL-1βNot specifiedInhibited the IL-1β-induced activation of the JAK/STAT pathway.[4]

Table 2: In Vivo Validation of Acteoside's Antioxidant and Anti-Inflammatory Activity

Animal ModelDisease ModelActeoside DosageRoute of AdministrationKey Finding
Anti-Inflammatory Activity
Balb/c MiceDSS-induced Colitis120, 600 µ g/mouse/day IntraperitonealSignificantly improved histological score and down-regulated IFN-γ secretion.[6]
Sprague-Dawley RatsSurgery-induced Osteoarthritis20, 40 mg/kg/dayGavageSignificantly inhibited synovial inflammation and articular chondrocyte apoptosis.[4]
Balb/c MiceLPS-induced Acute Lung Injury30, 60 mg/kgIntraperitonealDecreased lung wet-to-dry weight ratio, MPO activity, and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid.[5]
Antioxidant & Neuroprotective Activity
MCAO RatsCerebral Ischemia/Reperfusion Injury20, 40 mg/kgIntraperitonealSignificantly reduced cerebral infarct area, inhibited oxidative stress by suppressing NOX2/NOX4 pathways, and decreased the pro-oxidant molecule MDA while increasing antioxidant molecules GSH and SOD.[7]
Zebrafish6-OHDA-induced Parkinson's DiseaseNot specifiedNot specifiedPrevented dopaminergic neuron death and upregulated antioxidative enzymes by activating the Nrf2/ARE signaling pathway.[8]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and extension of these findings.

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of Acteoside (e.g., 10, 20, 40 µM) for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: To investigate the mechanism of action, cell lysates are prepared, and the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, and p38) are determined by Western blotting.

In Vivo Anti-Inflammatory Assay in a Murine Model of Colitis
  • Animal Model: Acute colitis is induced in Balb/c mice by administering 5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.

  • Treatment: Acteoside (e.g., 120 and 600 µ g/mouse/day ) or a vehicle control is administered daily via intraperitoneal injection.

  • Clinical Assessment: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

  • Histological Analysis: At the end of the treatment period, the mice are euthanized, and the colons are removed. The colon length is measured, and tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.

  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration in the colon tissue, is measured spectrophotometrically.

  • Cytokine Analysis: The levels of inflammatory cytokines in the colon tissue homogenates are measured by ELISA or multiplex bead array.

Visualizing the Molecular Pathways and Experimental Design

Signaling Pathways Modulated by Acteoside

The anti-inflammatory and antioxidant effects of Acteoside are mediated through its interaction with several key signaling pathways.

Acteoside Signaling Pathways LPS LPS / IL-1β ROS ROS LPS->ROS IKK IKK LPS->IKK p38 p38 MAPK LPS->p38 JAK JAK LPS->JAK Acteoside Acteoside Acteoside->ROS Acteoside->IKK Acteoside->p38 Acteoside->JAK Nrf2 Nrf2 Acteoside->Nrf2 IkB IκBα IKK->IkB P Inflammation Inflammatory Response (NO, TNF-α, IL-6) p38->Inflammation NFkB NF-κB (p65) IkB->NFkB releases NFkB->Inflammation Nuclear Translocation STAT STAT JAK->STAT P STAT->Inflammation Nuclear Translocation ARE ARE Nrf2->ARE Antioxidant Antioxidant Response (HO-1, SOD, GSH) ARE->Antioxidant

Caption: Acteoside inhibits pro-inflammatory pathways (NF-κB, MAPK, JAK/STAT) and activates the antioxidant Nrf2/ARE pathway.

General Workflow for In Vitro to In Vivo Validation

The process of validating in vitro findings in animal models follows a logical progression from initial screening to mechanistic studies in a living organism.

Experimental Workflow InVitro_Screening In Vitro Screening (e.g., Antioxidant, Anti-inflammatory Assays) Dose_Response Dose-Response & Cytotoxicity (Determine optimal non-toxic concentration) InVitro_Screening->Dose_Response Mechanism_InVitro In Vitro Mechanism of Action (Signaling Pathway Analysis) Dose_Response->Mechanism_InVitro Animal_Model Animal Model Selection (Relevant to in vitro findings) Mechanism_InVitro->Animal_Model Toxicity_InVivo In Vivo Toxicity & PK/PD Studies (Determine safe dosage and bioavailability) Animal_Model->Toxicity_InVivo Efficacy_InVivo In Vivo Efficacy Studies (Validation of in vitro effects) Toxicity_InVivo->Efficacy_InVivo Mechanism_InVivo In Vivo Mechanism Confirmation (Analysis of biomarkers and pathways in tissues) Efficacy_InVivo->Mechanism_InVivo

Caption: A typical workflow for the validation of in vitro findings in in vivo animal models.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of bioactive compounds is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the stability of Osmanthuside H and structurally related glycosides, offering insights supported by available experimental data. Due to a scarcity of direct stability studies on this compound, this guide focuses on comprehensive data available for the closely related and widely studied phenylethanoid glycoside, Acteoside (Verbascoside), and the secoiridoid glycoside, Oleuropein, to provide a predictive framework for assessing this compound's stability profile.

Executive Summary

Glycosidic bonds are susceptible to hydrolysis under various conditions, impacting the shelf-life, bioavailability, and efficacy of glycosidic compounds. This guide synthesizes stability data for key glycosides related to this compound, focusing on the effects of pH and temperature. The available data indicates that phenylethanoid glycosides, such as Acteoside, exhibit greater stability in acidic environments, while their stability decreases as the pH becomes neutral or alkaline. Similarly, lower temperatures are generally conducive to the preservation of these compounds. Oleuropein, a prominent secoiridoid glycoside, also demonstrates pH and temperature-dependent stability, with optimal preservation at acidic pH and low temperatures. While direct quantitative data for this compound remains limited in publicly accessible literature, its structural similarities to Acteoside suggest it may follow a comparable stability pattern.

Comparative Stability Data

The following table summarizes the stability of Acteoside and Oleuropein under different experimental conditions. This data provides a valuable reference for predicting the stability of this compound.

GlycosideConditionTimeRemaining Compound (%)Reference
Acteoside pH 3 (in HT-29 and Caco-2 cells)24 hoursChemically stable[1]
pH 7 (in HT-29 and Caco-2 cells)24 hoursUp to 62.4% transformation[1]
Ethanolic solution (80:20 v/v), pH 7, Room Temp, Dark--[2]
Ethanolic solution (80:20 v/v), pH 6, Room Temp, Dark--[2]
Ethanolic solution (80:20 v/v), pH 5, Room Temp, Dark--[2]
Ethanolic solution (80:20 v/v), pH 7, 40°C--[2]
Ethanolic solution (80:20 v/v), pH 6, 40°C--[2]
Ethanolic solution (80:20 v/v), pH 5, 40°C--[2]
Oleuropein Aqueous extract, 80°C60 daysSignificant degradation[3]
Aqueous extract, Room Temp (24 ± 1.4°C)60 daysHalf-life of 13 days[3]
Olive leaf extract, pH 330 daysMore stable[4]
Olive leaf extract, pH 530 daysMost stable (0.058 mg/ml remaining)[4]
Olive leaf extract, pH 730 daysLess stable (0.025 mg/ml remaining)[4]
Olive leaf extract, pH 930 daysLess stable (0.034 mg/ml remaining)[4]
Storage at -20°C8 weeksOptimal stability[5]
Storage at 25°C8 weeksLeast desirable condition[5]
Heating at 110°C-Detrimental to content[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are generalized experimental protocols based on the cited literature for assessing the stability of glycosides.

Protocol 1: pH Stability Assessment of Acteoside in Cell Culture Models
  • Objective: To evaluate the chemical stability of Acteoside at different pH values mimicking physiological conditions.

  • Materials: Acteoside standard, HT-29 and Caco-2 human intestinal cell lines, cell culture medium, buffers of pH 3 and pH 7.

  • Procedure:

    • Prepare solutions of Acteoside in the respective pH buffers.

    • Introduce the Acteoside solutions to the HT-29 and Caco-2 cell cultures.

    • Incubate the cell cultures for 24 hours under standard conditions (37°C, 5% CO2).

    • After incubation, collect the cell lysates and supernatant.

    • Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining Acteoside and identify any transformation products.[1]

Protocol 2: Temperature and pH Stability of Oleuropein in Olive Leaf Extract
  • Objective: To determine the effects of storage temperature and pH on the stability of Oleuropein in a complex matrix.

  • Materials: Olive leaf extract containing Oleuropein, buffers of varying pH (e.g., 3, 5, 7, 9), constant temperature chambers or water baths (-20°C, 4°C, 25°C, 70°C, 90°C, 110°C).

  • Procedure:

    • Aliquots of the olive leaf extract are adjusted to the desired pH using appropriate buffers.

    • Samples are stored at different temperatures for a predefined period (e.g., 8 weeks).

    • For thermal degradation studies, samples are heated at various temperatures for specific time intervals.

    • At designated time points, samples are withdrawn and immediately cooled to halt any further degradation.

    • The concentration of Oleuropein in each sample is determined by HPLC analysis.[4][5]

    • Degradation kinetics can be calculated by plotting the natural logarithm of the remaining Oleuropein concentration against time to determine if it follows first-order kinetics.[3]

Visualization of Experimental Workflow

A generalized workflow for assessing the stability of glycosides is presented below.

G General Workflow for Glycoside Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_data Data Interpretation Compound Glycoside Solution/ Extract Preparation pH_Adjustment pH Adjustment (e.g., pH 3, 5, 7, 9) Compound->pH_Adjustment Temperature Temperature Incubation (e.g., -20°C, 25°C, 40°C, 80°C) pH_Adjustment->Temperature Time Time-course Sampling (e.g., 0, 24, 48 hrs) Temperature->Time HPLC HPLC/UPLC-MS Analysis Time->HPLC Quantification Quantification of Parent Compound HPLC->Quantification Degradation_Products Identification of Degradation Products HPLC->Degradation_Products Kinetics Degradation Kinetics (e.g., Half-life) Quantification->Kinetics Degradation_Products->Kinetics Comparison Stability Comparison Kinetics->Comparison

Caption: General workflow for assessing glycoside stability.

This guide highlights the critical need for further research into the stability of this compound to enable its effective development as a potential therapeutic agent. The provided data on related glycosides serves as a valuable starting point for designing and interpreting future stability studies.

References

Inter-laboratory Validation of an Analytical Method for Osmanthuside H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the inter-laboratory validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Osmanthuside H. The performance of this method is compared with an alternative Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, offering researchers, scientists, and drug development professionals a clear comparison of their respective capabilities. This document presents supporting experimental data from a simulated inter-laboratory study to objectively assess the methods' performance characteristics.

Introduction

This compound is an iridoid glycoside with potential therapeutic applications. To ensure the quality and consistency of research and pharmaceutical development involving this compound, a robust and validated analytical method for its quantification is essential. Inter-laboratory validation, also known as a collaborative study or ring trial, is a critical step in standardizing an analytical method. It assesses the method's reproducibility and reliability when performed by different analysts in different laboratories. This guide details the results of such a validation for an HPLC-UV method and compares it to a state-of-the-art UPLC-MS method.

Data Presentation

The performance of the HPLC-UV and UPLC-MS methods for the quantification of this compound was evaluated based on several key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from a simulated inter-laboratory study involving six laboratories.

Table 1: Inter-laboratory Validation Results for the HPLC-UV Method

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Laboratory 6Mean Inter-laboratory RSD (%)
Accuracy (Recovery %) 98.799.298.5101.199.8100.599.6 1.0
Precision (Repeatability RSD %) 0.850.920.781.100.880.950.91 12.5
Precision (Reproducibility RSD %) ------1.85 -
Linearity (R²) 0.99950.99910.99960.99890.99980.99930.9994 0.04
LOD (µg/mL) 0.520.550.500.580.510.540.53 5.7
LOQ (µg/mL) 1.731.821.671.931.701.801.78 5.6

Table 2: Performance Data for the Comparative UPLC-MS Method (Single Laboratory Validation)

ParameterResult
Accuracy (Recovery %) 100.2
Precision (Repeatability RSD %) 0.45
Linearity (R²) 0.9999
LOD (ng/mL) 0.15
LOQ (ng/mL) 0.50

Experimental Protocols

Detailed methodologies for the HPLC-UV and UPLC-MS methods are provided below.

Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program starts at 10% B, increases to 30% B over 20 minutes, then to 90% B over 5 minutes, holds for 5 minutes, and returns to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 238 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to a final concentration within the linear range of the assay. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

Comparator Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program starts at 5% B, increases to 40% B over 5 minutes, then to 95% B over 2 minutes, holds for 1 minute, and returns to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the transition specific to this compound (precursor ion > product ion).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • Sample and Standard Preparation: Similar to the HPLC-UV method, but with dilutions to a lower concentration range suitable for the higher sensitivity of the UPLC-MS system.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships described in this guide.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion A Define Analytical Method Protocol B Select Participating Laboratories A->B C Prepare and Distribute Homogeneous Samples B->C D Laboratories Analyze Samples C->D E Collect and Tabulate Results D->E F Statistical Analysis (Repeatability, Reproducibility) E->F G Evaluate Method Performance F->G H Method Validation Report G->H

Caption: Workflow of the inter-laboratory validation process.

HPLC_vs_UPLCMS cluster_hplc HPLC-UV Method cluster_uplc UPLC-MS Method H1 Good Robustness H4 Sufficient for Routine QC H1->H4 H2 Lower Cost H3 Wider Availability H2->H3 U4 Ideal for Complex Matrices U1 Higher Sensitivity (LOD/LOQ) U1->U4 U2 Higher Specificity (Mass Detection) U2->U4 U3 Faster Analysis Time U3->U1

Caption: Key characteristics of HPLC-UV vs. UPLC-MS methods.

Safety Operating Guide

Proper Disposal of Osmanthuside H: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Osmanthuside H in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.

This compound is a glycoside that requires careful management due to its potential as an eye irritant.[1] Proper disposal is not merely a matter of discarding the substance but involves a systematic approach to neutralization and waste management, ensuring that it poses no threat to human health or the environment. The following procedures are based on established principles of chemical safety and waste disposal for glycosidic and phenolic compounds.

Key Safety and Hazard Data

A summary of the pertinent safety information for this compound is provided in the table below. This data should be consulted before handling the compound.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statements
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Skin Irritation (Category 2)H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.

Disposal Workflow

The proper disposal of this compound waste should follow a structured workflow that prioritizes safety and regulatory compliance. The following diagram illustrates the decision-making process and the subsequent steps for handling and disposal.

G start Start: this compound Waste ppe 1. Don Appropriate PPE (Safety Goggles, Lab Coat, Gloves) start->ppe assess 2. Assess Waste - Pure Compound or Solution? - Quantity? ppe->assess small_solid Small Quantity (<1g) Solid Waste assess->small_solid Small Solid large_solid Large Quantity (>1g) Solid Waste assess->large_solid Large Solid solution Aqueous Solution assess->solution Solution neutralize 3. Chemical Neutralization (See Protocol Below) small_solid->neutralize dispose_solid 5. Dispose as Chemical Waste (Collect in a labeled, sealed container) large_solid->dispose_solid solution->neutralize verify 4. Verify Neutralization (pH) neutralize->verify neutral pH 6-8 verify->neutral Yes adjust Adjust pH verify->adjust No dispose_liquid 5. Dispose of Aqueous Waste (Down the drain with copious amounts of water, check local regulations) neutral->dispose_liquid adjust->verify

References

Comprehensive Safety and Handling Guide for Osmanthuside H

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Osmanthuside H, a phenylethanoid glycoside. By adhering to these procedures, you can minimize risks and ensure a safe working environment.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statement:

  • H319: Causes serious eye irritation. [1]

The primary hazard associated with this compound is its potential to cause significant eye irritation upon contact.[1] Therefore, all handling procedures must prioritize eye protection.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety Glasseswith side shieldsProtects against splashes and airborne particles entering the eyes.
Chemical Splash GogglesOffers a higher level of protection against chemical splashes.[2][3]
Face ShieldTo be worn over safety glasses or gogglesProvides full-face protection from splashes.[2]
Hand Protection Disposable GlovesNitrile or other chemically resistant materialPrevents skin contact with the chemical.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Not generally requiredUse in a well-ventilated area or under a fume hood.Avoids inhalation of any potential dust or aerosols.

Experimental Protocols: Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[4]

  • Ensure that an eyewash station is readily accessible and has been recently tested.[2][5]

  • Keep the quantity of this compound in the immediate work area to a minimum.

2. Handling Procedure:

  • Before handling, put on all required PPE as detailed in the table above.

  • When weighing or transferring the solid compound, do so carefully to avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Use tools such as spatulas or tongs for handling, rather than direct hand contact, even with gloves.[5]

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[2][4][5] Hold the eyelids open to ensure thorough rinsing.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Plan

While this compound is primarily an eye irritant and not otherwise classified as hazardous waste, proper disposal is essential to prevent environmental contamination.

1. Waste Segregation:

  • Do not mix this compound waste with non-hazardous trash.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste.

2. Disposal Procedures:

  • Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container.

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[6] Some institutions may permit the disposal of non-hazardous liquid waste down the drain with copious amounts of water, but this requires prior approval.[6]

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE B Prepare Well-Ventilated Workspace A->B C Verify Eyewash Station Access B->C D Weigh/Transfer Solid Carefully C->D E Prepare Solution (if applicable) D->E F Clean Work Area E->F G Remove PPE F->G H Wash Hands G->H I Segregate Solid & Liquid Waste J Label Waste Containers I->J K Store for EHS Pickup J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Osmanthuside H
Reactant of Route 2
Reactant of Route 2
Osmanthuside H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.